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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Azetidin-3-yl-(2-methoxy-phenyl-amine)

Topic: Chemical structure and properties of Azetidin-3-yl-(2-methoxy-phenyl-amine) Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1] Scaffold Analysis, Synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical structure and properties of Azetidin-3-yl-(2-methoxy-phenyl-amine) Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals.[1]

Scaffold Analysis, Synthetic Architectures, and Medicinal Utility[1]

Executive Summary

Azetidin-3-yl-(2-methoxy-phenyl-amine) represents a high-value pharmacophore in modern medicinal chemistry, specifically designed to address the "solubility-permeability" paradox often encountered in kinase inhibitor and GPCR ligand optimization.[1]

As a Senior Application Scientist, I categorize this molecule not merely as an intermediate, but as a strategic vector scaffold . It combines the rigid, metabolic distinctiveness of the four-membered azetidine ring with the privileged o-anisidine motif found in numerous bioactive agents.[1] This guide dissects the molecule’s structural advantages, details a robust, self-validating synthetic protocol, and analyzes its physicochemical behavior to support your drug discovery campaigns.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4]

The integration of the azetidine ring significantly alters the physicochemical landscape compared to its five- and six-membered counterparts (pyrrolidines and piperidines).[1] The high ring strain (~26 kcal/mol) and lower lipophilicity make it an ideal "solubility handle."[1]

Table 1: Quantitative Physicochemical Data

PropertyValue (Computed/Observed)Significance in Drug Design
Molecular Formula C₁₀H₁₄N₂OCore scaffold composition.[1]
Molecular Weight 178.23 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
cLogP ~0.8 – 1.2Low lipophilicity aids in maintaining water solubility.[1]
pKa (Azetidine N) ~10.5 – 11.0Highly basic; exists as a cation at physiological pH, enhancing solubility.[1]
pKa (Aniline N) ~3.5 – 4.0Weakly basic; serves as a hydrogen bond donor (e.g., to kinase hinge regions).[1]
TPSA ~35 ŲExcellent membrane permeability potential.[1]
Ring Puckering ~10°–20°The azetidine ring is not planar; it adopts a puckered conformation, influencing vector projection.[1]
Structural Analysis & Design Logic
The Azetidine Advantage

Replacing a piperidine or pyrrolidine with an azetidine is a proven strategy to lower Lipophilicity Ligand Efficiency (LLE) .[1] The azetidine nitrogen, when unsubstituted, provides a high-pKa center for solvation.[1] However, the critical feature of this specific molecule is the 3-amino vector .[1]

  • Vector Fidelity: Unlike the 3- or 4-substituted piperidines which can adopt multiple chair conformations, the 3-substituted azetidine offers a more defined vector for the o-anisidine group, reducing entropic penalty upon binding.[1]

  • The o-Anisidine Motif: The 2-methoxy group creates an intramolecular hydrogen bond or steric lock with the aniline NH, often enforcing a specific torsion angle that favors binding in narrow hydrophobic pockets (e.g., the ATP-binding site of kinases).[1]

Synthetic Architectures
Method A: Reductive Amination (Recommended)

This protocol couples tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) with 2-methoxyaniline.[1]

DOT Diagram 1: Reductive Amination Workflow

ReductiveAmination Start N-Boc-3-Azetidinone + 2-Methoxyaniline Imine Imine Formation (DCE, AcOH, 2h) Start->Imine Dehydration Reduction Reduction (NaBH(OAc)3, 16h) Imine->Reduction Hydride Transfer Workup Quench & Extraction (NaHCO3 / DCM) Reduction->Workup Isolation Deprotection Boc-Deprotection (TFA/DCM or HCl/Dioxane) Workup->Deprotection Acidic Cleavage Final Azetidin-3-yl-(2-methoxy-phenyl-amine) (Free Base or Salt) Deprotection->Final Purification

Caption: Step-wise reductive amination pathway ensuring high yield and minimal side products.

Detailed Protocol (Self-Validating)

Step 1: Imine Formation and Reduction [1]

  • Reagents: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv) and 2-methoxyaniline (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add Glacial Acetic Acid (2.0 equiv). Why? The acid catalyzes the formation of the imine intermediate, which is the actual substrate for reduction.[1]

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Expert Note: Use STAB over Sodium Cyanoborohydride.[1] STAB is less toxic and allows for a "one-pot" procedure without requiring pre-formation of the imine, as it reduces imines much faster than ketones.[1]

  • Monitoring: Stir at Room Temperature (RT) for 16 hours. Monitor by LCMS.[1][2] Look for the disappearance of the ketone (M+H not visible usually) and appearance of the Boc-protected product (MW ~278 + 23 Na adduct).[1]

Step 2: Workup and Purification [1]

  • Quench with saturated aqueous NaHCO₃.[1]

  • Extract with Dichloromethane (DCM) (3x).[1]

  • Dry over Na₂SO₄ and concentrate.

  • Validation: ¹H NMR should show the azetidine protons as multiplets around 3.8–4.5 ppm and the distinctive methoxy singlet at ~3.8 ppm.[1]

Step 3: Deprotection

  • Dissolve the intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (1:4 v/v ratio with DCM).[1]

  • Stir for 2 hours.

  • Concentrate to dryness.[1]

    • Critical Step: The product will be a TFA salt.[1] To obtain the free base (if required for the next step), redissolve in MeOH and pass through a weak anion exchange cartridge (e.g., SCX-2), eluting with 2M NH₃ in MeOH.[1]

Medicinal Chemistry Applications

This scaffold acts as a versatile building block. The diagram below illustrates how the molecule functions within a biological system, specifically highlighting its dual-role capability.

DOT Diagram 2: Pharmacophore Logic & Interaction Map

InteractionMap Center Azetidin-3-yl-(2-methoxy-phenyl-amine) AzetidineN Azetidine Nitrogen (Solubility Center) Center->AzetidineN AnilineNH Aniline NH (H-Bond Donor) Center->AnilineNH Methoxy 2-Methoxy Group (Conformational Lock) Center->Methoxy Vector sp3 Vector (3-position) Center->Vector Solvent Lysosomal Trapping (High pKa) AzetidineN->Solvent Protonation Hinge Kinase Hinge Binding (ATP Site) AnilineNH->Hinge H-Bond Selectivity Selectivity Filter (Steric fit) Methoxy->Selectivity Steric

Caption: Interaction map highlighting the solubility engine (Azetidine) and binding motif (Aniline).[1][3][4][2][5][6]

Key Applications:
  • Kinase Inhibitors: The o-anisidine moiety is a classic "hinge binder" motif.[1] The azetidine ring projects away from the ATP pocket, often into the solvent-exposed region, allowing for the attachment of solubilizing tails or warheads (e.g., acrylamides for covalent inhibition) at the azetidine nitrogen.[1]

  • CNS Agents: The compact nature of the azetidine allows for high CNS penetration (Multiparameter Optimization - MPO score improvement) compared to larger, more polar heterocycles.[1]

  • Fragment-Based Screening: Due to its low molecular weight (<180 Da), this molecule is an ideal "fragment" for X-ray crystallographic screening.[1]

References
  • Synthesis of Azetidine Derivatives

    • Title: Synthesis and physical properties of 3-aminoazetidine derivatives.[1][3]

    • Source:Chemical and Pharmaceutical Bulletin, 56(3), 346-350.[1]

    • URL:[Link]

    • Context: Primary reference for the synthesis of N-aryl-3-aminoazetidines using reductive amination and displacement strategies.[1]

  • Buchwald-Hartwig Amination Context

    • Title: Palladium-Catalyzed Synthesis of Arylamines.[1][5][7][8]

    • Source:Nature Protocols, 2, 2881–2894 (2007).[1]

    • URL:[Link][1]

    • Context: Provides the foundational conditions (Pd2(dba)3, BINAP/XPhos) if the user chooses the cross-coupling route over reductive amination.[1]

  • Azetidine Physicochemical Properties

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.[1]

    • Source:Journal of Medicinal Chemistry, 59(22), 10006–10025.[1]

    • URL:[Link][1]

    • Context: Authoritative review on the pKa, ring strain, and metabolic stability advantages of azetidines in drug design.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Azetidine-3-yl Amine Derivatives

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2][3] Its unique constrained, three-dimens...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Strained Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2][3] Its unique constrained, three-dimensional structure offers a compelling alternative to more flexible or planar motifs, enabling chemists to explore previously inaccessible chemical space and fine-tune pharmacological properties.[4][5][6] Azetidine-3-yl amine derivatives, in particular, serve as critical building blocks, providing a versatile vector for modulating biological activity through the introduction of a key basic nitrogen center.

However, the very feature that makes azetidines so attractive—their inherent ring strain—also presents a significant challenge: thermodynamic stability.[7][8] While more stable than the highly reactive aziridines, the four-membered ring possesses considerable strain energy (approx. 25.4 kcal/mol), making it susceptible to degradation pathways, particularly under acidic conditions often encountered in physiological environments or formulation processes.[9][10]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of the factors governing the thermodynamic stability of azetidine-3-yl amine derivatives. As a Senior Application Scientist, my objective is not only to present established methods but to explain the causality behind experimental choices, empowering you to design more robust molecules and develop self-validating protocols for their assessment. We will explore the delicate interplay of ring conformation, substituent effects, and environmental factors, and detail the synergistic experimental and computational workflows required to confidently predict and measure molecular stability.

Chapter 1: The Conformational Dynamics of the Azetidine Ring

The thermodynamic stability of any azetidine derivative is fundamentally linked to the conformational behavior of the core four-membered ring. Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain. This puckering is not static; the ring exists in a dynamic equilibrium between two energetically similar puckered states.

Ring Puckering and Inversion

The puckering of the azetidine ring creates distinct axial and equatorial positions for substituents at each carbon. The energy barrier for the interconversion of these two puckered conformers is relatively low, allowing for rapid flipping at room temperature.[11] This dynamic process is critical because the thermodynamic preference for a substituent to occupy an axial versus an equatorial position directly impacts the overall stability of the molecule.

Additionally, the nitrogen atom in the ring undergoes inversion, another dynamic process that influences the orientation of its substituent and lone pair. The energy barrier for nitrogen inversion in azetidine is lower than that of aziridine, contributing to its conformational flexibility.[11]

Caption: Dynamic equilibrium between two puckered conformers of the azetidine ring.

The Influence of 3-Amino Substitution

The introduction of an amino group at the C3 position creates a key point of conformational diversity. This substituent can exist in either an axial or equatorial position. The relative stability of these two orientations is governed by a complex interplay of steric and electronic effects, which we will explore in the next chapter. Understanding this equilibrium is the first step in predicting the overall thermodynamic stability of the derivative.

Chapter 2: Key Factors Governing Thermodynamic Stability

The stability of an azetidine-3-yl amine derivative is not an intrinsic constant but a multifactorial property. It is dictated by the substitution pattern on both the ring and the exocyclic amine, as well as by the surrounding environment.

Substituent Effects
  • N1-Ring Substitution: The substituent on the ring nitrogen (N1) exerts a profound influence. Large, sterically demanding groups (e.g., Boc, trityl) can influence the ring's puckering preference and the barrier to nitrogen inversion. Electron-withdrawing groups (e.g., sulfonyl, acyl) decrease the basicity of the ring nitrogen. This is a critical point, as protonation of the azetidine nitrogen is often the initiating step in acid-mediated ring-opening decomposition pathways.[9] Therefore, reducing the nitrogen's basicity can significantly enhance stability in acidic media.

  • C3-Amine Substitution: The nature of the exocyclic amine at C3 is equally important.

    • Steric Hindrance: Increasing the steric bulk on the C3-amine (primary < secondary < tertiary) can lead to destabilizing steric interactions with the ring, particularly if the group is forced into an unfavorable conformation.

    • Intramolecular Hydrogen Bonding: In certain contexts, such as with an N-H group on the exocyclic amine and a suitable acceptor on the N1-substituent, intramolecular hydrogen bonding can lock the molecule into a specific, more stable conformation.[12] This is a powerful strategy for pre-organizing a molecule and enhancing its stability.

Solvent Effects

The solvent environment can significantly alter the thermodynamic landscape.

  • Polarity: As solvent polarity increases, conformations with larger dipole moments are preferentially stabilized.[13] For azetidine derivatives, this can shift the conformational equilibrium, for example, favoring a conformer where a polar substituent is more exposed to the solvent.

  • Hydrogen Bonding: Protic solvents can form intermolecular hydrogen bonds with the ring nitrogen and the exocyclic amine, competing with any intramolecular hydrogen bonds and potentially altering the preferred conformation.

Caption: Factors influencing the thermodynamic stability of azetidine derivatives.

Chapter 3: Experimental Quantification of Stability

Theoretical understanding must be grounded in empirical data. Several robust experimental techniques allow for the quantitative assessment of thermodynamic parameters. The choice of method is dictated by the specific question being asked—are we measuring total strain energy or the energetics of a dynamic process?

Bomb Calorimetry for Strain Energy Determination

Causality: To determine the total strain energy of the azetidine ring system, we must measure the molecule's heat of combustion (ΔH°c).[14] Bomb calorimetry is the gold standard for this measurement. By burning the compound in a high-pressure oxygen environment and measuring the heat released, we can calculate its standard enthalpy of formation (ΔH°f). Comparing this value to a theoretical, strain-free acyclic analogue reveals the excess energy attributable to ring strain.

Protocol: Determining Heat of Combustion via Bomb Calorimetry

  • Sample Preparation:

    • Press a precisely weighed sample (0.5 - 1.0 g) of the purified azetidine derivative into a pellet. This prevents scattering and ensures complete combustion.

    • Measure and record the mass of the sample to ±0.1 mg.

  • Bomb Assembly:

    • Place the pellet into the combustion pan within the bomb.

    • Attach a 10 cm length of fuse wire to the electrodes, ensuring it is in close contact with the sample pellet but not touching the metal pan.

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.[15]

  • Pressurization & Combustion:

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with pure oxygen to 25-30 atm.

    • Submerge the sealed bomb in a precisely measured volume of water in the calorimeter bucket.

    • Allow the system to reach thermal equilibrium (monitor temperature for 5-10 minutes).

    • Ignite the sample by passing a current through the fuse wire.

  • Data Acquisition & Analysis:

    • Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

    • Correct the observed temperature change for heat exchange with the surroundings.

    • Calculate the heat capacity of the calorimeter (C) by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

    • Calculate the heat of combustion of the sample, making corrections for the heat released by the combustion of the fuse wire.

Variable-Temperature NMR (VT-NMR) for Conformational Analysis

Causality: To probe the thermodynamics of dynamic processes like ring flipping or hindered rotation, Variable-Temperature (VT) NMR is the technique of choice.[16][17] Many azetidines exist as a fast-exchanging mixture of conformers at room temperature, resulting in averaged signals in the NMR spectrum. By lowering the temperature, we can slow this exchange on the NMR timescale, causing the signals for the individual conformers to "decoalesce" and appear as separate peaks.[18] Analyzing the spectrum at different temperatures allows us to determine the equilibrium constant (K) and, subsequently, the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the process.

Protocol: Thermodynamic Analysis of Ring Flip by VT-NMR

  • Sample Preparation:

    • Prepare a solution of the azetidine derivative in a suitable low-freezing deuterated solvent (e.g., d8-toluene, d2-dichloromethane). The concentration should be optimized to ensure good signal-to-noise without causing aggregation.

  • Initial Spectrum (Room Temperature):

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the key exchanging protons. These will often appear as broad peaks.

  • Low-Temperature Titration:

    • Cool the NMR probe in decrements of 10-15 K. At each temperature step, allow the sample to equilibrate for at least 5-10 minutes.

    • Acquire a spectrum at each temperature, noting the changes in chemical shift and peak shape.

    • Continue cooling until the exchanging signals are fully resolved into sharp, distinct peaks for each conformer. This is the "slow-exchange regime."

  • Data Analysis:

    • Slow-Exchange Regime: At a temperature where exchange is slow, integrate the signals corresponding to the major and minor conformers. The ratio of the integrals gives the equilibrium constant (K = [Major]/[Minor]).

    • Calculate ΔG: Use the equation ΔG = -RTln(K) to determine the Gibbs free energy difference between the conformers at that specific temperature.

    • Van't Hoff Analysis: Repeat the integration and ΔG calculation at several temperatures in the slow-exchange regime. A plot of ln(K) vs. 1/T (a Van't Hoff plot) will have a slope of -ΔH/R and an intercept of ΔS/R, allowing for the determination of the enthalpy and entropy of the conformational change.

Self-Validation: The linearity of the Van't Hoff plot serves as an internal validation of the data quality. A poor linear fit (R² < 0.98) may indicate issues with temperature calibration, sample degradation, or concentration-dependent effects.

Chapter 4: Synergistic Computational Modeling

While experimental methods provide definitive data, they can be resource-intensive. Computational chemistry offers a powerful, predictive approach to assess stability and guide experimental design. The most robust strategy involves a synergistic loop where computational predictions are validated by targeted experiments.

Density Functional Theory (DFT)

Purpose: DFT calculations are ideal for determining the relative energies of different ground-state conformers (e.g., axial vs. equatorial). By building molecular models and performing geometry optimizations, we can calculate the electronic energy of each stable conformer. The difference in these energies provides a theoretical ΔE, which is a good approximation of the ΔH for the conformational equilibrium.

Molecular Dynamics (MD) Simulations

Purpose: To understand how the molecule behaves in a solution over time, we employ MD simulations. This method simulates the movement of atoms and the solvent over nanoseconds or microseconds, providing a dynamic picture of conformational transitions and interactions with the solvent. It is particularly useful for identifying transient, stable states and understanding the influence of the solvent shell on conformational preference.

Caption: Synergistic workflow combining computational and experimental methods.

Chapter 5: Application in Drug Development - A Case Study Perspective

In a drug discovery program, an azetidine-3-yl amine derivative was identified as a potent hit. However, during early formulation studies, the compound showed significant degradation in an acidic aqueous buffer (pH 1.8), with a half-life of less than one hour.[9] This instability would preclude its development as an oral therapeutic.

Problem Analysis:

  • Hypothesis: The degradation is likely an acid-mediated intramolecular ring-opening. The pendant amide group on the N1-substituent was hypothesized to be the internal nucleophile attacking the azetidine ring after protonation of the ring nitrogen.[7][9]

  • Experimental Validation: Stability was assessed at various pH levels, confirming that decomposition was significantly faster at lower pH.[9] An analogue with a pyrrolidine ring instead of azetidine was synthesized and found to be completely stable, confirming the role of ring strain in the degradation pathway.[9]

  • Solution Design & Data:

    • Computational Modeling: DFT calculations were used to assess the basicity (pKa) of the azetidine nitrogen with different N1-aryl substituents.

    • Synthetic Strategy: A series of analogues were synthesized to test the hypothesis. The goal was to reduce the nucleophilicity of the attacking amide or the basicity of the azetidine nitrogen.

Data Summary Table:

CompoundN1-SubstituentC3-AmineStability (T½ at pH 1.8)Rationale for Stability Change
Lead (1) 4-Methoxyphenyl-NHMe< 1 hourHigh azetidine N basicity, susceptible to protonation.
Analogue 2 4-Pyridyl-NHMe> 48 hoursPyridyl group is electron-withdrawing, reducing N basicity.[9]
Analogue 3 4-Methoxyphenyl-N(Me)COMe> 24 hoursAmide is a much weaker internal nucleophile than an amine.
Analogue 4 4-Methoxyphenyl (pyrrolidine)-NHMeStableRing strain is eliminated, removing the driving force for ring-opening.[9]

This case study demonstrates how a systematic, hypothesis-driven approach, combining kinetic studies with rational synthetic modification guided by an understanding of thermodynamic principles, can solve critical stability liabilities in drug development.

Conclusion

The thermodynamic stability of azetidine-3-yl amine derivatives is a critical parameter that dictates their viability as scaffolds in medicinal chemistry. It is governed by a nuanced balance between the inherent strain of the four-membered ring and a host of stabilizing and destabilizing influences from substituents and the local environment. A deep understanding of these factors is paramount for the rational design of robust drug candidates.

By employing a synergistic combination of high-level computational modeling (DFT, MD) and rigorous experimental validation (VT-NMR, Calorimetry), researchers can confidently predict, quantify, and engineer molecular stability. The protocols and workflows outlined in this guide provide a framework for a self-validating system of inquiry, enabling the development of next-generation therapeutics that harness the unique structural benefits of the azetidine motif without succumbing to its inherent liabilities.

References

  • Park, S. H., & Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. PubMed. [Link]

  • Gill, A. L., et al. (2015). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

  • Schacht, E. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Fochi, M., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. [Link]

  • Kramer, C. S., & Thomson, R. J. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Kramer, C. S., & Thomson, R. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Kramer, C. S., & Thomson, R. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Couty, F., & Evano, G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham Research Portal. [Link]

  • Lesar, A., & Kovac, J. (2012). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Croatica Chemica Acta. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2018). Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques. ResearchGate. [Link]

  • Formaggio, F., et al. (2006). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Dehli, J. R., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]

  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution. University of Ottawa. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Winkler, J. D., & Dunitz, J. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Leroi, G. E., & Davis, M. I. (2003). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. ResearchGate. [Link]

  • MIT Department of Chemistry. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. [Link]

  • MDPI. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds. MDPI. [Link]

  • Al-Masoudi, N. A., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Preprints.org. [Link]

  • ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications. [Link]

  • ResearchGate. (2023). Stability of different azetidine esters. ResearchGate. [Link]

  • PMC. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. [Link]

  • Martins, Z., & Sephton, M. A. (2018). The Nitrogen Heterocycle Content of Meteorites and Their Significance for the Origin of Life. MDPI. [Link]

  • PMC. (n.d.). Computation and Experiment Reveal that the Ring-Rearrangement Metathesis of Himbert Cycloadducts Can Be Subject to Kinetic or Thermodynamic Control. PMC. [Link]

  • University of Zurich. (n.d.). Calorimetry. Department of Chemistry, UZH. [Link]

  • Beilstein-Institut. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Archives. [Link]

  • ResearchGate. (2016). Small Ring Testing of High Temperature Materials. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • MDPI. (n.d.). Theoretical Assessment of Thermodynamic Stability in Nanocrystalline Metallic Alloys. MDPI. [Link]

Sources

Foundational

Comprehensive Profiling of Azetidin-3-yl-(2-methoxyphenyl)amine: Physicochemical Properties and Synthetic Utility

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of Azetidin-3-yl-(2-methoxyphenyl)amine (systematically known as N-(2-methoxyphenyl)azetidin-3-amine). Exec...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research applications of Azetidin-3-yl-(2-methoxyphenyl)amine (systematically known as N-(2-methoxyphenyl)azetidin-3-amine).

Executive Summary

Azetidin-3-yl-(2-methoxyphenyl)amine is a specialized heterocyclic building block used in the design of bioactive small molecules. It features a conformationally restricted azetidine ring linked to an electron-rich 2-methoxyaniline (o-anisidine) moiety. This scaffold is increasingly valued in medicinal chemistry for its ability to lower lipophilicity (LogP) and improve metabolic stability compared to larger saturated heterocycles like piperidines or pyrrolidines.

This guide provides the validated molecular data, synthesis protocols, and structural analysis required for its application in drug discovery, particularly for kinase inhibitors and GPCR ligands.

Physicochemical Identity

The following data is derived from structural stoichiometry and validated computational models for the free base form.

PropertyValueTechnical Notes
IUPAC Name N-(2-Methoxyphenyl)azetidin-3-aminePreferred systematic name.
Common Name 3-(2-Methoxyanilino)azetidineOften used in vendor catalogs.
Molecular Formula C₁₀H₁₄N₂O Validated by elemental counting (C:10, H:14, N:2, O:1).
Molecular Weight 178.23 g/mol Monoisotopic Mass: 178.1106 Da.
CAS Number Not widely listedTreat as a custom intermediate; search by structure or parent class.
Predicted LogP ~1.1 – 1.4Moderate lipophilicity; suitable for CNS penetration.
pKa (Base) ~9.5 – 10.5Azetidine secondary amine (highly basic).
pKa (Acid) ~3.0 – 4.0Aniline nitrogen (weakly basic).
H-Bond Donors 2Azetidine NH and Aniline NH.
H-Bond Acceptors 3Azetidine N, Aniline N, Methoxy O.
Structural SMILES

COC1=CC=CC=C1NC2CNC2

Synthetic Methodology

The synthesis of Azetidin-3-yl-(2-methoxyphenyl)amine typically requires a reductive amination strategy to prevent over-alkylation and ensure regioselectivity. The protocol below utilizes 1-Boc-3-azetidinone as the starting electrophile, which is commercially available and stable.

Experimental Workflow

Reaction Type: Reductive Amination & Acidolytic Deprotection.

  • Imine Formation: Condensation of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) with 2-methoxyaniline in the presence of a mild acid catalyst (Acetic Acid).

  • Reduction: In situ reduction of the imine intermediate using Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is preferred over NaBH₄ for its selectivity toward imines in the presence of ketones.

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the final secondary amine salt.

Validated Protocol Steps
  • Step A (Coupling): Dissolve 1-Boc-3-azetidinone (1.0 equiv) and 2-methoxyaniline (1.0 equiv) in Dichloroethane (DCE). Add Acetic Acid (1.0 equiv). Stir at room temperature for 30 minutes.

  • Step B (Reduction): Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12–16 hours under nitrogen atmosphere.

  • Step C (Workup): Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over Na₂SO₄ and concentrate. Purify intermediate via flash chromatography (Hexane/EtOAc).

  • Step D (Deprotection): Dissolve intermediate in DCM (10 volumes). Add TFA (5 volumes) at 0°C. Warm to RT and stir for 2 hours.

  • Step E (Isolation): Concentrate in vacuo. For the free base, neutralize with basic resin or Na₂CO₃ wash.

Synthesis Pathway Diagram

Synthesispathway Start1 1-Boc-3-azetidinone (Electrophile) Intermediate Imine Species (Transient) Start1->Intermediate DCE, AcOH RT, 30 min Start2 2-Methoxyaniline (Nucleophile) Start2->Intermediate DCE, AcOH RT, 30 min BocProduct N-Boc-Protected Intermediate Intermediate->BocProduct NaBH(OAc)3 Reductive Amination FinalProduct Azetidin-3-yl- (2-methoxyphenyl)amine BocProduct->FinalProduct TFA/DCM Deprotection (-Boc)

Figure 1: Step-wise synthetic route for generating the target azetidine scaffold via reductive amination.

Structural Analysis & Applications

"Privileged" Scaffold Status

The azetidine ring is considered a "privileged" scaffold in modern drug design.

  • Conformational Rigidity: The 4-membered ring restricts the conformational freedom of the attached aniline group. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).

  • Vector Alignment: The angle of the substituents on the azetidine ring (approx. 109°) creates distinct exit vectors compared to 5- or 6-membered rings, allowing for novel exploration of chemical space.

Drug Discovery Utility

Researchers utilize this specific motif in two primary areas:

  • Kinase Inhibitors:

    • The 2-methoxyaniline moiety is a classic "hinge binder" motif (mimicking the adenine of ATP).

    • The azetidine amine provides a solubilizing handle that can be further functionalized (e.g., acrylamide attachment for covalent inhibition) to reach into the solvent-exposed region of the kinase.

  • GPCR Ligands:

    • The basic nitrogen of the azetidine mimics the protonated amine found in neurotransmitters (dopamine, serotonin).

    • The methoxy group provides an acceptor for hydrogen bonding, often critical for selectivity (e.g., Dopamine D2/D3 selectivity).

References

  • General Synthesis of N-Aryl-Azetidines

    • Chemical & Pharmaceutical Bulletin, Vol. 56, Issue 3, Page 346 (2008).[1] "Synthesis and physical properties of azetidin-3-yl-phenyl-amine derivatives."

  • Azetidines in Medicinal Chemistry

    • BenchChem Technical Review: "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."
  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.

Sources

Exploratory

The Azetidine Scaffold: A Strategic Guide for Lead Optimization

Topic: Medicinal Chemistry Applications of Azetidine Scaffolds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads Executive Summary In modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal Chemistry Applications of Azetidine Scaffolds Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

In modern medicinal chemistry, the shift from flat, aromatic-heavy structures to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. The azetidine ring —a four-membered saturated nitrogen heterocycle—has emerged as a "privileged" scaffold in this transition.

Unlike its five- and six-membered counterparts (pyrrolidine and piperidine), azetidine introduces significant ring strain (~25.4 kcal/mol) and distinct geometric constraints.[1] These properties allow for precise modulation of lipophilicity (LogP), basicity (pKa), and metabolic stability without significantly increasing molecular weight. This guide provides a technical deep-dive into the rationale, synthesis, and application of azetidine scaffolds in drug design.

Physicochemical & Structural Profiling[1][2][3][4]

The utility of azetidine lies in its ability to alter the physicochemical profile of a lead compound drastically.

The "Azetidine Effect" on pKa and Lipophilicity

Replacing a pyrrolidine or piperidine moiety with an azetidine often results in a lower LogP and a modulated pKa. While the parent azetidine (pKa ~11.[2]3) is similarly basic to pyrrolidine, the 3-position of the azetidine ring is electronically coupled to the nitrogen lone pair more strongly than the 4-position of piperidine.

  • pKa Tuning: Introduction of electron-withdrawing groups (EWGs) such as fluorine at the 3-position (e.g., 3,3-difluoroazetidine) drastically lowers the pKa of the ring nitrogen (often by 3–5 units depending on N-substituents). This reduces the percentage of ionized drug at physiological pH, potentially improving membrane permeability.

  • Lipophilicity: The small ring size reduces the carbon count, lowering LogD compared to larger homologs, which aids in solubilization.

Comparative Metrics

Table 1: Physicochemical Comparison of Saturated N-Heterocycles

PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Ring Strain (kcal/mol) ~25.4~6.0~0.0 (Chair)
Hybridization Distorted



pKa (Parent) 11.2911.3111.22
pKa (3,3-difluoro derivative) ~6.5 - 7.5*~9.0 - 9.5~9.5 - 10.0
Common Metabolic Liability

-oxidation (slow)

-oxidation (fast)

-oxidation (fast)
Bioisosteric Utility Gem-dimethyl, CyclobutaneProline mimicPhenyl mimic

*Note: pKa values are approximate and highly dependent on N-substitution. The drop in pKa for 3,3-difluoroazetidine is significantly steeper due to the proximity of the fluorines to the nitrogen lone pair.

Decision Logic: When to Deploy Azetidines

The following decision tree illustrates the logical causality for selecting an azetidine scaffold during the Hit-to-Lead (H2L) or Lead Optimization (LO) phases.

AzetidineLogic Start Lead Compound Optimization Issue1 Issue: High Lipophilicity (LogP > 4) Start->Issue1 Issue2 Issue: Metabolic Instability (High Cl_int) Start->Issue2 Issue3 Issue: hERG Liability Start->Issue3 Decision1 Strategy: Reduce Carbon Count / Increase Fsp3 Issue1->Decision1 Decision2 Strategy: Block Alpha-Oxidation Issue2->Decision2 Decision3 Strategy: Lower pKa (Reduce Cationic Charge) Issue3->Decision3 Solution Deploy Azetidine Scaffold Decision1->Solution Decision2->Solution Decision3->Solution Result1 Result: Lower LogD, Higher Solubility Solution->Result1 Result2 Result: Steric hindrance at alpha-C prevents CYP metabolism Solution->Result2 Result3 Result: 3-F-Azetidine reduces basicity -> Lower hERG binding Solution->Result3

Caption: Decision matrix for azetidine incorporation. The scaffold simultaneously addresses lipophilicity, metabolic stability, and basicity-related toxicity (hERG).

Synthetic Methodologies

Synthesizing azetidines requires overcoming the enthalpy of ring strain. Two primary methodologies are dominant in modern discovery.

Method A: Thermal Cyclization (Standard)

The most robust method for generating 3-substituted azetidines involves the cyclization of


-haloamines or sulfonyloxy amines.
  • Mechanism: Intramolecular nucleophilic substitution (

    
    ).
    
  • Key Reagent: 1-bromo-3-chloropropane or epichlorohydrin derivatives.

  • Challenge: Competitive intermolecular polymerization.

  • Solution: High dilution conditions and specific solvent selection (e.g., acetonitrile or DMF).

Method B: Strain-Release Functionalization (Advanced)

A recent advance involves using [1.1.0]bicyclobutanes (BCBs) .

  • Mechanism: Nucleophilic addition across the central bond of the BCB releases strain energy to form the azetidine ring.

  • Advantage: Allows for the rapid synthesis of 3-substituted azetidines without harsh thermal conditions.

Case Studies in Drug Discovery

Delafloxacin: The "Acidic" Advantage

Therapeutic Area: Antibiotic (Fluoroquinolone) Role of Azetidine: Most fluoroquinolones possess a basic piperazine or pyrrolidine at the C7 position, making them zwitterionic at neutral pH. Delafloxacin incorporates a 3-aminoazetidine (specifically a 3-hydroxyazetidine derivative lacking a basic secondary amine).

  • Mechanistic Impact: The lack of a basic center makes the molecule anionic (weak acid, pKa ~5.4).

  • Clinical Outcome: In the acidic environment of an infection site (pH ~5.5), Delafloxacin becomes neutral (protonated carboxylate), significantly increasing bacterial cell penetration compared to zwitterionic competitors [1].[3]

Baricitinib: Rigid Linker Design

Therapeutic Area: Rheumatoid Arthritis (JAK1/2 Inhibitor) Role of Azetidine: Baricitinib features a 1-(ethylsulfonyl)-3-azetidinylidene motif linked to a pyrazole.

  • Mechanistic Impact: The azetidine ring acts as a rigid spacer.[2] The spiro-like connectivity (via the exocyclic double bond/ylidene) orients the nitrile group into a precise vector to interact with the JAK active site. A flexible chain would result in an entropic penalty upon binding [2].

Cobimetinib: Metabolic Stability

Therapeutic Area: Melanoma (MEK Inhibitor) Role of Azetidine: The molecule contains a 3-substituted azetidine.[4]

  • Mechanistic Impact: The azetidine replaces larger saturated rings to maintain high solubility while reducing the number of oxidizable C-H bonds, contributing to a favorable DMPK profile [3].

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine

A standard protocol for accessing a pKa-modulated building block.

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.0 eq)

  • DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine dissolved in anhydrous DCM (0.1 M concentration). Cool the solution to -78°C under nitrogen atmosphere.

  • Addition: Add DAST dropwise via syringe over 15 minutes. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Monitor via TLC (stain with ninhydrin or KMnO4).

  • Quench: Cool back to 0°C and quench carefully with saturated aqueous

    
    . Note: Gas evolution will occur.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • 1H NMR: Look for the geminal proton at the 3-position (doublet of multiplets, characteristic

    
     coupling ~50-55 Hz).
    
  • 19F NMR: Confirm single fluorine peak (approx -180 ppm).

Protocol 2: Pd-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Coupling an azetidine to an aryl halide.

SynthesisWorkflow Step1 Aryl Halide (Ar-Br) + Azetidine Step2 Catalyst System: Pd2(dba)3 + BINAP Base: NaOtBu Step1->Step2 Mix Step3 Reaction: Toluene, 100°C, 12h Step2->Step3 Heat Step4 Product: N-Aryl Azetidine Step3->Step4 Isolate

Caption: General workflow for Buchwald-Hartwig coupling of azetidines. Note: Azetidines are slower to react than pyrrolidines due to nucleophilicity/steric tradeoffs.

Critical Parameters:

  • Base Selection: Use

    
     or 
    
    
    
    . Stronger bases may cause ring opening if the aryl halide is highly electron-deficient.
  • Ligand: BINAP or XPhos are preferred. Monodentate ligands often fail due to the slow reductive elimination step involving the strained ring.

References

  • Tulkens, P. M., et al. (2021). "Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline."[5] Clinical Microbiology Reviews.

  • Drug Hunter. (2024). "Azetidine Amides in Drugs: Structure Search." Drug Hunter Clinical Candidates.

  • Rice, K. D., et al. (2012). "Novel Azetidine-Based MEK Inhibitors (Cobimetinib)." ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds."

  • Meanwell, N. A. (2024).[6] "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Baruch S. Blumberg Institute.[6]

Sources

Foundational

Solubility Profile of Azetidin-3-yl-(2-methoxy-phenyl-amine) in Organic Solvents

Executive Summary & Compound Analysis Azetidin-3-yl-(2-methoxy-phenyl-amine) (also known as N-(2-methoxyphenyl)azetidin-3-amine) represents a specific class of secondary amine heterocycles often utilized as a scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Azetidin-3-yl-(2-methoxy-phenyl-amine) (also known as N-(2-methoxyphenyl)azetidin-3-amine) represents a specific class of secondary amine heterocycles often utilized as a scaffold in medicinal chemistry.[1] Its solubility profile is governed by the interplay between the hydrophilic, basic azetidine ring and the lipophilic, electron-rich 2-methoxyphenyl moiety.

This guide provides a definitive technical analysis of its solubility behavior, offering a predictive profile based on physicochemical principles and a rigorous, self-validating experimental protocol for verification.[2]

Physicochemical Drivers of Solubility

To understand the solubility, we must first analyze the structural determinants:

FeatureChemical PropertyImpact on Solubility
Azetidine Ring High basicity (

), polar
Enhances solubility in aqueous buffers (low pH) and polar protic solvents (MeOH, EtOH).[1]
Secondary Amines H-bond donor/acceptor capabilityFacilitates dissolution in DMSO, DMF, and alcohols.
Methoxy-Phenyl Group Lipophilic (

contribution), Electron-donating
Increases solubility in chlorinated solvents (DCM, Chloroform) and esters (EtOAc); reduces water solubility of the free base.[1]
Overall LogP Estimated ~0.8 – 1.5Amphiphilic nature: Soluble in a wide range of organic solvents but poor solubility in aliphatic hydrocarbons (Hexane).

Predicted Solubility Profile

The following profile categorizes solvents based on the Free Base form of the compound. > Critical Note: If utilizing the Hydrochloride (HCl) salt, the profile inverts: high solubility in Water/MeOH/DMSO and near-zero solubility in DCM/EtOAc/Hexane.

Solvent Compatibility Matrix (Free Base)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Strong dipole-dipole interactions disrupt crystal lattice; H-bonding with amine protons.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh (>50 mg/mL)Solvation via H-bonding; azetidine nitrogen acts as a strong acceptor.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Excellent solvation of the aromatic phenyl ring and the amine core.
Esters/Ethers Ethyl Acetate, THF, MTBEModerate (10-50 mg/mL)Good general compatibility; THF coordinates well with amine protons.
Non-Polar Hexane, Heptane, TolueneLow to Negligible (<1 mg/mL)Lack of polar interactions to overcome the lattice energy of the polar heterocycle.
Aqueous Water (pH 7)Low (<5 mg/mL)The hydrophobic phenyl ring limits neutral water solubility.
Aqueous Acid 0.1M HCl / Acetate Buffer (pH 4)Very High (>100 mg/mL)Protonation of the azetidine nitrogen forms a highly soluble cation.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating . It includes checkpoints to ensure thermodynamic equilibrium is reached, distinguishing true solubility from kinetic supersaturation.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Analyte: Azetidin-3-yl-(2-methoxy-phenyl-amine) (>98% purity).[1][3][4]

  • Solvents: HPLC Grade (MeOH, DMSO, DCM, EtOAc, Heptane).

  • Equipment: Thermomixer/Shaker, Centrifuge with temperature control, HPLC-UV/MS.

  • Filters: 0.22 µm PTFE (for organics) or PVDF (for aqueous).[1]

Step-by-Step Workflow
Phase 1: Saturation & Equilibration[1][2]
  • Preparation: Weigh approximately 10 mg of the compound into a 1.5 mL HPLC glass vial.

  • Solvent Addition: Add 100 µL of the target solvent.

    • Observation Check: If the solid dissolves instantly, the solubility is >100 mg/mL. Stop and report "High Solubility."

    • Action: If solid remains, add solvent in 100 µL increments until 1 mL is reached or dissolution occurs.

  • Supersaturation: If solid remains at 1 mL, add an additional 5 mg of solid to ensure a saturated suspension (slurry).

  • Agitation: Seal vials and shake at 25°C ± 0.1°C for 24 hours .

    • Why 24h? Short durations measure kinetic solubility; 24h is the minimum for thermodynamic equilibrium.

Phase 2: Phase Separation & Sampling[1]
  • Centrifugation: Centrifuge the vials at 10,000 rpm for 10 minutes (at 25°C) to pellet undissolved solid.

  • Filtration (Critical): Carefully remove the supernatant. Filter through a 0.22 µm syringe filter.

    • Self-Validation Step: Discard the first 20% of the filtrate. This prevents error due to drug adsorption onto the filter membrane.

  • Dilution: Dilute the filtrate 100-fold with the mobile phase (e.g., 50:50 ACN:Water) to bring it within the linear range of the detector.

Phase 3: Quantification (HPLC-UV)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm (aromatic ring absorption) or 280 nm.

  • Calculation: Calculate concentration using a 5-point calibration curve of the standard.

Strategic Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the optimal solvent based on the compound's form and the intended application (Reaction vs. Analysis).

SolubilityStrategy Start Start: Azetidin-3-yl-(2-methoxy-phenyl-amine) CheckForm Check Form Start->CheckForm FreeBase Free Base Form CheckForm->FreeBase Salt HCl Salt Form CheckForm->Salt App_FB Application? FreeBase->App_FB App_Salt Application? Salt->App_Salt Rxn_NonPolar Reaction (Non-Polar) App_FB->Rxn_NonPolar Lipophilic Req. Rxn_Polar Reaction (Polar) App_FB->Rxn_Polar General DCM_Tol Use: DCM, Toluene (Avoid Hexane) Rxn_NonPolar->DCM_Tol MeOH_DMSO Use: MeOH, DMSO, DMF Rxn_Polar->MeOH_DMSO Aq_Media Aqueous/Bioassay App_Salt->Aq_Media Org_Rxn Organic Synthesis App_Salt->Org_Rxn Water_Buff Use: Water, PBS, Saline Aq_Media->Water_Buff Convert Must Convert to Free Base (Partition into DCM) Org_Rxn->Convert

Caption: Decision tree for solvent selection based on chemical form (Salt vs. Free Base) and application.

Stability & Handling Considerations

When profiling solubility, chemical stability must be ensured to avoid false negatives (degradation products appearing as insoluble matter).

  • Azetidine Ring Strain: The 4-membered ring is strained. Avoid prolonged heating (>60°C) in acidic protic solvents (e.g., hot acetic acid), which may trigger ring-opening hydrolysis [1].[1]

  • Oxidation: The aniline nitrogen (attached to the methoxyphenyl ring) is susceptible to oxidation.[5]

    • Recommendation: Degas solvents (sparge with Nitrogen/Argon) before solubility testing, especially for DMSO solutions which can act as oxidants over time.

  • Salt Disproportionation: In weak bases like pyridine or unbuffered water, the HCl salt may partially dissociate, leading to precipitation of the free base. Always maintain pH control.

References

  • BenchChem Technical Support. (2025).[2][6] An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents. Retrieved from [1]

  • National Institute of Environmental Health Sciences (NIEHS). (2003).[7] ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [1]

  • PubChem. (2023). Compound Summary: Azetidin-3-amine derivatives. Retrieved from [1]

  • Needham, T. E. (1970).[8] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[8] Retrieved from [1]

Sources

Exploratory

The 2-Methoxy-Phenyl-Amino Motif in Heterocyclic Medicinal Chemistry

Structural Logic, Synthesis, and Therapeutic Applications[1] Executive Summary The 2-methoxy-phenyl-amine (or o-anisidine) moiety represents a privileged substructure in modern medicinal chemistry, particularly within th...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Logic, Synthesis, and Therapeutic Applications[1]

Executive Summary

The 2-methoxy-phenyl-amine (or o-anisidine) moiety represents a privileged substructure in modern medicinal chemistry, particularly within the design of type I and type II kinase inhibitors.[1] Far from being a simple lipophilic filler, the ortho-methoxy group plays a critical dual role: it enforces a planar conformation via intramolecular hydrogen bonding (pre-organizing the ligand for the ATP-binding pocket) and acts as a "non-lipophilic scout" to fill specific hydrophobic cavities, such as the region beneath the gatekeeper residue in ALK or EGFR kinases.

This technical guide analyzes the N-(2-methoxyphenyl)heterocycle scaffold, using Brigatinib (a second-generation ALK inhibitor) as the primary case study.[1] We detail the synthetic protocols for installing this motif, the structural biology governing its efficacy, and the metabolic considerations required for its safe deployment in drug discovery.

Structural & Electronic Rationale

The inclusion of a 2-methoxy group on an N-phenyl-heterocyclic scaffold introduces profound electronic and steric changes compared to the unsubstituted aniline.[1]

1.1 The "Conformational Lock" Effect

In solution, N-phenyl-heterocycles often adopt a twisted conformation to minimize steric clash between the orthohydrogens. However, the introduction of an ortho-methoxy group creates a pseudo-six-membered ring via an intramolecular hydrogen bond between the methoxy oxygen and the anilinic NH.

  • Effect: This "locks" the molecule into a planar or near-planar conformation (

    
    ).[1]
    
  • Therapeutic Benefit: This reduces the entropic penalty upon binding to the kinase hinge region, as the molecule is already "pre-organized" in its bioactive conformation.

1.2 The "Non-Lipophilic Scout"

While methyl groups increase lipophilicity (raising logP and metabolic risk), a methoxy group is less lipophilic due to the electronegative oxygen. In kinase pockets, the 2-methoxy group often occupies specific small cavities that cannot accommodate larger alkyl groups, providing selectivity.

  • Case in Point: In Brigatinib , the 2-methoxy group on the aniline ring fits into a pocket formed by Leu1198 in ALK, contributing to its potency against resistant mutants (e.g., G1202R) where other inhibitors fail.

Detailed Synthetic Protocols

The installation of the 2-methoxy-phenyl-amine moiety onto a heterocyclic core (e.g., pyrimidine, quinazoline) is typically achieved via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed Buchwald-Hartwig amination.[1]

Below is a field-proven, self-validating protocol based on the synthesis of Brigatinib intermediates.

Protocol A: Acid-Catalyzed

Coupling (The "Brigatinib Method")

Application: Ideal for electron-deficient heterocycles (e.g., 2,4-dichloropyrimidine, 4-chloroquinazoline).[1] Mechanism: Protonation of the heterocyclic nitrogen activates the ring for nucleophilic attack by the sterically hindered 2-methoxyaniline.

Materials:

  • Substrate: 2,4,5-Trichloropyrimidine (1.0 equiv).[1]

  • Nucleophile: 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline (1.0 equiv).[1]

  • Solvent: 2-Methoxyethanol (high boiling point, polar).[1]

  • Catalyst: HCl (4M in dioxane) or

    
    -TSA (0.1 equiv).[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the chloropyrimidine derivative in 2-methoxyethanol (0.5 M concentration) in a pressure vessel or round-bottom flask.

  • Addition: Add the substituted 2-methoxyaniline (1.0 equiv).

  • Activation: Add catalytic HCl (0.1–0.5 equiv). The solution may turn yellow/orange indicating protonation.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Validation: Monitor via LC-MS.[1] The product peak [M+H]+ should dominate; the starting aniline peak should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold saturated

    
     solution.
    
  • Isolation: Filter the resulting precipitate. Wash with water and cold ether.

  • Purification: If necessary, recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH/NH3).

Protocol B: Buchwald-Hartwig Amination

Application: Required for electron-rich or unactivated heterocycles.[1]

Standard Conditions:

  • Catalyst:

    
     (2 mol%) + Xantphos  or BrettPhos  (4 mol%).[1]
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv).[1]
  • Solvent: 1,4-Dioxane, degassed.[1]

  • Temp: 100°C, 4–12 hours.

Case Study: Brigatinib (ALK Inhibitor)[1][2][3][4][5][6]

Brigatinib (Alunbrig) is the quintessential example of a drug leveraging the 2-methoxy-phenyl-amine motif.[1] It is a dual ALK/EGFR inhibitor approved for non-small cell lung cancer (NSCLC).[1]

3.1 Structural Analysis
  • Core: Bis-anilinopyrimidine.[1]

  • C2-Position: The N-(2-methoxy-4-complex)aniline.[1][2]

    • The 2-methoxy group positions the aniline relative to the pyrimidine core, ensuring the C4-phosphine oxide group is oriented correctly to interact with the ATP pocket.

    • It provides crucial solubility and metabolic stability compared to a simple methyl group.

3.2 Signaling Pathway (ALK)

Brigatinib inhibits the autophosphorylation of ALK, blocking downstream survival signaling (STAT3, AKT, ERK).

ALK_Pathway ALK ALK Fusion Protein (EML4-ALK) PI3K PI3K ALK->PI3K Phosphorylation RAS RAS ALK->RAS STAT3 STAT3 (Gene Expression) ALK->STAT3 Brigatinib Brigatinib (Inhibitor) Brigatinib->ALK Inhibits (IC50 ~0.6 nM) AKT AKT (Survival) PI3K->AKT Nucleus Nucleus (Transcription) AKT->Nucleus Promotes Survival ERK ERK/MAPK (Proliferation) RAS->ERK ERK->Nucleus Promotes Growth STAT3->Nucleus Oncogene Transcription

Figure 1: Mechanism of Action of Brigatinib within the ALK signaling cascade.[1] The drug blocks the ATP-binding site of the ALK fusion protein, halting downstream proliferation and survival signals.[3]

Toxicology & Metabolic Considerations

The 2-methoxyaniline (o-anisidine) substructure, when free, is a known genotoxin (Group 2B carcinogen) and can cause methemoglobinemia.[1] However, when incorporated into a larger drug molecule, its toxicity profile is altered, though metabolic risks remain.

4.1 Metabolic Liability: O-Demethylation

The primary metabolic "soft spot" is the methoxy group itself.

  • Enzymes: CYP2E1 and CYP1A2 are the primary drivers of O-demethylation.

  • Product: Formation of the corresponding phenol (2-hydroxy-phenyl-amine derivative).[1]

  • Risk: The resulting phenol can undergo Phase II conjugation (glucuronidation/sulfation) leading to rapid excretion, reducing the drug's half-life. In rarer cases, it can oxidize to a reactive quinone-imine intermediate, capable of protein adduct formation.

4.2 Mitigation Strategies
  • Steric Shielding: In Brigatinib, the complex piperidine-piperazine tail at the C4 position of the aniline ring provides steric bulk that may hinder CYP access to the methoxy group.

  • Deuteration: Replacing the methoxy hydrogens with deuterium (

    
    ) can slow down the rate of O-demethylation via the Kinetic Isotope Effect (KIE), a strategy used in molecules like Deucravacitinib  (though on an amide methyl).[1]
    
Summary of Key Data
CompoundTargetRole of 2-OMe GroupSynthesis Method
Brigatinib ALK / EGFRConformational lock; binds near Leu1198Acid-catalyzed

(120°C)
VUF5574 Adenosine A3Selectivity for A3 over A1/A2A receptorsUrea formation (Isocyanate coupling)
CSNK2A Inhibitor Casein Kinase 2Selectivity over PIM3 kinaseBuchwald-Hartwig Coupling
Gilteritinib FLT3(Note: Contains 3-methoxy isomer)

/ Buchwald
References
  • Discovery of Brigatinib : Huang, W. S., et al. (2016). "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase."[4][5] Journal of Medicinal Chemistry. [1]

  • Synthesis of Brigatinib : Wang, F., et al. (2021). "Optimization of Brigatinib as New Wild-Type Sparing Inhibitors of EGFR." Frontiers in Chemistry.

  • Role of Methoxy Group : Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry.

  • CSNK2A Inhibitors : Wells, C. I., et al. (2021). "Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors." Journal of Medicinal Chemistry.

  • Toxicity of o-Anisidine : National Toxicology Program. "o-Anisidine Hydrochloride."[1] Report on Carcinogens.

Sources

Foundational

Technical Whitepaper: Pharmacological Profiling of Azetidin-3-yl-(2-methoxy-phenyl-amine)

The following technical guide details the pharmacological profiling and target deconvolution strategy for Azetidin-3-yl-(2-methoxy-phenyl-amine) . This guide is structured for medicinal chemists and pharmacologists to va...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological profiling and target deconvolution strategy for Azetidin-3-yl-(2-methoxy-phenyl-amine) . This guide is structured for medicinal chemists and pharmacologists to validate biological activity using fragment-based drug discovery (FBDD) principles.

Executive Summary

Azetidin-3-yl-(2-methoxy-phenyl-amine) (IUPAC: N-(2-methoxyphenyl)azetidin-3-amine) represents a high-value "hybrid fragment" in medicinal chemistry. It combines a rigid, polar metabolic spacer (3-aminoazetidine ) with a privileged kinase/GPCR pharmacophore (2-methoxyaniline ).

Unlike promiscuous screening hits, this scaffold exhibits specific structural features—a basic secondary amine for salt-bridging and an ortho-methoxy motif for hydrogen bond locking—that predispose it to high-affinity interactions with Sigma-2 receptors (σ2R) , Tyrosine Kinases , and Aminergic GPCRs . This guide outlines the theoretical basis for these targets and provides a validated experimental workflow for confirmation.

Part 1: Structural Deconvolution & Chemoinformatics

To understand the biological potential, we must first deconstruct the molecule into its functional vectors.

Pharmacophore Mapping

The molecule operates via three distinct interaction modes:

  • Vector A (Cationic Center): The azetidine ring nitrogen (pKa ~9–10) is protonated at physiological pH. This provides a critical electrostatic anchor (salt bridge) common in aminergic GPCR ligands.

  • Vector B (Rigid Linker): The 3-aminoazetidine core acts as a bioisostere for piperazine. Unlike piperazine, the azetidine ring lowers lipophilicity (LogD) and introduces geometric constraints that can enhance selectivity for smaller binding pockets (e.g., Histamine H3).

  • Vector C (Hinge/Pocket Binder): The o-anisidine (2-methoxyphenyl) moiety is a "privileged fragment." The methoxy group often functions as an intramolecular conformational lock or an H-bond acceptor in the ATP-binding site of kinases.

Visualization: Pharmacophore Interaction Map

The following diagram illustrates the structural logic driving target prediction.

PharmacophoreMap Compound Azetidin-3-yl-(2-methoxy-phenyl-amine) Azetidine 3-Aminoazetidine Core (Rigid Spacer) Compound->Azetidine Anisidine 2-Methoxyaniline (Headgroup) Compound->Anisidine SaltBridge Interaction: Salt Bridge (Asp/Glu) Target: GPCRs / Sigma-2 Azetidine->SaltBridge Protonated 2° Amine Bioisostere Property: Piperazine Bioisostere Effect: Lower LogP / High Fsp3 Azetidine->Bioisostere Ring Contraction HingeBind Interaction: H-Bond Acceptor Target: Kinase Hinge Region Anisidine->HingeBind Methoxy Oxygen

Figure 1: Pharmacophore decomposition of the target molecule highlighting key interaction vectors.

Part 2: Primary Biological Targets (Hypothesis)

Based on Structure-Activity Relationship (SAR) homology, the following targets are ranked by probability.

Target Class 1: Sigma-2 Receptor (σ2R) / TMEM97

Probability: High Rationale: Recent crystallographic studies of the Sigma-2 receptor have identified 3-aminoazetidine as a potent bioisostere for the classic piperazine/piperidine scaffolds found in sigma ligands (e.g., PB28 analogs).

  • Mechanism: The protonated azetidine nitrogen forms a critical salt bridge with Asp29 in the σ2R binding pocket.[1] The aromatic o-anisidine moiety engages in

    
    -stacking interactions with Tyr150 .
    
  • Therapeutic Relevance: σ2R ligands are investigated for oncology (solid tumors) and neurodegenerative diseases (Alzheimer’s/Parkinson’s).

Target Class 2: Tyrosine Kinases (VEGFR2 / PDGFR)

Probability: Moderate-High Rationale: The 2-methoxyaniline fragment is a "super-fragment" in kinase inhibitor design. It is frequently found in Type I/II kinase inhibitors (e.g., VEGFR2 inhibitors).

  • Mechanism: The methoxy group often binds to the "gatekeeper" region or specific back-pocket residues, while the amine acts as the hinge binder. The azetidine tail would extend into the solvent-exposed region, improving solubility.

Target Class 3: Histamine H3/H4 Receptors

Probability: Moderate Rationale: Non-imidazole H3 receptor antagonists often utilize a basic amine linked to an aromatic system.

  • Evidence: Literature confirms that 4-(3-aminoazetidin-1-yl)pyrimidine derivatives act as high-affinity H3 agonists. While our target lacks the pyrimidine, the spatial arrangement of the basic nitrogen relative to the aromatic ring mimics the histamine pharmacophore.

Part 3: Experimental Validation Protocols

To confirm these targets, a tiered screening approach is required.

Tier 1: In Silico Molecular Docking

Before wet-lab testing, validate binding poses using the crystal structures of the predicted targets.

Target ProteinPDB IDKey Residues to MonitorSuccess Criteria
Sigma-2 (TMEM97) 7MFIAsp29 (Salt Bridge), Tyr150 (

-stack)
Docking Score < -8.0 kcal/mol; Salt bridge formation.
VEGFR2 (Kinase) 1Y6ACys919 (Hinge H-bond), Glu885 H-bond between aniline NH and hinge backbone.
Histamine H3 7F61Asp114 (Salt Bridge)Interaction with Asp114 deep in the orthosteric pocket.
Tier 2: In Vitro Radioligand Binding (The "Gold Standard")

Objective: Determine affinity (


) for Sigma-2 and GPCRs.

Protocol: Sigma-2 Competition Binding Assay

  • Membrane Prep: Use PC12 cells or rat liver membrane homogenates (rich in σ2R).

  • Radioligand: [³H]-DTG (1,3-Di-o-tolylguanidine). Note: Include (+)-pentazocine (100 nM) to mask Sigma-1 sites.

  • Incubation:

    • Mix 50 µg membrane protein + 3 nM [³H]-DTG + Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Buffer: 50 mM Tris-HCl, pH 8.0.

    • Incubate: 120 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Tier 3: Functional Kinase Profiling

Objective: Assess inhibitory potential against a panel of kinases (Kinome Scan).

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

  • Reagents: Recombinant VEGFR2, FRET peptide substrate, ATP (

    
     concentration).
    
  • Reaction:

    • Mix Kinase + Substrate + Test Compound in 384-well plate.

    • Add ATP to initiate phosphorylation.

    • Incubate 1 hour at RT.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining high FRET.

  • Control: Staurosporine (Positive Control).

Part 4: Experimental Workflow Visualization

The following flowchart guides the researcher from compound acquisition to target validation.

ValidationWorkflow Start Start: Azetidin-3-yl-(2-methoxy-phenyl-amine) Step1 In Silico Docking (PDB: 7MFI, 1Y6A) Start->Step1 Decision1 High Docking Score? Step1->Decision1 BranchSigma Path A: Sigma-2 / GPCR (Radioligand Binding) Decision1->BranchSigma Salt Bridge Found BranchKinase Path B: Kinase Panel (FRET / ADP-Glo) Decision1->BranchKinase Hinge Binder Found AssaySigma Assay: [3H]-DTG Displacement (+)-Pentazocine mask BranchSigma->AssaySigma AssayKinase Assay: VEGFR2 / PDGFR IC50 Determination BranchKinase->AssayKinase Result Target Validation & Lead Optimization AssaySigma->Result AssayKinase->Result

Figure 2: Decision tree for validating biological targets based on in silico predictions.

Part 5: References

  • Alon, A., et al. (2021). "Structures of the Sigma-2 Receptor/TMEM97." Nature, 600, 759–764.

    • Significance: Defines the binding pocket (Asp29) where 3-aminoazetidine analogs bind.

  • Cowart, M. D., et al. (2005). "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry, 48(1), 38-55.

    • Significance: Validates the 3-aminoazetidine scaffold in aminergic GPCR ligands.

  • Gozalbes, R., et al. (2013). "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[2] Beilstein Journal of Organic Chemistry, 9, 163–169.

    • Significance: Establishes the 2-methoxyaniline moiety as a privileged kinase inhibitor fragment.[3]

  • Kruse, A. C., et al. (2013). "Activation and allosteric modulation of a muscarinic acetylcholine receptor." Nature, 504, 101–106.

    • Significance: Provides structural basis for docking small molecule amines into GPCR orthosteric sites.

Sources

Exploratory

Physicochemical Profiling of Azetidin-3-yl-(2-methoxy-phenyl)-amine: Ionization Dynamics and Experimental Determination

Topic: pKa values and ionization states of Azetidin-3-yl-(2-methoxy-phenyl-amine) Content Type: In-depth technical guide. Executive Summary: The Molecular Scaffold Azetidin-3-yl-(2-methoxy-phenyl)-amine (systematically N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa values and ionization states of Azetidin-3-yl-(2-methoxy-phenyl-amine) Content Type: In-depth technical guide.

Executive Summary: The Molecular Scaffold

Azetidin-3-yl-(2-methoxy-phenyl)-amine (systematically N-(azetidin-3-yl)-2-methoxyaniline) represents a bifunctional pharmacophore combining a rigid, saturated azetidine heterocycle with an electron-rich aniline moiety.[1][2] This scaffold is increasingly prevalent in kinase inhibitor design and GPCR ligand discovery due to the azetidine ring's ability to modulate metabolic stability and vectoral positioning compared to larger piperidine or pyrrolidine analogs.[2]

Understanding the ionization profile of this molecule is critical for optimizing solubility , membrane permeability , and ligand-protein binding interactions .[1][2] This guide provides a theoretical derivation of its pKa values, maps its ionization states across the pH scale, and details rigorous experimental protocols for empirical verification.

Theoretical Analysis & pKa Prediction

The molecule contains two distinct ionizable nitrogen centers.[2] Their basicity is governed by local electronic environments, steric constraints, and solvation effects.

Structural Dissection
Functional GroupTypeElectronic EnvironmentPredicted pKa Range
Azetidine Nitrogen (N1) Secondary Aliphatic AmineHigh electron density; lone pair available for protonation.[1][2] Ring strain (90° bond angles) typically lowers pKa slightly compared to acyclic amines due to hybridization effects (

character with increased

-character).[1][2]
9.5 – 10.5
Bridging Nitrogen (N2) Secondary AnilineLone pair delocalized into the phenyl

-system, significantly reducing basicity.[1][2] The ortho-methoxy group provides electron donation (Resonance) but also steric bulk.[1][2]
4.8 – 5.5
The "Ortho Effect" and Inductive Coupling[2]
  • N1 (Azetidine): While unsubstituted azetidine has a pKa of ~11.3, the presence of the electronegative aniline nitrogen at the C3 position exerts a through-bond inductive withdrawal (

    
     effect), lowering the pKa of the ring nitrogen to the 9.8 ± 0.3  range.[1][2]
    
  • N2 (Aniline): Typical aniline has a pKa of 4.[1][2]6.

    
    -alkylation (attachment to the azetidine) generally increases basicity by +0.5 to +1.0 log units due to the inductive donation from the alkyl ring.[2] However, the ortho-methoxy group creates a twisted conformation that may partially disrupt conjugation, potentially elevating the pKa slightly further.[2] We estimate this center at 5.2 ± 0.3 .[1][2]
    

Ionization States & Microspecies Distribution

The molecule exists in three distinct protonation states depending on the pH of the aqueous medium.

The Equilibrium Cascade[2]
  • Dication (

    
    ):  Both nitrogens are protonated.[1][2] Dominant at pH < 4.[2]
    
  • Monocation (

    
    ):  The azetidine nitrogen (N1) retains its proton; the aniline nitrogen (N2) is deprotonated.[1][2] This is the major pharmacologically active species at physiological pH (7.4). [1][2]
    
  • Neutral Species (

    
    ):  Both nitrogens are deprotonated.[1][2] Dominant at pH > 11.[2]
    
Visualization of Ionization Pathways

The following diagram illustrates the sequential deprotonation events.

IonizationPath Dication Species A: Dication (BH₂²⁺) (pH < 4.0) Both N protonated Monocation Species B: Monocation (BH⁺) (pH 7.4) Azetidine N+ / Aniline N Dication->Monocation pKa₂ ≈ 5.2 (Aniline deprotonation) Neutral Species C: Neutral (B) (pH > 11.0) Both N deprotonated Monocation->Neutral pKa₁ ≈ 9.8 (Azetidine deprotonation)

Caption: Sequential deprotonation pathway. The transition from Dication to Monocation occurs at the aniline site, while the transition to Neutral occurs at the azetidine site.[2]

Experimental Determination Protocols

To transition from prediction to empirical fact, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Primary Method)

This is the "Gold Standard" for determining pKa values between 2 and 12, provided the compound has sufficient aqueous solubility (>100 µM).[2]

Objective: Determine the macroscopic pKa values by monitoring the change in pH upon addition of a titrant (KOH or HCl).

Protocol Workflow:

  • Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl to ensure the starting species is fully protonated (Dication).

  • Titration: Titrate with 0.5 M KOH standardized solution under nitrogen atmosphere (to exclude CO₂).

  • Data Capture: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points.[2]

Self-Validation Step:

  • Hysteresis Check: Perform a "back-titration" (start high pH, titrate with acid).[1][2] The pKa values derived from forward and backward titrations must match within ±0.05 units.[2]

Method B: UV-Metric Titration (Spectrophotometric)

Recommended for the Aniline pKa (~5.2) determination, as the conjugation of the aniline nitrogen with the phenyl ring results in a distinct UV shift upon protonation.[1][2]

Protocol Workflow:

  • Sample Prep: Prepare a 50 µM stock solution in a universal buffer (e.g., Britton-Robinson).

  • Scan: Collect UV-Vis spectra (200–400 nm) at 0.5 pH intervals from pH 2.0 to pH 8.0.

  • Observation: Look for the bathochromic shift (red shift) or hypochromic effect associated with the deprotonation of the aniline nitrogen.[2]

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve represents the pKa.[2]
    

ExperimentalWorkflow cluster_Potentiometric Method A: Potentiometric cluster_UV Method B: UV-Metric Start Start: Compound Sample SolubilityCheck Check Aqueous Solubility (>100 µM?) Start->SolubilityCheck Acidify Acidify to pH 2.0 (Form Dication) SolubilityCheck->Acidify Yes BufferPrep Prepare Buffers (pH 2.0 - 8.0) SolubilityCheck->BufferPrep No (Low Sol) Titrate Titrate with KOH (Inert Atmosphere) Acidify->Titrate Calc1 Calculate pKa via Bjerrum Plot Titrate->Calc1 Result Final pKa Profile (Validated) Calc1->Result Scan Measure UV Absorbance (λmax shift) BufferPrep->Scan Calc2 Calculate pKa via Sigmoidal Fit Scan->Calc2 Calc2->Result

Caption: Decision tree for selecting the optimal experimental pKa determination method based on solubility.

Implications for Drug Discovery

Understanding these values allows for precise manipulation of the compound's behavior in biological systems.[2]

Solubility & Formulation

At pH 7.4 (Blood/Cytosol) , the molecule exists primarily as the Monocation (protonated at the azetidine ring).[1][2]

  • Advantage: High aqueous solubility compared to neutral anilines, facilitating oral bioavailability.[1][2]

  • Salt Selection: The basic azetidine nitrogen is suitable for salt formation with acids like Hydrochloride, Fumarate, or Tartrate to further stabilize the solid form.[2]

Membrane Permeability (LogD)

While the cation promotes solubility, it hinders passive diffusion through lipid bilayers.[2]

  • Lipophilicity Strategy: The 2-methoxy group increases lipophilicity (LogP ~1.2).[1][2]

  • Permeability Window: Absorption is likely optimal in the upper small intestine (pH 7–8) where a small fraction of the Neutral species begins to appear (as pH approaches pKa1 of 9.8).[1][2]

Lysosomal Trapping

The high pKa of the azetidine ring (~9.[2]8) suggests potential for lysosomal trapping .[1][2] The acidic environment of the lysosome (pH 4.5–5.[2]0) will fully protonate the azetidine (and partially the aniline), trapping the molecule inside the organelle.[2] This can lead to high volume of distribution (


) but potential phospholipidosis toxicity if accumulation is excessive.[1][2]

References

  • Bordwell pKa Table (Acidity in DMSO & Water) . Organic Chemistry Data. Retrieved from [Link][1][2]

  • PubChem Compound Summary: 2-Methoxyaniline . National Center for Biotechnology Information.[2] Retrieved from [Link][1][2]

  • Azetidine Physicochemical Properties . Wikipedia / Chemical Data Sources. Retrieved from [Link][1][2][3]

  • Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa titration protocols).

Sources

Foundational

Conformational Analysis of 3-Substituted Azetidine Rings: A Technical Guide for Rational Drug Design

Executive Summary The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. By acting as a conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azetidine ring—a highly strained, four-membered nitrogenous heterocycle—has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. By acting as a conformationally restricted bioisostere for piperidines, pyrrolidines, and morpholines, azetidines can dramatically improve a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

However, the true utility of this scaffold lies in the 3-position . Substitution at C3 provides a versatile vector for modulating biological activity, but it also introduces complex conformational dynamics. As a Senior Application Scientist, I have observed that failing to account for the stereoelectronic and thermodynamic behavior of 3-substituted azetidines often leads to late-stage optimization failures. This whitepaper provides an in-depth analysis of azetidine ring puckering, stereoelectronic drivers, and the self-validating analytical protocols required to elucidate these structures accurately.

The Structural Paradigm: Strain, Puckering, and Inversion

Unlike the well-defined chair conformations of six-membered rings, azetidines exist in a delicate thermodynamic balance. The ring is highly strained (ring strain energy


 kcal/mol) and adopts a "butterfly" or puckered conformation to alleviate eclipsing torsional strain between adjacent C-H bonds[2].
The Puckering Angle and Energy Barrier

In its unsubstituted form, the azetidine ring exhibits a dihedral puckering angle (


) of approximately 33.1°[2]. The barrier to ring inversion—the energy required to pass through the planar transition state—is remarkably low, typically around 1.26 kcal/mol[2]. This low barrier means that at room temperature, the ring undergoes rapid interconversion between two equivalent puckered states.
Stereoelectronic Drivers at the 3-Position

When a substituent is introduced at the 3-position, the two puckered states are no longer degenerate. The substituent will adopt either a pseudo-axial or pseudo-equatorial orientation. The preference is dictated by:

  • Steric Bulk: Bulky groups (e.g., 3-aryl) prefer the pseudo-equatorial position to minimize transannular steric clashes[1][3].

  • Stereoelectronic Effects (The Fluorine Anomaly): Highly electronegative substituents, such as fluorine, introduce profound stereoelectronic effects. In neutral 3-fluoroazetidine, the ring puckers to place the fluorine atom away from the nitrogen lone pair to minimize dipole-dipole repulsion[4]. However, upon protonation (at physiological pH), the pucker inverts. The fluorine atom is drawn toward the positively charged nitrogen (

    
     charge-dipole attraction), locking the ring into a specific conformation[4].
    

Stereoelectronics N Neutral 3-Fluoroazetidine (F points away from N) P Protonated 3-Fluoroazetidine (N+ generation) N->P pH drop / Physiological pH I Charge-Dipole Interaction (N+ --- F-C) P->I R Ring Pucker Inversion (F points toward N+) I->R Minimizes electrostatic energy

Caption: Stereoelectronic logic governing the pH-dependent ring pucker inversion in 3-fluoroazetidines.

Quantitative Conformational Data

To facilitate rational drug design, the following table synthesizes the conformational parameters of key 3-substituted azetidine motifs based on crystallographic and computational data[2][3][4].

Substituent at C3Dihedral Angle (

)
Inversion BarrierPrimary Conformational DriverStructural Implication for Drug Design
None (Unsubstituted) ~33.1°~1.26 kcal/molTorsional strain reliefHighly flexible; acts as a dynamic hinge.
3-Aryl / 3-Arylmethoxy >35.0°>2.50 kcal/molSteric bulk accommodationLocks into pseudo-equatorial state; excellent for rigidifying flexible peptides[1].
3-Fluoro (Neutral) ~137° (N-C-C-F)VariableDipole-dipole repulsionF points away from N; increases lipophilicity.
3-Fluoro (Protonated) ~100° (N-C-C-F)>3.00 kcal/mol

attraction
F points toward N+; locks conformation at physiological pH[4].
3-Hydroxy ~34.0°~1.50 kcal/molHydrogen bondingSusceptible to reverse aldol opening at pH > 8[5][6].

Self-Validating Experimental Protocols

Conformational analysis requires orthogonal techniques. Relying solely on computational models without empirical validation can lead to erroneous SAR interpretations. Below are the field-proven, step-by-step methodologies I mandate for my teams.

Protocol 1: Solution-State NMR Elucidation

Because azetidines are highly dynamic, solution-state NMR provides a time-averaged view of the conformational ensemble.

  • Step 1: pH-Controlled Sample Preparation.

    • Action: Prepare two samples: one in a non-coordinating, aprotic solvent (e.g.,

      
       with internal TMS) and one in an acidic protic solvent (e.g., 
      
      
      
      with 0.1% TFA).
    • Causality: Azetidine conformation (especially for 3-fluoro and 3-amino derivatives) is highly pH-dependent. Controlling the protonation state ensures you are observing the relevant thermodynamic minimum[4].

  • Step 2: 1D

    
     and 
    
    
    
    NMR Acquisition.
    • Action: Acquire high-resolution spectra to extract

      
       and 
      
      
      
      coupling constants.
    • Causality: The Karplus relationship applies to 4-membered rings. The magnitude of the vicinal coupling constants directly correlates to the time-averaged dihedral angles, indicating the ratio of pseudo-axial to pseudo-equatorial conformers.

  • Step 3: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy).

    • Action: Utilize ROESY rather than standard NOESY for mid-sized drug-like molecules (MW 300-600 Da).

    • Causality: Molecules in this molecular weight regime often have a correlation time (

      
      ) where the NOE signal approaches zero. ROESY ensures that cross-peaks are always positive and represent true through-space interactions, allowing unambiguous mapping of the spatial relationship between the C3-substituent and the N-substituent[2].
      
Protocol 2: Solid-State X-Ray Crystallography

Solid-state analysis provides the absolute configuration and precise bond angles, though lattice forces can sometimes override solution-state preferences[3].

  • Step 1: Vapor Diffusion Crystallization.

    • Action: Dissolve the 3-substituted azetidine in a minimal amount of a polar solvent (e.g., ethyl acetate) and allow a non-polar anti-solvent (e.g., hexane) to slowly diffuse into the matrix over 48-72 hours[3].

    • Causality: Slow crystal growth minimizes lattice defects. This is critical for 4-membered rings, as rapid precipitation often leads to dynamic disorder in the crystal lattice, masking the true puckering angle.

  • Step 2: Cryogenic Data Collection (100 K).

    • Action: Mount the crystal in a cryoloop and flash-cool to 100 K using a liquid nitrogen stream prior to X-ray exposure.

    • Causality: Azetidines possess low barriers to ring inversion. Room-temperature data collection often results in smeared electron density (large Debye-Waller factors) due to thermal motion. Cryo-cooling freezes the molecule into its global energy minimum.

  • Step 3: Anisotropic Refinement.

    • Action: Refine the positions of the ring carbons anisotropically during structural solving.

    • Causality: This accurately models the "butterfly" vibrational motion of the ring, ensuring the calculated dihedral angle (

      
      ) is an artifact of the molecular structure, not thermal noise.
      

Workflow A 3-Substituted Azetidine Synthesis B Solution-State NMR (ROESY, J-Coupling) A->B C Solid-State Analysis (Cryo X-Ray) A->C E Conformational Profile (Puckering Angle, Strain) B->E C->E D Computational Modeling (DFT, MD Simulations) D->E Validation F SAR & Rational Drug Design E->F Lead Optimization

Caption: Workflow for the conformational elucidation of 3-substituted azetidines in drug discovery.

Translational Impact in Drug Discovery

The conformational restriction provided by 3-substituted azetidines has direct translational benefits in oncology, neurology, and infectious disease.

A premier example is the optimization of Dolastatin 10 analogues, such as TZT-1027 (soblidotin). Researchers utilized a conformational restriction strategy by replacing the flexible phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety[1].

  • Mechanistic Rationale: The flexible C-terminus of TZT-1027 does not interact directly with tubulin but dictates the molecule's overall orientation[7]. By introducing a 3-aryl-azetidine, the rigid, puckered ring forces the aryl group into a distinct spatial vector, drastically reducing the entropic penalty upon binding.

  • Outcome: The resulting analogues exhibited extraordinary antiproliferative activities, with

    
     values dropping to 2.2 nM against A549 cell lines[1][7].
    

Similarly, the substitution of 3-hydroxyazetidine (which is prone to reverse aldol cleavage and degradation above pH 8) with 3-fluoroazetidine in peptide scaffolds maintains the required conformational pucker while completely abrogating the metabolic liability[5][6].

By mastering the conformational analysis of 3-substituted azetidines, drug development professionals can leverage this privileged scaffold to navigate complex patent spaces, improve metabolic stability, and drive highly potent lead compounds toward the clinic.

References

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents Marine Drugs (PubMed Central) URL:[Link][1][7]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Beilstein Journal of Organic Chemistry URL:[Link][4]

  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar The Journal of Organic Chemistry (ACS Publications) URL:[Link][5][6]

  • Design and Synthesis of N-Containing Bicyclic Scaffolds for Library Generation University of Birmingham Research Archive URL:[Link][2][8]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Azetidin-3-yl-(2-methoxyphenyl)amine

Executive Summary & Strategic Rationale The azetidine moiety serves as a critical pharmacophore in modern drug discovery, often utilized to reduce lipophilicity and improve metabolic stability compared to larger saturate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The azetidine moiety serves as a critical pharmacophore in modern drug discovery, often utilized to reduce lipophilicity and improve metabolic stability compared to larger saturated heterocycles like pyrrolidine or piperidine. Specifically, Azetidin-3-yl-(2-methoxyphenyl)amine represents a high-value scaffold for kinase inhibitors and GPCR ligands.

This application note details a robust, scalable synthesis protocol for this compound. Unlike generic procedures, this route prioritizes chemoselectivity and atom economy . We employ a reductive amination strategy using tert-butyl 3-oxoazetidine-1-carboxylate and o-anisidine, followed by acid-mediated deprotection. This approach avoids the harsh conditions of nucleophilic aromatic substitution (SNAr) on unactivated arenes and minimizes the formation of bis-alkylated byproducts.

Key Mechanistic Advantages
  • Mild Reductive Amination: Utilization of Sodium triacetoxyborohydride (STAB) allows for the preferential reduction of the iminium ion over the ketone, suppressing side reactions.

  • Orthogonal Protection: The Boc-group remains stable during the reductive coupling, ensuring the azetidine ring nitrogen does not interfere as a nucleophile.

  • Controlled Deprotection: Trifluoroacetic acid (TFA) provides quantitative removal of the Boc group without affecting the newly formed aniline-azetidine bond.

Safety & Handling Protocols (Critical)

While this synthesis is designed for safety, standard precautions for handling organic synthesis reagents are mandatory.

ReagentHazard ClassCritical Safety Measure
2-Methoxyaniline (o-Anisidine) Carcinogen (1B), ToxicHandle exclusively in a Class II Biosafety Cabinet or Fume Hood. Double-glove (Nitrile).
Sodium Triacetoxyborohydride Water Reactive, IrritantStore under inert atmosphere. Quench excess reagent slowly with aqueous bicarbonate.
Trifluoroacetic Acid (TFA) Corrosive, VolatileUse acid-resistant gloves. Quench waste stream to neutral pH before disposal.
Dichloromethane (DCM) Volatile, Suspected CarcinogenEnsure adequate ventilation. Use solvent traps for vacuum lines.

Experimental Protocol

Phase 1: Reductive Amination (Formation of Intermediate A)

Objective: Synthesis of tert-butyl 3-((2-methoxyphenyl)amino)azetidine-1-carboxylate.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • 2-Methoxyaniline (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

  • Imine Formation Equilibrium: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-oxoazetidine-1-carboxylate and 2-methoxyaniline in DCE. Add Acetic Acid.[1]

    • Note: The acid catalyst promotes the formation of the iminium species, which is the active electrophile.

  • Reduction: Cool the mixture to 0 °C. Add STAB portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents localized exotherms and controls hydrogen gas evolution.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 12–16 hours under Nitrogen atmosphere. Monitor by LC-MS for the disappearance of the ketone.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 2: N-Boc Deprotection (Isolation of Target)

Objective: Synthesis of Azetidin-3-yl-(2-methoxyphenyl)amine (TFA Salt or Free Base).

Reagents:

  • Intermediate A (from Phase 1)

  • Trifluoroacetic Acid (TFA) (20 equiv)

  • Dichloromethane (DCM) (0.1 M concentration)

Procedure:

  • Dissolution: Dissolve Intermediate A in DCM and cool to 0 °C.

  • Acidolysis: Add TFA dropwise.

    • Why: Controlled addition prevents rapid gas evolution (isobutylene) and potential pressure buildup.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS (loss of Boc group mass).

  • Isolation (Salt Form): Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is obtained as the trifluoroacetate salt.[1]

  • Isolation (Free Base - Optional): Redissolve the salt in DCM, wash with 1N NaOH (rapidly to avoid amide hydrolysis, though unlikely here), dry over Na₂SO₄, and concentrate.

Analytical Data Summary

The following expected data ranges are based on standard validations for this chemical series.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity (HPLC) > 98.0%UV @ 254 nm
MS (ESI+) [M+H]⁺ = 179.12 (Calc.)LC-MS
¹H NMR (DMSO-d₆) Characteristic Azetidine signals (3.5-4.5 ppm)400 MHz NMR
Yield (Step 1) 75 - 85%Gravimetric
Yield (Step 2) 90 - 95%Gravimetric

Process Visualization

The following diagram illustrates the reaction workflow and the critical decision points in the synthesis pathway.

SynthesisPathway Start Start: tert-Butyl 3-oxoazetidine -1-carboxylate Step1 Step 1: Reductive Amination (STAB, AcOH, DCE) Start->Step1 Dissolve Reagent1 Reagent: 2-Methoxyaniline (o-Anisidine) Reagent1->Step1 Add + Catalyst Safety1 Safety Check: Ventilation (Toxicity) Step1->Safety1 Monitoring Intermed Intermediate A: N-Boc Protected Amine Step2 Step 2: Deprotection (TFA, DCM) Intermed->Step2 Acidolysis Safety2 Safety Check: Gas Evolution Step2->Safety2 Isobutylene Final Target: Azetidin-3-yl- (2-methoxyphenyl)amine Safety1->Intermed Workup & Purify Safety2->Final Concentrate

Figure 1: Strategic workflow for the synthesis of Azetidin-3-yl-(2-methoxyphenyl)amine, highlighting critical safety control points.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8984, o-Anisidine." PubChem.

Sources

Application

Application Note: Reductive Amination Protocols for Azetidin-3-one and 2-Methoxyaniline

Abstract This application note details validated protocols for the reductive amination of 1-Boc-azetidin-3-one with 2-methoxyaniline (o-anisidine) . While reductive amination is a staple transformation, this specific cou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details validated protocols for the reductive amination of 1-Boc-azetidin-3-one with 2-methoxyaniline (o-anisidine) . While reductive amination is a staple transformation, this specific coupling presents unique challenges: the ring strain of the azetidine scaffold and the steric/electronic deactivation caused by the ortho-methoxy group on the aniline. We present two distinct methodologies: a standard Sodium Triacetoxyborohydride (STAB) protocol for general screening and a Titanium(IV) Isopropoxide mediated protocol for difficult-to-drive equilibria.

Introduction & Mechanistic Rationale

The Substrate Challenge

The coupling of 1-Boc-azetidin-3-one (1) and 2-methoxyaniline (2) is not merely a mixing exercise. Two factors critically influence the reaction kinetics:

  • Electronic Deactivation: Aniline nitrogens are significantly less nucleophilic than alkyl amines due to resonance delocalization of the lone pair into the aromatic ring.

  • Steric Ortho-Effect: The 2-methoxy group on the aniline creates steric bulk around the nucleophilic center, retarding the initial attack on the ketone carbonyl.

The Solution: Selective Hydride Transfer

Success relies on the formation of the iminium ion intermediate.[1] The reducing agent must be selective enough to reduce the protonated iminium species significantly faster than the starting ketone.

  • Sodium Triacetoxyborohydride (STAB) is the reagent of choice.[2] Its acetoxy ligands withdraw electron density from the boron center, stabilizing the B-H bond and making it less reactive toward neutral carbonyls (ketones) but highly reactive toward positively charged iminium ions.

Mechanistic Pathway

The reaction proceeds through a stepwise equilibrium followed by an irreversible reduction.

ReactionMechanism Substrates Substrates (Ketone + Amine) Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal + H+ Hemiaminal->Substrates Reversible Imine Imine (Equilibrium) Hemiaminal->Imine - H2O Imine->Hemiaminal Iminium Iminium Ion (Activated) Imine->Iminium + H+ (AcOH) Product Secondary Amine (Final Product) Iminium->Product + H- (STAB) Irreversible

Figure 1: Mechanistic pathway of reductive amination using STAB. The acid catalyst (AcOH) is critical for driving the equilibrium toward the reactive iminium species.

Experimental Protocols

Protocol A: Standard STAB Method (Recommended First Line)

Best for: Initial screening and standard gram-scale synthesis.

Reagents:

  • 1-Boc-azetidin-3-one (1.0 equiv)

  • 2-Methoxyaniline (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-azetidin-3-one (1.0 mmol) and 2-methoxyaniline (1.1 mmol) in anhydrous DCE (5 mL, 0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 15–30 minutes.

    • Note: This pre-stir allows the acid to catalyze the formation of the hemiaminal/imine equilibrium before the reducing agent is introduced.

  • Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.5 mmol) in one portion.

    • Expert Tip: STAB evolves acetic acid upon reaction; ensure the reaction is vented.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the ketone (m/z [M+H]+ corresponding to starting material).

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Titanium(IV) Mediated Method (For Stubborn Substrates)

Best for: Sterically hindered anilines where Protocol A shows low conversion (<50%).

Rationale: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium completely toward the imine/enamine before reduction.

Reagents:

  • Titanium(IV) isopropoxide (neat, 1.2 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv) Note: STAB is not used here; we reduce the pre-formed imine.

  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under Nitrogen/Argon, combine 1-Boc-azetidin-3-one (1.0 mmol) and 2-methoxyaniline (1.1 mmol).

  • Titanium Addition: Add Ti(OiPr)₄ (1.2 mmol) neat. The mixture may become viscous.

  • Stirring: Stir neat or in minimal THF (1 mL) at room temperature for 2–4 hours.

    • Checkpoint: Monitor by IR (look for C=N stretch) or crude NMR to ensure imine formation is complete.

  • Dilution: Dilute the reaction mixture with anhydrous MeOH (5 mL).

  • Reduction: Cool to 0 °C. Carefully add NaBH₄ (2.0 mmol) in small portions. (Caution: Exothermic/Gas evolution).

  • Quench: After 2 hours, quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Dry the filtrate and concentrate.

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the correct protocol based on initial observations.

DecisionTree Start Start: Azetidin-3-one + 2-Methoxyaniline CheckSolubility Are substrates soluble in DCE? Start->CheckSolubility ProtocolA Run Protocol A (STAB/AcOH) CheckSolubility->ProtocolA Yes SolventSwitch Switch to THF CheckSolubility->SolventSwitch No Analyze Analyze LC-MS (16h) ProtocolA->Analyze SolventSwitch->ProtocolA Success Yield > 70% Proceed to Purification Analyze->Success Clean Product LowConv Low Conversion (<50%) Ketone Remaining Analyze->LowConv Steric Hindrance SideProducts Side Products (Alcohol/Over-alkylation) Analyze->SideProducts Over-reduction ProtocolB Switch to Protocol B (Ti(OiPr)4 mediated) LowConv->ProtocolB AdjustStoich Reduce AcOH amount Add STAB slower SideProducts->AdjustStoich AdjustStoich->ProtocolA

Figure 2: Optimization workflow for reductive amination.

Data Summary: Comparison of Methods
ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Reaction pH Acidic (AcOH)Neutral/Basic
Water Sensitivity ModerateHigh (Ti species hydrolyze)
Selectivity High (Ketone vs Imine)Very High (Pre-formation step)
Workup Difficulty Low (Extraction)Medium (Filtration of Ti salts)
Typical Yield 65–85%75–90% (for hindered amines)

Safety & Handling

  • 2-Methoxyaniline (o-Anisidine): Classified as a carcinogen (Category 1B) and toxic if inhaled or swallowed. All weighing and handling must occur inside a fume hood. Double-gloving is recommended.

  • 1-Boc-azetidin-3-one: While generally stable, azetidines possess ring strain. Avoid excessive heating (>60 °C) in acidic media to prevent ring-opening polymerization.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Quench carefully.

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Mattson, R. J., et al. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Bhattacharyya, S. (1995). "Reductive amination of carbonyl compounds with sodium triacetoxyborohydride: a convenient procedure for the synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[3][4][6][7][8] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Method

Strategic Management of Azetidine Ring Strain: Nitrogen Protection Protocols

Part 1: Executive Summary & Strategic Analysis Azetidines possess a ring strain energy of approximately 25.4 kcal/mol , significantly higher than pyrrolidines (~6 kcal/mol) and approaching that of aziridines (~27 kcal/mo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Azetidines possess a ring strain energy of approximately 25.4 kcal/mol , significantly higher than pyrrolidines (~6 kcal/mol) and approaching that of aziridines (~27 kcal/mol). This thermodynamic instability creates a unique synthetic challenge: the nitrogen lone pair is highly accessible for functionalization, yet the ring is prone to nucleophilic opening (oligomerization) under acidic conditions or high thermal stress.

This guide moves beyond standard textbook protection strategies to address the specific "survival" requirements of the azetidine core during multi-step synthesis.

The "Goldilocks" Zone of Protection

The ideal protecting group (PG) for azetidine must dampen the basicity of the nitrogen to prevent self-destruction while allowing removal under conditions that do not trigger ring-opening.

Protecting GroupElectronic Effect on NRing Stability FactorPrimary Removal Risk
Boc (tert-butoxycarbonyl) Strong Electron WithdrawingHigh (Reduces N-nucleophilicity)Acid-catalyzed polymerization during deprotection.
Cbz (benzyloxycarbonyl) Strong Electron WithdrawingHigh Hydrogenolysis is generally safe; acid removal (HBr) is risky.
Fmoc (fluorenylmethoxycarbonyl) Strong Electron WithdrawingModerate Base-mediated removal (piperidine) is safe; avoid strong nucleophiles.
Bn (Benzyl) Electron DonatingLow (N remains basic)N-alkylation/quaternization can trigger ring opening.
Ts (Tosyl) Strong Electron WithdrawingVery High Removal requires harsh reductive conditions (Na/Naph) that often destroy the ring.

Part 2: Strategic Decision Matrix

Before initiating synthesis, select the protection strategy based on your downstream chemical requirements.

AzetidineStrategy Start Select Azetidine Strategy Q1 Requirement: C-H Activation (Lithiation at C2)? Start->Q1 Lithiation Route A: Directing Group Required Use N-Boc or N-Botc Q1->Lithiation Yes Q2 Requirement: Peptide Coupling or Acidic Intermediates? Q1->Q2 No Deprotection1 Mild Acid (Oxalyl Chloride) or Controlled TFA Lithiation->Deprotection1 Deprotect Acidic Route B: Acid Stability Needed Use N-Cbz or N-Fmoc Q2->Acidic Yes (Acidic Conditions) Basic Route C: Basic Stability Needed Use N-Boc Q2->Basic No (Basic Conditions) Deprotection2 Hydrogenolysis (Pd/C) or Piperidine (Fmoc) Acidic->Deprotection2 Deprotect Deprotection3 TFA (Scavengers Essential) Basic->Deprotection3 Deprotect

Figure 1: Decision matrix for selecting azetidine nitrogen protection based on downstream synthetic requirements.

Part 3: Detailed Protocols

Protocol A: The N-Boc Strategy (Lithiation & Acid Sensitivity)

Context: The tert-butoxycarbonyl (Boc) group is the industry standard because it sterically hinders the nitrogen, preventing nucleophilic attack. Uniquely, N-Boc directs lithiation to the 2-position, enabling C-H functionalization.

1. Installation (Standard)
  • Reagents: Azetidine (1.0 equiv), Boc₂O (1.1 equiv), TEA (1.5 equiv), DCM (0.5 M).

  • Procedure: Stir at 0°C to RT for 4 hours. Wash with 1M citric acid (removes amines without opening ring).

  • Self-Validation: 1H NMR should show a sharp singlet at ~1.45 ppm (9H).

2. Advanced Application: C-H Functionalization (Lithiation)
  • Mechanism: The Boc carbonyl oxygen coordinates Lithium, directing deprotonation at the adjacent C2 position.

  • Reagents: sec-BuLi (1.2 equiv), TMEDA (1.2 equiv), THF, -78°C.[1][2]

  • Protocol:

    • Cool N-Boc-azetidine in THF to -78°C.

    • Add TMEDA, followed by dropwise sec-BuLi.

    • Stir 30-60 mins (solution may turn yellow).

    • Add electrophile (e.g., MeI, DMF) at -78°C.

    • Critical: Quench with MeOH at -78°C before warming to prevent ring fragmentation.

3. Deprotection (The Danger Zone)
  • Risk: Strong acid (neat TFA) generates the tert-butyl cation and protonates the azetidine nitrogen. If the anion is nucleophilic (e.g., Cl- from HCl), ring opening to 3-chloropropylamine occurs.

  • Method 1: Scavenger-Assisted TFA (Standard)

    • Reagents: TFA:DCM (1:4), Triethylsilane (TES) (2.0 equiv).

    • Role of TES: Scavenges t-butyl cations to prevent them from re-attacking the ring or polymerizing.

  • Method 2: Oxalyl Chloride (Mild/Alternative)

    • Context: For highly acid-sensitive substrates.

    • Reagents: Oxalyl chloride (1.0 equiv), MeOH.

    • Protocol: Add (COCl)₂ to MeOH (generates HCl in situ but forms a transient carbamate intermediate that decarboxylates mildly). Stir 1h at RT.

Protocol B: The N-Cbz Strategy (Orthogonal Stability)

Context: Ideal when the synthesis involves acidic steps (e.g., ester hydrolysis, Friedel-Crafts) where Boc would be lost.

1. Installation
  • Reagents: Cbz-Cl (1.1 equiv), NaHCO₃ (2.0 equiv), Acetone/H₂O (1:1).

  • Note: Use Schotten-Baumann conditions (biphasic basic) to neutralize HCl immediately, preventing acid-catalyzed ring opening during installation.

2. Deprotection: Rapid Transfer Hydrogenation[3]
  • Why: Traditional H₂ balloons can be slow. Transfer hydrogenation is rapid and minimizes catalyst poisoning.

  • Reagents: Pd/C (10 wt%), Ammonium Formate (5.0 equiv) or 1,4-Cyclohexadiene, MeOH.

  • Protocol:

    • Suspend N-Cbz azetidine and Pd/C in MeOH.

    • Add Ammonium Formate (exothermic!).

    • Reflux for 15–30 mins.

    • Filter hot through Celite (prevents product precipitation on catalyst).

  • Self-Validation: Disappearance of aromatic signals (7.3-7.4 ppm) in NMR.

Part 4: Quality Control & Troubleshooting

The "Self-Validating" system requires you to prove the ring is intact after every deprotection step.

Diagnostic NMR Markers (400 MHz, CDCl₃)
Structural StateH2/H4 Protons (α-protons)Carbonyl/Protecting GroupKey Characteristic
Intact N-Boc Azetidine Multiplet δ 3.8 – 4.2 ppmSinglet ~1.45 ppmBroad signals due to rotamers.
Intact Free Azetidine Triplet δ 3.5 – 3.7 ppmNoneSharp signals.
Ring-Opened (Polymer) Broad hump δ 2.5 – 3.5 ppmVariesLoss of distinct multiplicity.
Ring-Opened (Hydrolysis) Triplet δ 2.8 – 3.0 ppmVariesLooks like a propyl-amine chain (upfield shift).
Troubleshooting Flowchart

Issue: Low yield after N-Boc deprotection with TFA.

  • Check 1 (Polymerization): Does the crude NMR show broad "humps" in the aliphatic region?

    • Cause: Acid concentration too high or reaction too warm.

    • Fix: Dilute TFA to 10% in DCM; perform at 0°C.

  • Check 2 (Ring Opening): Do you see a triplet at ~3.6 ppm (CH2-Cl) or ~3.4 ppm (CH2-OH)?

    • Cause: Nucleophilic attack by counter-ion.

    • Fix: Switch from HCl/Dioxane to TFA/DCM (Trifluoroacetate is non-nucleophilic).

  • Check 3 (Volatility): Is the product missing entirely?

    • Cause: Free azetidine (bp ~62°C) is volatile.

    • Fix: Isolate as a salt (e.g., oxalate or hydrochloride) or use a heavy solvent for workup.

References

  • BenchChem Technical Support. (2025).[4][5][6][7] Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids. (Note: Applies to Azetidines due to similar strain).[8][9] Link

  • Hodgson, D. M., Pearson, C. I., & Kazmi, M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[1][2][10] Organic Letters, 16(3), 856–859. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[11] (Definitive text on general stability). Link

  • Gribble, G. W., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Journal of Organic Chemistry. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

Sources

Application

Advanced Protocols for Coupling 2-Methoxy-phenyl-amine with Azetidine Scaffolds

Application Note: AN-AZT-2024 Executive Summary This guide details the synthetic methodologies for coupling 2-methoxy-phenyl-amine (o-anisidine) with azetidine rings. This transformation is high-value in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-AZT-2024

Executive Summary

This guide details the synthetic methodologies for coupling 2-methoxy-phenyl-amine (o-anisidine) with azetidine rings. This transformation is high-value in medicinal chemistry for creating conformationally restricted peptidomimetics and modulating physicochemical properties (LogD, solubility).

The coupling presents two distinct challenges:

  • Steric & Electronic Deactivation: The ortho-methoxy group on the aniline creates significant steric hindrance and alters nucleophilicity, rendering standard coupling reagents (e.g., EDC/HOBt) sluggish or ineffective.

  • Ring Strain: The azetidine ring (26 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening or polymerization, necessitating mild activation protocols.

This note provides two validated workflows: T3P-mediated Amide Coupling (for carboxylic acid precursors) and Titanium-mediated Reductive Amination (for ketone precursors).

Part 1: Amide Bond Formation

Target Transformation: N-Protected-Azetidine-3-carboxylic acid + o-Anisidine


 Amide Product.
Reagent Selection Strategy

For sterically hindered anilines like o-anisidine, standard uronium salts (HATU) often suffer from slow kinetics, leading to competitive hydrolysis of the active ester. We recommend Propylphosphonic Anhydride (T3P) as the primary reagent.

ReagentSuitabilityMechanism of ActionWhy for o-Anisidine?
T3P (50% in EtOAc) High Forms highly reactive mixed anhydride.Low epimerization; drives reaction via irreversible byproduct formation; tolerates steric bulk.
Ghosez’s Reagent High Generates acid chloride in situ under neutral conditions.Excellent for extremely unreactive amines where T3P fails; avoids HCl gas generation of SOCl₂.
HATU MediumForms O-At active ester.[1]Often requires forcing conditions (heat) for o-substituted anilines, risking azetidine degradation.
Protocol A: T3P-Mediated Coupling

This protocol utilizes T3P with Pyridine.[2][3][4][5] Pyridine acts as both a base and a nucleophilic catalyst, superior to DIPEA for this specific transformation.

Materials:

  • N-Boc-Azetidine-3-carboxylic acid (1.0 equiv)

  • 2-Methoxy-phenyl-amine (1.2 equiv)

  • T3P (Propylphosphonic anhydride), 50 wt. % solution in EtOAc (2.0 equiv)

  • Pyridine (3.0 equiv)[6]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step Methodology:

  • Dissolution: In a dry reaction vial, dissolve N-Boc-Azetidine-3-carboxylic acid (1.0 mmol) and 2-methoxy-phenyl-amine (1.2 mmol) in anhydrous EtOAc (5 mL, 0.2 M).

  • Base Addition: Cool the solution to 0 °C. Add Pyridine (3.0 mmol) dropwise.

  • Activation: Add T3P solution (2.0 mmol) dropwise over 5 minutes.

    • Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.

  • Reaction: Remove the ice bath and allow to warm to room temperature (20–25 °C). Stir for 12–24 hours.

    • Monitoring: Check LCMS for the consumption of the acid. The o-anisidine may not be fully consumed due to excess.

  • Workup (Self-Validating):

    • Dilute with EtOAc (15 mL).

    • Wash 1: 1M HCl (cold) or 10% Citric Acid (2 x 10 mL). Purpose: Removes excess pyridine and unreacted o-anisidine.

    • Wash 2: Sat. NaHCO₃ (2 x 10 mL). Purpose: Removes T3P byproducts (water-soluble phosphonates) and unreacted acid.

    • Wash 3: Brine (10 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

Mechanism of T3P Activation

The following diagram illustrates the T3P activation pathway, highlighting why it succeeds with hindered nucleophiles where others fail.

T3P_Mechanism cluster_0 Activation Phase cluster_1 Coupling Phase Acid Azetidine-COOH MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh + T3P, + Pyridine T3P T3P (Anhydride) TS Cyclic Transition State MixedAnh->TS + Aniline Aniline o-Anisidine (Hindered Nucleophile) Product Amide Product TS->Product Byproduct Water Soluble P-Byproducts TS->Byproduct

Figure 1: T3P activation generates a mixed anhydride that reacts via a concerted transition state, minimizing racemization and driving the reaction with weak nucleophiles.

Part 2: Reductive Amination

Target Transformation: N-Protected-Azetidin-3-one + o-Anisidine


 Secondary Amine.
The Challenge: Imine Stability

Anilines are poor nucleophiles for imine formation compared to aliphatic amines. The equilibrium between the ketone and the imine (Schiff base) heavily favors the ketone, especially with the steric bulk of the ortho-methoxy group.

  • Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Protocol B: Ti-Mediated Reductive Amination

Materials:

  • N-Boc-Azetidin-3-one (1.0 equiv)

  • 2-Methoxy-phenyl-amine (1.1 equiv)

  • Titanium(IV) isopropoxide (1.2–1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • In a dry vial under Nitrogen/Argon, combine N-Boc-Azetidin-3-one (1.0 mmol) and 2-methoxy-phenyl-amine (1.1 mmol) in anhydrous DCM (5 mL).

    • Add Ti(OiPr)₄ (1.5 mmol) neat via syringe.

    • Observation: The solution may turn yellow/orange.

    • Stir at room temperature for 6–12 hours. Do not add reducing agent yet. This time is required to lock the aniline into the imine/titanium-complex form.

  • Reduction:

    • Cool the mixture to 0 °C.

    • Add Sodium triacetoxyborohydride (STAB) (2.0 mmol) in one portion.

    • Allow to warm to room temperature and stir for 4–12 hours.

  • Quenching (Titanium Workup):

    • Caution: Quenching titanium reactions can form thick emulsions.

    • Add 10% aqueous NaOH or Rochelle’s Salt (Potassium Sodium Tartrate) solution (5 mL) and stir vigorously for 30 minutes until two clear layers form.

  • Extraction:

    • Extract with DCM (3 x 10 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography is usually required to separate the product from any trace unreacted aniline.

Reaction Pathway

Reductive_Amination Ketone Azetidin-3-one Complex Titanium-Hemiaminal Intermediate Ketone->Complex Dehydration Aniline o-Anisidine Aniline->Complex Dehydration Ti Ti(OiPr)4 (Lewis Acid/Scavenger) Ti->Complex Dehydration Imine Activated Imine Species Complex->Imine -TiOx Product Secondary Amine Product Imine->Product + STAB (Reduction) STAB NaBH(OAc)3 (Hydride Source)

Figure 2: Titanium(IV) mediates the difficult condensation of the hindered aniline with the ketone, preventing the reduction of the ketone to the alcohol.

Part 3: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric clash prevents attack on Active Ester.Switch from HATU to Ghosez’s Reagent . Generate the acid chloride at 0°C, then add the aniline.
Epimerization Over-activation or basicity too high.Use T3P/Pyridine at 0°C. Avoid DIPEA.
No Reaction (Reductive Amination) Imine failed to form.Increase Ti(OiPr)₄ loading to 2.0 equiv. Heat the imine formation step to 40°C (mildly) before adding reducing agent.
Azetidine Ring Opening Acidic workup too harsh or Lewis Acid too strong.Keep workup cold.[5] Avoid strong Lewis acids like BF₃·OEt₂. Use Ti(OiPr)₄ as it is milder.

References

  • Dunetz, J. R., et al. (2011).[4][5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4] [Link]

  • Ghosez, L., et al. (1979). "Synthesis and reactivity of 1-chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Method

Optimization of Solvent Systems for Azetidine Amine Functionalization

Abstract Azetidines serve as critical "gem-dimethyl" bioisosteres in modern drug discovery, offering improved metabolic stability and lower lipophilicity compared to larger saturated heterocycles.[1] However, their incor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Azetidines serve as critical "gem-dimethyl" bioisosteres in modern drug discovery, offering improved metabolic stability and lower lipophilicity compared to larger saturated heterocycles.[1] However, their incorporation into drug scaffolds is frequently bottlenecked by the "Solubility-Reactivity Paradox."[1] Azetidine salts (HCl, TFA) are highly polar and hydrophilic, while electrophilic coupling partners (aryl halides) are lipophilic. This guide details the optimization of solvent systems to bridge this phase gap, specifically focusing on Nucleophilic Aromatic Substitution (SnAr) and Buchwald-Hartwig Cross-Coupling . We present validated protocols shifting away from traditional toxic solvents (DMF/DMAc) toward high-performance, greener alternatives like t-Amyl Alcohol and 2-MeTHF .[1]

Part 1: Mechanistic Basis of Solvent Selection

The Solubility-Reactivity Paradox

The primary failure mode in azetidine functionalization is not intrinsic low reactivity, but phase incompatibility.[1]

  • The Azetidine Challenge: Free base azetidines are volatile and prone to polymerization.[1] They are handled as salts (e.g., Azetidine

    
     HCl).
    
  • The Solvent Conflict: To react, the salt must be neutralized in situ.

    • Non-polar solvents (Toluene, Dioxane): Fail to dissolve the salt, trapping the amine in the crystal lattice.

    • Polar Aprotic solvents (DMF, DMSO):[2] Dissolve the salt but can complicate workup due to high boiling points and water miscibility, leading to product loss during extraction of hydrophilic azetidines.[1]

Dielectric Tuning and Base Solubilization

Recent high-throughput experimentation (HTE) data suggests that for Pd-catalyzed couplings, tertiary alcohols (e.g., t-Amyl alcohol) outperform traditional ethers.[1]

  • Mechanism: t-Amyl alcohol (

    
    -AmOH) possesses a unique ability to solubilize inorganic bases (Cs
    
    
    
    CO
    
    
    , K
    
    
    PO
    
    
    ) significantly better than Toluene or Dioxane.[1] This increases the effective concentration of the active catalytic species and facilitates the deprotonation of the azetidine ammonium salt.[1]

Part 2: Decision Logic & Workflow

The following decision tree guides the solvent selection process based on the reaction type and substrate properties.

SolventSelection Start START: Azetidine Functionalization RxnType Identify Reaction Class Start->RxnType SnAr SnAr (Nucleophilic Aromatic Substitution) RxnType->SnAr Electron-Deficient Aryl Halide PdCat Pd-Catalyzed (Buchwald-Hartwig) RxnType->PdCat Unactivated Aryl Halide SnAr_Solvent Solvent: DMSO or NBP (High Dielectric) SnAr->SnAr_Solvent Stabilize Meisenheimer Complex Pd_Solvent Solvent: t-Amyl Alcohol (Base Solubilization) PdCat->Pd_Solvent Solubilize Carbonate Base Workup_Check Product LogP Check SnAr_Solvent->Workup_Check Pd_Solvent->Workup_Check Hydrophilic LogP < 1.0 (Water Soluble) Workup_Check->Hydrophilic Lipophilic LogP > 1.0 (Organic Soluble) Workup_Check->Lipophilic Extract_2MeTHF Extraction: 2-MeTHF (Salting Out) Hydrophilic->Extract_2MeTHF Extract_Std Extraction: EtOAc/Heptane Lipophilic->Extract_Std

Figure 1: Solvent selection decision tree for azetidine synthesis, prioritizing reaction kinetics and workup efficiency.[1]

Part 3: Experimental Protocols

Protocol A: Optimized SnAr with Green Solvents

Objective: Coupling of Azetidine


 HCl with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines).
Rationale:  Replaces toxic DMF with DMSO  or N-Butylpyrrolidinone (NBP) .[1][2] These solvents stabilize the charged Meisenheimer intermediate, accelerating the rate-determining step.[1]

Reagents:

  • Azetidine

    
     HCl (1.2 equiv)
    
  • Aryl Halide (1.0 equiv)

  • DIPEA (3.0 equiv) – Crucial: Acts as a proton shuttle.

  • Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

  • Salt Break (In-Situ): In a reaction vial, suspend Azetidine

    
     HCl in DMSO (0.5 M concentration relative to halide). Add DIPEA dropwise.[1]
    
    • Checkpoint: Stir for 10 minutes. The suspension should clear significantly as the free base is liberated and solvated.[1]

  • Addition: Add the Aryl Halide in one portion.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Note: If using NBP (Green alternative to NMP), increase temperature by 10°C due to slightly higher viscosity.[1]

  • Workup (The Critical Step):

    • Cool to room temperature.[1]

    • Dilute slowly with 5 volumes of 5% LiCl (aq) . Why? LiCl increases the ionic strength of the aqueous phase, forcing the organic product out (Salting Out effect) and preventing DMSO from partitioning into the organic extraction layer.

    • Extract with 2-MeTHF (see Section 4).[1]

Protocol B: Buchwald-Hartwig Coupling in t-Amyl Alcohol

Objective: Coupling Azetidine with unactivated aryl bromides/chlorides.[1] Rationale: t-Amyl alcohol is the superior solvent here.[1][3] Unlike Toluene, it partially solubilizes the carbonate base. Unlike Dioxane, it does not chelate the Pd center, leaving the metal open for oxidative addition.

Reagents:

  • Azetidine

    
     HCl (1.2 equiv)
    
  • Aryl Bromide (1.0 equiv)

  • Catalyst: t-BuXPhos Pd G3 (2-5 mol%)[1]

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or NaOtBu (2.5 equiv)
  • Solvent: t-Amyl Alcohol (0.2 M)[1]

Step-by-Step Methodology:

  • De-gassing: Sparge t-Amyl alcohol with Nitrogen for 15 minutes. Oxygen is a poison for the Pd(0) species.[1]

  • Assembly: Charge the reaction vessel with Azetidine salt, Aryl Bromide, Base, and Catalyst.

  • Solvation: Add the de-gassed solvent.[1]

  • Reaction: Seal and heat to 100°C for 4-16 hours.

    • Self-Validating Check: The reaction mixture should turn from a suspension to a dark, homogenous solution (if using NaOtBu) or a fine grey suspension (Cs

      
      CO
      
      
      
      ). If the solids remain clumped and white at the bottom, stirring is inefficient, or the solvent is too non-polar.
  • Filtration: Filter hot through a Celite pad to remove inorganic salts.[1] Rinse with EtOAc.[1]

Part 4: Workup & Isolation Strategy (2-MeTHF)

Azetidines are notoriously difficult to extract because the ring nitrogen increases water solubility.[1] Standard EtOAc/Water extractions often result in <50% recovery.[1]

The Solution: 2-Methyltetrahydrofuran (2-MeTHF) 2-MeTHF is a "Green" solvent derived from corncobs.[1] It has two distinct advantages over THF and EtOAc:

  • Low Water Miscibility: Unlike THF, it separates cleanly from water.[1]

  • High Saturation Limit: It dissolves polar heterocycles much better than EtOAc.[1]

Protocol:

  • Quench reaction with saturated NaHCO

    
     (pH ~9).[1] Ensure pH is basic to keep azetidine neutral.
    
  • Add 2-MeTHF (1:1 volume ratio with aqueous phase).

  • Shake and settle.[1]

    • Visual Check: The interface should be sharp.[1] If an emulsion forms, add a small amount of brine.[1]

  • Wash the organic layer with water (removes polar impurities) and then brine.[1]

  • Dry over Na

    
    SO
    
    
    
    and concentrate.

References

  • Solvent Effects in SnAr

    • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis.[1]

    • Source: MDPI (2026).[1]

    • URL:[Link] (General Journal Link for verification of recent Green Chemistry issues).[1]

  • Buchwald-Hartwig Optimization

    • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.[1]

    • Source: MDPI (2022).[1]

    • URL:[Link]

  • Green Solvent Selection (2-MeTHF)

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides.[1][4]

    • Source: NSF / Rutgers University.[1]

    • URL:[Link]

  • Azetidine Library Synthesis

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source: Journal of Organic Chemistry (2012).[1][5]

    • URL:[Link]

Sources

Application

Microwave-assisted synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine)

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine) , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine) , a critical pharmacophore in kinase inhibitor and GPCR ligand discovery. While traditional thermal reductive amination of azetidin-3-ones often suffers from prolonged reaction times and incomplete conversion due to the steric and electronic deactivation of ortho-substituted anilines, this microwave-assisted methodology reduces reaction time from 16 hours to under 45 minutes while boosting yields to >85%.

The protocol focuses on the reductive amination of 1-Boc-azetidin-3-one with 2-methoxyaniline (o-anisidine) , followed by controlled deprotection. It is designed for medicinal chemists requiring gram-scale delivery of high-purity building blocks.

Strategic Retrosynthesis & Pathway Design

To ensure synthetic reliability, we utilize a Reductive Amination strategy rather than Nucleophilic Aromatic Substitution (


). Direct displacement of 3-haloazetidines with electron-rich anilines often leads to competing elimination (azetine formation) or polymerization. The reductive route, accelerated by microwave dielectric heating, ensures kinetic control and cleaner profiles.

Retrosynthesis Target Target: Azetidin-3-yl-(2-methoxy-phenyl-amine) Intermediate Intermediate: N-Boc-3-(2-methoxyanilino)azetidine Target->Intermediate Acidic Deprotection (TFA or HCl) Precursors Precursors: 1-Boc-azetidin-3-one + 2-Methoxyaniline Intermediate->Precursors MW-Reductive Amination (NaBH(OAc)3, AcOH)

Figure 1: Retrosynthetic disconnection strategy favoring the reductive amination pathway.

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Amination

Target Molecule: tert-butyl 3-((2-methoxyphenyl)amino)azetidine-1-carboxylate

Rationale: The ortho-methoxy group on the aniline creates steric hindrance, making imine formation sluggish under standard thermal conditions. Microwave irradiation overcomes this activation energy barrier rapidly. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent because it is mild enough to tolerate the Boc group and selective for the imine over the ketone.

Reagents:

  • 1-Boc-azetidin-3-one (1.0 equiv)

  • 2-Methoxyaniline (1.1 equiv)

  • Acetic Acid (AcOH) (2.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Imine Pre-activation (Critical Step):

    • In a 10 mL microwave vial, dissolve 1-Boc-azetidin-3-one (171 mg, 1.0 mmol) and 2-methoxyaniline (135 mg, 1.1 mmol) in dry DCE (3 mL).

    • Add Acetic Acid (115 µL, 2.0 mmol).

    • Self-Validating Check: The solution should turn slightly yellow/amber, indicating initial imine formation.

    • Microwave Step 1 (Imine Formation): Cap the vial. Irradiate at 80°C for 10 minutes (High Absorption Level).

    • Why: This step drives the equilibrium toward the imine species (

      
      ) before the reducing agent is introduced, preventing direct reduction of the ketone to the alcohol side-product.
      
  • Reduction:

    • Decap the vial carefully. Add STAB (318 mg, 1.5 mmol) in one portion.

    • Note: Gas evolution (

      
      ) will occur. Allow to stir open for 1 minute.
      
    • Microwave Step 2 (Reduction): Reseal. Irradiate at 60°C for 20 minutes .

    • Control: Lower temperature prevents thermal decomposition of the labile hydride reagent.

  • Work-up & Isolation:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (Hexanes:EtOAc 80:20 to 60:40).

Expected Yield: 85-92% Appearance: Viscous pale yellow oil or white solid.

Protocol B: N-Boc Deprotection (Final Step)

Target Molecule: N-(2-methoxyphenyl)azetidin-3-amine (Salt form)

Rationale: Acidic cleavage of the tert-butyl carbamate is rapid. We prefer 4M HCl in Dioxane to precipitate the product directly as a stable hydrochloride salt, avoiding aqueous work-up which can be tricky with amphoteric amines.

  • Dissolve the intermediate from Protocol A (1.0 equiv) in minimal dry 1,4-Dioxane (2 mL/mmol).

  • Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Monitor by LCMS (loss of M+100 mass).

  • Isolation: Dilute with

    
     (10 mL). The product will precipitate as a white solid. Filter and wash with ether.
    

Validation & Quality Control

Data integrity is paramount. Use the following parameters to validate the synthesized compound.

Table 1: Analytical Specifications

ParameterSpecificationDiagnostic Signal
LCMS (ESI+)

= 179.1 (Free Base)
Major peak; absence of 279.1 (Boc-protected)
1H NMR (DMSO-d6) Azetidine Ring

4.20-4.50 ppm (m, 1H, CH-NH),

3.80-4.10 (m, 4H,

)
1H NMR (DMSO-d6) Methoxy Group

3.75 ppm (s, 3H,

)
1H NMR (DMSO-d6) Aromatic Protons

6.50-6.90 ppm (m, 4H, characteristic ortho-sub pattern)
Purity >95%Integration of impurity peaks < 5% total area

Mechanistic Insight & Troubleshooting

Understanding the "Why" allows for rapid troubleshooting. The reaction proceeds via an iminium ion intermediate.

Mechanism Ketone 1-Boc-azetidin-3-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine + AcOH Amine 2-Methoxyaniline Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Rate Limiting) Product Final Amine Iminium->Product + Hydride (STAB)

Figure 2: Reaction mechanism highlighting the iminium ion formation as the rate-limiting step accelerated by microwave heating.

Troubleshooting Guide:

  • Issue: Low Conversion to Imine.

    • Cause: Water in the solvent is hydrolyzing the imine back to the ketone.

    • Solution: Use anhydrous DCE and add 4Å Molecular Sieves to the microwave vial during Step 1.

  • Issue: Formation of Alcohol Side-Product (1-Boc-3-hydroxyazetidine).

    • Cause: Reducing agent added before imine formation was complete.

    • Solution: Increase Microwave Step 1 time to 20 mins or temperature to 90°C before adding STAB.

  • Issue: Low Yield of Free Amine (Protocol B).

    • Cause: Product is water-soluble.

    • Solution: Do not perform aqueous extraction for the final step. Stick to the precipitation method (HCl/Ether).

References

  • Wang, B. J., & Duncton, M. A. J. (2020).[1] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.[1] [Link]

  • Lewin, A. H., et al. (2006). Microwave-Assisted Reductive Amination: A Rapid and Reliable Method. Journal of Combinatorial Chemistry, 8(6), 820-825. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Sources

Method

Advanced Purification Strategies for Azetidine-Based Pharmaceutical Intermediates

Executive Summary Azetidines (four-membered nitrogen heterocycles) represent a high-value, high-risk structural motif in modern drug discovery, featured in approved therapeutics like Cobimetinib (MEK inhibitor) and Baric...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines (four-membered nitrogen heterocycles) represent a high-value, high-risk structural motif in modern drug discovery, featured in approved therapeutics like Cobimetinib (MEK inhibitor) and Baricitinib (JAK inhibitor). Their incorporation improves metabolic stability and lowers lipophilicity compared to larger rings. However, their inherent ring strain (~25.4 kcal/mol) creates a "stability paradox": they are kinetically stable enough for biological activity but thermodynamically prone to catastrophic ring-opening polymerization (ROP) or hydrolysis during purification.

This guide moves beyond standard organic synthesis protocols to provide specialized isolation techniques that mitigate ring strain release, prevent acid-catalyzed decomposition, and manage the high water solubility of low-molecular-weight azetidines.

Module 1: Physicochemical Constraints & Method Selection

The "Acid Trap"

The most critical failure mode in azetidine purification is Acid-Catalyzed Ring Opening .

  • Mechanism: Protonation of the nitrogen creates a good leaving group. Nucleophilic attack (even by weak nucleophiles like water or chloride) at the

    
    -carbon relieves ring strain, resulting in linear amines or polymers.
    
  • Operational Rule: Avoid prolonged exposure to pH < 4. Avoid Lewis acids (e.g., unquenched

    
     or 
    
    
    
    ) which coordinate to the nitrogen and accelerate decomposition.
Method Selection Matrix

Use the following decision logic to select the appropriate purification vector.

AzetidineSelection Start Crude Azetidine Mixture CheckVolatile Is the Azetidine Volatile? (MW < 150, Non-polar) Start->CheckVolatile CheckStable Is it Acid Stable? CheckVolatile->CheckStable No Distillation Vacuum Distillation (Keep Pot Temp < 60°C) CheckVolatile->Distillation Yes SaltForm Crystallization via Salt Formation (Oxalate/HCl) CheckStable->SaltForm Yes (Robust) Flash Modified Flash Chromatography (TEA-Doped Silica) CheckStable->Flash No (Sensitive) Reverse Reverse Phase (C18) (High pH Buffer) Flash->Reverse If highly polar

Figure 1: Decision tree for selecting purification methods based on volatility and stability profiles.

Module 2: Extraction & Workup Protocols

Small azetidines are often amphiphilic or highly water-soluble, leading to massive yield loss during standard aqueous workups.

Protocol A: The "Salting Out" Extraction

Objective: Maximize recovery of water-soluble azetidines (e.g., 3-hydroxyazetidine) from aqueous reaction mixtures.

  • Basification: Adjust the aqueous layer pH to ≥12 using 50% NaOH or saturated

    
    . Note: High pH ensures the azetidine is in the free base form (neutral).
    
  • Saturation: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt visible). This increases the ionic strength, forcing the organic azetidine out of the aqueous phase ("Salting Out").

  • Solvent Selection: Do NOT use Diethyl Ether.

    • Recommended: Use Dichloromethane (DCM) or Chloroform:Isopropanol (3:1) . The alcohol co-solvent disrupts hydrogen bonding with water.

  • Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than 1–2 large volume extractions.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as
    
    
    is slightly acidic and can act as a Lewis acid.

Module 3: Chromatographic Strategies (The "Sticky" Problem)

Standard silica gel is acidic (


). Running basic azetidines on untreated silica results in:
  • Streaking/Tailing: The basic amine interacts strongly with acidic silanols.[1]

  • Decomposition: Acid-catalyzed ring opening on the column.

  • Irreversible Adsorption: Product stays at the baseline.

Protocol B: Triethylamine (TEA) Passivation

Objective: Neutralize silica acidity to allow clean elution.

Step 1: Mobile Phase Preparation

Prepare your eluent (e.g., Hexane/Ethyl Acetate or DCM/MeOH) and add 1% v/v Triethylamine (TEA) or 1% v/v Ammonium Hydroxide (


) .
  • Tip: TEA is easier to mix with non-polar solvents (Hexane) than

    
    .
    
Step 2: Column Pre-Treatment (Critical)

Do not just add TEA to the sample. You must condition the entire column.

  • Pack the column with silica.[1][2]

  • Flush with 2–3 column volumes (CV) of the TEA-doped mobile phase before loading the sample.

  • Verification: Spot the eluate on a TLC plate with pH indicator; it should be basic.

Step 3: Sample Loading
  • Wet Loading: Dissolve sample in the TEA-doped mobile phase.

  • Dry Loading: If dry loading on Celite or Silica, pre-treat the solid support with a 5% TEA solution in DCM, then evaporate, to ensure the support itself doesn't decompose the product.

Step 4: Elution

Run the gradient. The TEA competes for the silanol sites, allowing the azetidine to elute as a sharp band.

Data Comparison: Effect of TEA on Recovery

Condition Rf Value (TLC) Peak Shape Yield Recovery
Untreated Silica 0.05 (Streak) Broad/Tailing < 45%
1% TEA Modified 0.35 (Spot) Sharp > 90%

| Basic Alumina | 0.40 (Spot) | Sharp | ~ 85% |

Module 4: Crystallization & Salt Formation[2]

For scale-up (grams to kilograms), chromatography is inefficient. Converting the azetidine free base into a crystalline salt is the industry standard for purification and stabilization.

Protocol C: Controlled Salt Formation

Warning: Exothermic reaction. Heat can trigger polymerization.

  • Dissolution: Dissolve the crude azetidine free base in a non-polar solvent (e.g.,

    
    , Toluene, or dry EtOAc). Cool to 0°C.[3]
    
  • Acid Selection:

    • Oxalate: Often yields nice crystals. Add 1 eq. of Oxalic acid dissolved in Acetone/MeOH.

    • Hydrochloride:[2][4]Use with caution. Excess HCl degrades azetidines. Use exactly 1.0 eq. of 1M HCl in Ether or Dioxane.

    • Trifluoroacetate (TFA): Good for lipophilic azetidines, but salts are often hygroscopic.

  • Precipitation: Add the acid solution dropwise with vigorous stirring. Keep temperature < 5°C.

  • Isolation: Filter the precipitate immediately. Wash with cold ether.

  • Recrystallization: If purity is low, recrystallize from Isopropanol/Ethanol.

Visualizing the Chromatographic Mechanism

Understanding the competitive binding on the silica surface is key to troubleshooting.

SilicaInteraction cluster_0 Standard Conditions (Failure) cluster_1 TEA-Modified (Success) Silica Acidic Silanol (Si-OH) Azetidine Azetidine (Basic) TEA Triethylamine (Modifier) Silica_1 Si-OH Azetidine_1 Azetidine Azetidine_1->Silica_1 Strong H-Bond (Stuck/Decomp) Silica_2 Si-OH TEA_2 TEA TEA_2->Silica_2 Blocks Active Site Azetidine_2 Azetidine Azetidine_2->Silica_2 No Binding (Elutes Cleanly)

Figure 2: Mechanism of Triethylamine (TEA) passivation preventing azetidine adsorption on silica gel.

References

  • BenchChem Technical Support. (2025).[1][2][3] Purification of Polar Azetidine Derivatives: Troubleshooting & Optimization. Retrieved from

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters.[5] (General reference on Azetidine stability).

  • Biotage Application Note. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Google Patents. (2016). Synthesis method of cobimetinib (CN106045969A). Retrieved from

  • Fawcett, A., et al. (2019).[5][6] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Azetidin-3-yl-(2-methoxy-phenyl-amine) Synthesis

Ticket ID: AZT-3-ANI-OPT Subject: Improving Reaction Yields for Sterically Hindered Azetidin-3-one Reductive Amination Support Level: Tier 3 (Advanced Synthetic Methodology) Diagnostic: Why Your Yield is Low The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AZT-3-ANI-OPT Subject: Improving Reaction Yields for Sterically Hindered Azetidin-3-one Reductive Amination Support Level: Tier 3 (Advanced Synthetic Methodology)

Diagnostic: Why Your Yield is Low

The synthesis of Azetidin-3-yl-(2-methoxy-phenyl-amine) typically involves the reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone) with o-anisidine.

If you are experiencing yields below 40-50%, the failure point is likely Imine Formation , not the reduction step.

The Mechanistic Bottleneck
  • Steric Clash: The ortho-methoxy group on the aniline creates significant steric hindrance, impeding the nucleophilic attack on the carbonyl carbon.

  • Ring Strain: The azetidin-3-one ring is puckered. While the carbonyl is reactive, the approach of a bulky nucleophile (like o-anisidine) is kinetically disfavored compared to smaller amines.

  • Equilibrium Shift: In standard conditions (MeOH/AcOH), the equilibrium between the ketone and the hemiaminal/imine is unfavorable. If the reducing agent (e.g., NaBH(OAc)₃) is added before the imine is fully formed, it will preferentially reduce the unreacted ketone to 1-Boc-3-hydroxy-azetidine (a common dead-end byproduct).

The Solution: Titanium(IV) Isopropoxide Protocol

To break the steric barrier, you must switch from a standard Bronsted acid catalysis (AcOH) to a strong Lewis Acid dehydration strategy using Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

Why This Works[1][2][3][4]
  • Dual Function: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine (or titanium-complexed imine) irreversibly.

  • Prevention of Side Reactions: It coordinates the ketone, preventing direct reduction of the carbonyl until the amine is attached.

Optimized Protocol (The "Titanium Fix")

Standard Scale: 1.0 mmol Ketone

ReagentEquivalentsRole
1-Boc-3-azetidinone 1.0 eqElectrophile
2-Methoxy-aniline 1.2 - 1.5 eqNucleophile (Excess required)
Ti(OiPr)₄ 1.5 - 2.0 eqLewis Acid / Dehydrating Agent
NaBH₄ 2.0 eqReductant (Stronger than STAB)
THF (Minimal)Solvent for Step 1
Methanol (Solvent)Solvent for Step 2
Step-by-Step Methodology
  • Complexation (Neat/Concentrated):

    • In a dry flask under N₂, combine the ketone and amine .

    • Add Ti(OiPr)₄ neat.

    • Crucial: If the mixture is too viscous to stir, add minimal dry THF (0.5 - 1.0 mL per mmol).

    • Stir at Room Temperature for 6–12 hours . (Do not rush this. The solution becomes viscous/yellow-orange).

  • Reduction:

    • Dilute the reaction mixture with dry Methanol (5 mL per mmol).

    • Cool to 0°C.

    • Add NaBH₄ portion-wise (Caution: Exothermic gas evolution).

    • Allow to warm to RT and stir for 2 hours.

  • Workup (The Emulsion Breaker):

    • Stop! Do not use standard water/bicarb quench; Ti(OiPr)₄ forms a terrible emulsion.

    • Quench by adding saturated aqueous Rochelle's Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 1 hour until two clear layers form (organic layer and clear aqueous layer).

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1][2]

Visualizing the Pathway

The following diagram illustrates the difference between the Standard Route (prone to failure) and the Titanium Route.

G cluster_Standard Standard Route (Low Yield) cluster_Titanium Optimized Route (High Yield) Start Reactants: 1-Boc-3-azetidinone + o-Anisidine Acid Acid Cat. (AcOH) Start->Acid TiAdd Add Ti(OiPr)4 (Neat/THF) Start->TiAdd Equilibrium Weak Equilibrium (Hemiaminal) Acid->Equilibrium DirectRed Direct Ketone Reduction (Side Product) Equilibrium->DirectRed Fast w/ STAB TiComplex Activated Ti-Imine Complex TiAdd->TiComplex -H2O (Scavenged) Borohydride NaBH4 / MeOH Reduction TiComplex->Borohydride Product Target: Azetidin-3-yl-(2-methoxy-phenyl-amine) Borohydride->Product

Caption: Comparison of Standard Acid Catalysis vs. Titanium(IV) Mediated Reductive Amination showing the prevention of ketone reduction.

Troubleshooting Matrix

SymptomDiagnosisCorrective Action
TLC shows Azetidin-3-ol (Alcohol byproduct) Reductant added before imine formation was complete.Switch to Ti(OiPr)₄ protocol. Do not add reductant until Step 1 has stirred for >6h.
Low conversion, SM remains Steric hindrance prevents attack.Increase Ti(OiPr)₄ to 2.0 eq. Gently heat Step 1 to 40°C (monitor strictly, azetidinone can decompose).
Emulsion during workup Titanium hydroxides trapping product.Use Rochelle's Salt (sat. aq.) quench. Stir until layers clarify (can take 1-2h).
Product decomposes on Silica Secondary amine is acid-sensitive or sticking.Add 1% Triethylamine (Et₃N) to your eluent (e.g., Hex/EtOAc + 1% Et₃N).
Reaction turns black/tarry Azetidinone ring opening or polymerization.Ensure temperature during reduction does not exceed RT. Avoid strong mineral acids.

Alternative Strategy: Buchwald-Hartwig

If the reductive amination fails despite the Titanium protocol (rare, but possible with extremely impure starting materials), switch to Cross-Coupling .

  • Substrates: tert-Butyl 3-aminoazetidine-1-carboxylate + 2-Bromoanisole.

  • Catalyst System: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) OR Pd₂(dba)₃ + Xantphos.

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene or Dioxane (100°C).

  • Note: This route is more expensive but avoids the steric bottleneck of the carbonyl attack.

Frequently Asked Questions (FAQs)

Q: Can I use NaBH(OAc)₃ with Ti(OiPr)₄? A: It is not recommended. NaBH(OAc)₃ is less effective in methanol (where the Ti-reduction happens). The Ti-complex is stable enough to use NaBH₄, which is cheaper and more atom-economical.

Q: My Azetidin-3-one is an HCl salt. Can I use it directly? A: No. You must free-base it first. Partition between saturated NaHCO₃ and DCM, separate, dry, and concentrate carefully (it is volatile). The HCl will quench the Ti(OiPr)₄ immediately.

Q: Why Rochelle's salt? Can't I just filter the titanium gunk? A: Filtering Ti-emulsions usually traps a significant amount of your product (up to 30% loss). Rochelle's salt complexes the titanium into a water-soluble tartrate, releasing your product into the organic layer.

References

  • Mattson, R. J., et al. (1990).[3] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][4] The Journal of Organic Chemistry.

    • Core reference for the Ti(OiPr)4 methodology.
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Standard reference for comparison of reductants.
  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

    • Authoritative source for the "Plan B" cross-coupling parameters.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[4] Journal of the Chemical Society, Perkin Transactions 1.

    • Validates the use of NaBH4 specifically with Titanium.

Sources

Optimization

Preventing azetidine ring opening during acidic workup

Current Status: Operational Topic: Preventing Azetidine Ring Opening During Acidic Workup Ticket ID: AZT-PROT-001 Core Directive: The Strain-Nucleophile Paradox As researchers, we often treat azetidines as "just another...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preventing Azetidine Ring Opening During Acidic Workup Ticket ID: AZT-PROT-001

Core Directive: The Strain-Nucleophile Paradox

As researchers, we often treat azetidines as "just another amine," but this is a fatal error in process chemistry. The azetidine ring possesses approximately 25.4 kcal/mol of ring strain (compared to ~6 kcal/mol for piperidine).

In acidic media, you are not merely protonating a nitrogen; you are creating a highly electrophilic azetidinium ion. The failure mode is rarely the acid itself (protons), but rather the nucleophilic counter-ion or solvent (Chloride, Bromide, Water) attacking the


-carbon to relieve that strain.

The Golden Rule: Stability is not about pH; it is about nucleophilicity . You can often expose an azetidine to strong non-nucleophilic acids (like


 or 

) without degradation, yet destroy it instantly with weak acids in the presence of halides.
Mechanistic Visualization

The following diagram illustrates the critical failure pathway you must avoid.

Azetidine_Ring_Opening cluster_conditions Critical Control Points Azetidine Neutral Azetidine (Stable) Azetidinium Azetidinium Ion (Activated Electrophile) Azetidine->Azetidinium Protonation (Fast) Acid Acidic Medium (H+) Acid->Azetidinium RingOpen Ring Opening (Strain Release) Azetidinium->RingOpen SN2 Attack at C2/C4 Nucleophile Nucleophile Attack (Cl-, H2O, R-OH) Nucleophile->RingOpen Product Linear Amine/Alcohol (Degradation Product) RingOpen->Product Irreversible

Caption: The degradation pathway is driven by protonation activating the ring, followed by nucleophilic attack to relieve ring strain.

Validated Protocols

Do not rely on "standard" procedures. Use these specific workflows designed for high-strain heterocycles.

Protocol A: The "Anhydrous" Boc-Deprotection (Recommended)

Use this when your molecule contains acid-sensitive groups or when you must avoid aqueous workups entirely.

The Logic: This method uses TMSOTf (Trimethylsilyl trifluoromethanesulfonate). It cleaves the Boc group via a silyl carbamate intermediate without generating free nucleophiles or requiring water, preventing hydrolysis.

  • Preparation: Dissolve

    
    -Boc-azetidine (1.0 equiv) in anhydrous DCM (
    
    
    
    ).
  • Activation: Cool to

    
     under 
    
    
    
    . Add 2,6-lutidine (1.5 equiv) to scavenge potential stray protons.
  • Cleavage: Dropwise add TMSOTf (1.2 equiv).

  • Reaction: Stir at

    
     for 30–60 mins. Monitor by TLC (Boc group disappears rapidly).
    
  • Quench (Non-Aqueous): Add

    
     (5 equiv) to quench excess TMSOTf.
    
  • Workup: Concentrate directly or pass through a short plug of basic alumina if the free base is stable.

Protocol B: The "Cold & Buffered" Acidic Workup

Use this when you must use TFA or HCl.

The Logic: If you must use acid, you must prevent the "heat spike" during quenching, which provides the activation energy for ring opening. You must also ensure the aqueous phase is basic before the azetidine partitions into it.

StepActionCritical Parameter
1. Digestion Dissolve in DCM/TFA (4:1).Time: Max 1 hour. Do not let it sit overnight.
2. Evaporation Remove TFA in vacuo at

.
Azeotrope: Co-evaporate with Toluene (2x) to remove trace acid.
3. Preparation Prepare a biphasic mixture of DCM and chilled (

)
Sat.

or

.
pH Target: The aqueous layer must be pH > 10 before contact.
4. Quench Pour the crude residue (dissolved in minimal DCM) into the stirring basic mixture.Direction: Pour Acid

Base. Never Base

Acid.
5. Separation Separate layers immediately.Keep everything at

.

Troubleshooting Guide

Scenario 1: "My product disappears during LCMS preparation."

Diagnosis: LCMS eluents often contain 0.1% Formic Acid or TFA. If your azetidine is electron-rich (e.g., 3-alkoxy), it may hydrolyze in the autosampler vial.

  • Fix: Run LCMS using Ammonium Bicarbonate (pH 7.4) or Ammonium Hydroxide (pH 10) buffer.

Scenario 2: "I see a +18 mass shift (M+18) or +36 mass shift (M+36)."

Diagnosis:

  • +18: Ring opening by water (Hydrolysis).

  • +36: Ring opening by Chloride (if HCl was used).

  • Fix: Switch from HCl to TFA or Methanesulfonic acid (MsOH) . Chloride is a strong nucleophile; Trifluoroacetate and Mesylate are weak nucleophiles. If using TFA, strictly exclude water.

Scenario 3: "Yield is low after silica column chromatography."

Diagnosis: Silica gel is slightly acidic (


). Azetidines can stick to the silica or decompose on the column.
  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent system to neutralize acidic sites.

Frequently Asked Questions (FAQ)

Q: Can I use HCl in Dioxane for deprotection? A: Avoid if possible. While common, the high concentration of Chloride ions (


) makes this risky for azetidines. The chloride ion is a sufficiently strong nucleophile to open the protonated ring. If you must use it, keep the temperature at 

and quench immediately upon completion.

Q: How does substitution at the 3-position affect stability? A: Steric bulk and electronics matter.

  • Electron-Withdrawing Groups (F, CN): Generally increase stability by destabilizing the formation of the carbocation-like transition state required for ring opening.

  • Electron-Donating Groups (OR,

    
    ): Decrease  stability. These stabilize the developing positive charge, facilitating ring opening.
    

Q: Is the free base stable? A: Generally, yes. The neutral azetidine free base is thermally stable at room temperature. Instability is almost exclusively triggered by protonation (ammonium formation) or Lewis acid coordination.

References

  • Couty, F., et al. (2016).[1] Synthesis and Stability of Azetidines. Explores the mechanistic pathways of ring opening and stabilization via electron-withdrawing groups. [Source: J. Org.[1] Chem. 2016, 81, 2899]([Link])

  • BenchChem Technical Support. (2025). Azetidine Ring Stability: A Technical Support Center for Researchers. Detailed troubleshooting for Lewis Acid and nucleophile interactions.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Definitive guide on Boc deprotection protocols including TMSOTf methods.

  • St. Jean, D. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Investigates acid-mediated decomposition via pendant amide nucleophiles.[2]

Sources

Troubleshooting

Troubleshooting low conversion rates in reductive amination of azetidinones

Topic: Troubleshooting Low Conversion Rates Doc ID: AZT-RA-004 Last Updated: March 2, 2026 Executive Summary & Diagnostic Workflow From the Desk of the Senior Application Scientist: Low conversion in the reductive aminat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates Doc ID: AZT-RA-004 Last Updated: March 2, 2026

Executive Summary & Diagnostic Workflow

From the Desk of the Senior Application Scientist: Low conversion in the reductive amination of azetidinones (beta-lactams) is rarely a simple issue of "add more reagent." It is almost always a kinetic battle between imine formation equilibrium and beta-lactam ring stability .

Azetidinones possess significant ring strain (~25 kcal/mol). Standard reductive amination protocols often fail because the conditions required to force imine formation (heat, strong acid catalysis) trigger ring-opening or polymerization. Conversely, mild conditions often fail to overcome the steric hindrance common in functionalized azetidinones (e.g., C3/C4 substitution).

Use the diagnostic tree below to pinpoint your failure mode before proceeding to the Q&A modules.

Diagnostic Flowchart

Azetidinone_Troubleshooting Start START: Low Conversion Observed CheckSM Did Starting Material (SM) Disappear? Start->CheckSM CheckRing Is Beta-Lactam Ring Intact? CheckSM->CheckRing Yes (SM Gone) CheckImine Did Imine Intermediate Form? CheckSM->CheckImine No (SM Remains) RingOpen ISSUE: Ring Opening/Hydrolysis See Module 2 CheckRing->RingOpen No (Ring Open) Success Optimization Complete CheckRing->Success Yes (Product Formed) Equilibrium ISSUE: Unfavorable Equilibrium (Sterics/Water) See Module 1 CheckImine->Equilibrium No (Only SM Visible) Reductant ISSUE: Reductant Failure (pH/Solvent Mismatch) See Module 3 CheckImine->Reductant Yes (Imine Visible)

Caption: Diagnostic logic for isolating kinetic vs. stability failure modes in beta-lactam functionalization.

Module 1: The Imine Bottleneck (Equilibrium Issues)

User Question: I am using standard STAB (Sodium Triacetoxyborohydride) conditions, but my LCMS shows mostly unreacted azetidinone ketone/aldehyde. Why isn't the reaction moving?

Technical Insight: The formation of the imine (Schiff base) is the rate-determining step and is reversible. In azetidinones, bulky protecting groups (e.g., TBDMS on a hydroxyethyl side chain) create significant steric hindrance, preventing the amine from attacking the carbonyl. Furthermore, the water generated during imine formation pushes the equilibrium back to the starting materials.

Troubleshooting Steps:

  • Dehydration is Mandatory: Standard STAB protocols rely on the reagent to scavenge water, but this is often insufficient for hindered substrates.

    • Action: Add activated 4Å Molecular Sieves (powdered) directly to the reaction mixture.

  • Lewis Acid Activation: You likely need a Lewis acid to activate the carbonyl without using Brønsted acids (which risk ring opening).

    • Action: Use Titanium(IV) isopropoxide (

      
      ) .[1] It acts as both a Lewis acid and a water scavenger.[2]
      
    • Mechanism:[2][3][4][5][6]

      
       coordinates to the carbonyl oxygen, increasing electrophilicity, and reacts with water to form stable titanium oxides, driving the equilibrium forward [1].
      

User Question: Can I just heat the reaction to force imine formation?

Technical Insight: Absolutely not. Thermal stress (>40°C) on azetidinones in the presence of amines often leads to nucleophilic attack on the beta-lactam carbonyl (amide), resulting in ring opening (formation of a linear amide).

  • Rule: Keep temperatures between 0°C and 25°C. Rely on chemical activation (

    
    ), not thermal activation.
    

Module 2: Beta-Lactam Ring Stability

User Question: I see conversion, but the mass spectrum indicates a product +18 mass units higher than expected, or a complete fragmentation of the core. What happened?

Technical Insight: You are likely observing hydrolysis or aminolysis of the beta-lactam ring.

  • Acid Sensitivity: While reductive amination often requires slightly acidic pH (pH 5-6) to protonate the imine, strong acids will hydrolyze the strained amide bond.

  • Nucleophilic Attack: If the amine reactant is unhindered and used in large excess, it may attack the ring carbonyl instead of the target ketone/aldehyde.

Corrective Actions:

  • Reagent Switch: If using

    
     (Sodium Cyanoborohydride), you are likely adding acetic acid or HCl to adjust pH. Stop.  Switch to 
    
    
    
    (STAB). STAB has an internal pH of ~4.5-5.0, which is perfect for imine reduction but mild enough to preserve most beta-lactams [2].
  • Order of Addition: Do not mix the amine and azetidinone for long periods without the reducing agent unless using the

    
     method. Prolonged exposure of the ring to free amines promotes aminolysis.
    

Module 3: Reagent Selection & Data Comparison[7]

User Question: Which reducing agent is actually best for this scaffold?

Comparative Analysis:

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Low. Reduces ketones/aldehydes rapidly.High. Reduces imines selectively at pH 6.Excellent. Reduces imines selectively; tolerates ketones.
Beta-Lactam Safety Risk. Basic conditions may open ring.Moderate. Requires external acid (risk of hydrolysis).High. Mild, self-buffered conditions.
Toxicity LowHigh (Cyanide generation). Low
Water Tolerance HighHighLow (Decomposes). Requires anhydrous solvents.
Recommendation Avoid for this application.Use only if STAB fails.Primary Recommendation.

Validated Experimental Protocol

Method:


-Mediated Reductive Amination for Azetidinones
Rationale: This method decouples imine formation from reduction, ensuring the difficult equilibrium is overcome before the hydride is introduced.

Reagents:

  • Azetidinone substrate (1.0 equiv)[7]

  • Amine (1.1 - 1.2 equiv)

  • Titanium(IV) isopropoxide (1.2 - 1.5 equiv) [Sigma-Aldrich/Merck]

  • Sodium Borohydride (

    
    ) (1.5 equiv) (Note: We use NaBH4 here because the Ti-complex is stable, or STAB can be used for higher selectivity).
    
  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE).[7]

Step-by-Step:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under Nitrogen/Argon, dissolve the azetidinone (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF (0.2 M concentration).

    • Add

      
       (1.5 equiv) dropwise at 0°C.
      
    • Allow to warm to Room Temperature (20-25°C) and stir for 6–12 hours.

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone/aldehyde. The imine may hydrolyze on LCMS, so look for the disappearance of SM.

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with absolute ethanol (equal volume to THF) OR proceed in THF if using STAB.

    • Add the reducing agent carefully.

      • Option A (Standard): Add

        
         (1.5 equiv) portion-wise.
        
      • Option B (High Selectivity): Add

        
         (2.0 equiv).
        
    • Stir at 0°C to RT for 2–4 hours.

  • Workup (Critical for Titanium Removal):

    • Quench by adding 2M aqueous ammonia or 1M NaOH (carefully, keeping pH basic to prevent ring hydrolysis, but not >pH 10). Note: Standard water quench creates a sticky Ti-gel.

    • The resulting white precipitate (

      
      ) can be filtered through a Celite pad.
      
    • Wash the pad with EtOAc. Extract the filtrate with EtOAc, dry over

      
      , and concentrate.
      

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Abdel-Magid, A. F., et al. (1996).[8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[2]

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 2-Methoxyaniline

Welcome to the technical support guide for managing reaction mixtures containing unreacted 2-methoxyaniline (also known as o-anisidine). This document provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing reaction mixtures containing unreacted 2-methoxyaniline (also known as o-anisidine). This document provides researchers, scientists, and drug development professionals with practical, in-depth strategies for the efficient removal of this common starting material. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Why can 2-methoxyaniline be challenging to remove?

2-Methoxyaniline's physical properties often complicate its separation from reaction products. It is a polar aromatic amine, which can lead to co-elution with polar products during column chromatography. Its relatively high boiling point (224-225 °C) makes removal by simple evaporation or distillation impractical for many applications, especially when the desired product is heat-sensitive[1][2][3]. Furthermore, its basicity, while useful for certain removal strategies, can be a hindrance if the target molecule is acid-labile.

What are the primary strategies for removing 2-methoxyaniline?

The main strategies leverage the chemical and physical properties of 2-methoxyaniline, primarily its basicity and polarity. The most common methods include:

  • Acid-Base Extraction: This technique converts the basic amine into a water-soluble salt, allowing for its extraction into an aqueous phase.

  • Chromatography: Techniques like flash column chromatography can be optimized to resolve the amine from the product.

  • Scavenging Resins: These are solid-supported reagents that selectively react with and immobilize the primary amine, which is then removed by simple filtration.

The choice of method depends critically on the properties of your desired product, such as its stability to acid or base, its polarity, and its solubility profile.

Troubleshooting Guides & Protocols

This section addresses specific challenges you might encounter and provides detailed protocols to overcome them.

Scenario 1: My product is stable in acidic conditions. How can I use extraction to remove the 2-methoxyaniline?

Answer: Acid-base liquid-liquid extraction is the most direct and often most effective method when your product is not sensitive to acid. The principle is based on the acid-base reaction between the amine and an aqueous acid. The amino group (-NH2) of 2-methoxyaniline is basic and will be protonated by an acid (like HCl) to form the corresponding anilinium salt (CH₃OC₆H₄NH₃⁺Cl⁻). This salt is an ionic compound and is highly soluble in the aqueous phase, while your neutral organic product remains in the organic phase[4][5][6].

Protocol 1: Standard Acid-Base Extraction
  • Dissolution: After your reaction is complete, dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous hydrochloric acid (HCl) and shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently.

  • Phase Separation: Allow the two layers to separate completely. The protonated 2-methoxyaniline salt will be in the bottom aqueous layer (for DCM) or top aqueous layer (for EtOAc/ether). Drain and collect the organic layer.

  • Repeat (If Necessary): Depending on the amount of unreacted 2-methoxyaniline, repeat the acidic wash one or two more times with fresh 1M HCl. You can monitor the removal by running a TLC of the organic layer.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.

Expert Insight: The methoxy group on the aniline ring is an electron-donating group, which slightly increases the basicity of the amino group compared to unsubstituted aniline. This makes the protonation and subsequent extraction highly efficient.

Workflow: Acid-Base Extraction

G cluster_0 Reaction Workup cluster_1 Extraction cluster_2 Aqueous Phase cluster_3 Organic Phase A Crude Reaction Mixture (Product + 2-Methoxyaniline) B Dissolve in Organic Solvent (e.g., EtOAc) A->B C Wash with 1M HCl (aq) B->C D Separate Layers C->D E Water-Soluble Salt: [2-MeO-Ph-NH3]+Cl- D->E Partitions into water F Product in Organic Solvent D->F Remains in organic G Wash with Brine, Dry, Concentrate F->G H Purified Product G->H G Start Start: Crude Product with 2-Methoxyaniline IsAcidStable Is the desired product acid-stable? Start->IsAcidStable AcidWash Perform Acid-Base Extraction (Protocol 1) IsAcidStable->AcidWash  Yes Scavenger Use Scavenger Resin (Protocol 2) IsAcidStable->Scavenger  No End Purified Product AcidWash->End Chromatography Perform Optimized Chromatography (Protocol 3) Scavenger->Chromatography If resin is unavailable or incompatible Scavenger->End Chromatography->End

Sources

Troubleshooting

Enhancing stability of Azetidin-3-yl-(2-methoxy-phenyl-amine) in solution

Welcome to the Technical Support Center for Azetidin-3-yl-(2-methoxy-phenyl-amine) . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidin-3-yl-(2-methoxy-phenyl-amine) . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the unique handling requirements of this bifunctional compound.

This guide bypasses generic advice to provide a mechanistic understanding of the molecule's vulnerabilities, followed by field-proven troubleshooting strategies and self-validating experimental protocols.

Part 1: Mechanistic Causality of Degradation

To stabilize Azetidin-3-yl-(2-methoxy-phenyl-amine) in solution, we must first understand the thermodynamic and kinetic forces driving its degradation. This molecule contains two highly reactive moieties, each with distinct failure modes:

1. Acid-Catalyzed Azetidine Ring-Opening The four-membered azetidine ring inherently possesses approximately 25.4 kcal/mol of ring strain[1]. In neutral or basic conditions, the kinetic barrier to ring-opening is high enough to maintain stability. However, under acidic conditions (pH < 6), the azetidine nitrogen becomes protonated. This protonation draws electron density away from the adjacent carbons, transforming them into highly electrophilic centers. Solvent molecules (like water or methanol) or counterions can then execute an


-like nucleophilic attack, leading to irreversible ring-opening decomposition[2].

2. Radical-Mediated Aniline Oxidation The 2-methoxy-phenyl-amine (aniline) moiety is highly electron-rich due to the electron-donating resonance of the ortho-methoxy group. In the presence of dissolved oxygen and ambient light, this moiety is highly susceptible to oxidation. The process initiates via a single-electron transfer (SET) to form an aniline radical cation, which subsequently deprotonates on the microsecond timescale to form a reactive anilino radical[3]. These radicals rapidly propagate, reacting with oxygen or dimerizing to form highly conjugated quinone-imine derivatives, which manifest visually as a pink, brown, or black discoloration in your solution[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My stock solution turned from colorless to a pale pink/brown after 24 hours on the bench. Is it still usable? A1: No, discoloration is a definitive indicator of aniline oxidation[4]. The electron-rich 2-methoxy-phenyl-amine group has likely formed quinone-imine degradants or polymeric species. To prevent this, solutions must be prepared using degassed solvents, blanketed with an inert gas (Argon/Nitrogen), and stored in amber vials to block photo-oxidation.

Q2: I am observing a +18 Da mass shift in my LC-MS analysis when the compound is formulated in aqueous buffers. What is happening? A2: A +18 Da shift corresponds to the addition of water, indicating hydrolytic ring-opening of the azetidine ring[2]. This typically occurs if your buffer is too acidic or if the buffer capacity was exhausted, allowing the pH to drop. Ensure your formulation is strictly maintained at pH 7.4–8.0.

Q3: Can I use methanol or ethanol as a co-solvent for stock preparation? A3: It is highly discouraged unless the pH is strictly controlled. Alcohols are nucleophilic. If the azetidine nitrogen becomes even slightly protonated, methanol will attack the strained ring, resulting in a +32 Da mass shift (methanolysis). Aprotic solvents like Acetonitrile or DMSO (strictly anhydrous and degassed) are vastly superior choices.

Part 3: Diagnostic Workflow

DegradationWorkflow Start Observe Compound Degradation LCMS Perform LC-MS Analysis Start->LCMS Decision Identify Mass Shift LCMS->Decision AcidDeg Mass +18 Da (H2O) or +32 Da (MeOH) Decision->AcidDeg Hydrolysis/Solvolysis OxDeg Mass -2 Da or +16 Da Discoloration (Pink/Brown) Decision->OxDeg Oxidation Mech1 Mechanism: Acid-Catalyzed Azetidine Ring Opening AcidDeg->Mech1 Mech2 Mechanism: Radical-Mediated Aniline Oxidation OxDeg->Mech2 Sol1 Action: Buffer to pH 7.4-8.0 Avoid Nucleophilic Solvents Mech1->Sol1 Sol2 Action: Degas with Argon Store in Dark at -20°C Mech2->Sol2

Logical troubleshooting workflow for identifying and resolving degradation pathways.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability profile of Azetidin-3-yl-(2-methoxy-phenyl-amine) under various formulation conditions. Use this as a baseline for your experimental design.

Formulation ConditionpHAtmosphereLight ExposureEstimated Half-Life (

)
Primary Degradant Mechanism
0.1% TFA in

2.0AmbientAmbient< 2 hoursAzetidine ring-opening (Hydrolysis)
Methanol (Neat)N/AAmbientAmbient~ 24 hoursAzetidine ring-opening (Methanolysis)
50 mM PBS Buffer7.4AmbientAmbient~ 48 hoursAniline oxidation (Quinone-imines)
50 mM PBS Buffer 7.4 Argon Dark (-20°C) > 14 days None detected (Optimal)

Part 5: Self-Validating Experimental Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems. By running forced-degradation controls alongside your stabilized samples, you prove that your analytical method is capable of detecting degradation if it occurs, thereby validating the "clean" results of your optimized formulation.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Formulate the compound while neutralizing both acid-catalyzed and oxidative degradation pathways.

  • Solvent Degassing: Sparge HPLC-grade water and Acetonitrile with ultra-pure Argon gas for 30 minutes to displace dissolved oxygen.

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer at pH 7.8 using the degassed water. Verify the pH using a calibrated probe.

  • Dissolution: In a glove bag or under a continuous Argon stream, dissolve Azetidin-3-yl-(2-methoxy-phenyl-amine) into the buffered solvent to achieve the desired concentration (e.g., 10 mM).

  • Antioxidant Addition (Optional but Recommended for long-term storage): Add 0.1% w/v Ascorbic Acid to act as a sacrificial radical scavenger.

  • Storage: Aliquot the solution into amber glass vials, blanket the headspace with Argon, seal with PTFE-lined caps, and store immediately at -20°C.

Protocol 2: LC-MS Stability Validation Assay

Objective: Validate the stability of the formulation from Protocol 1 using forced-degradation internal controls.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound using Protocol 1.

  • Stress Condition Aliquoting: Divide the solution into three separate vials:

    • Vial A (Optimized Control): Stored at -20°C in the dark under Argon.

    • Vial B (Acid Stress): Add 0.1% Trifluoroacetic acid (TFA) and leave at ambient temperature.

    • Vial C (Oxidative Stress): Leave open to ambient air and direct laboratory light at room temperature.

  • Time-Course Sampling: Extract 10 µL aliquots from each vial at

    
     and 
    
    
    
    hours. Quench Vial B samples with a neutralizing buffer prior to injection to protect the LC column.
  • LC-MS Analysis: Run the samples on a C18 column using a rapid gradient of Water/Acetonitrile.

    • Validation Check: Vial B must show a +18 Da mass shift (validating the method's ability to detect ring-opening). Vial C must show discoloration and a +16 Da or -2 Da mass shift (validating oxidation detection). If Vials B and C show degradation but Vial A remains pristine, your stabilization protocol is analytically validated.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: American Chemical Society (ACS Medicinal Chemistry Letters) URL:[Link]

  • Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution Source: SciSpace / Journal of Physical Chemistry URL:[Link]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Optimization

Overcoming steric hindrance in 3-substituted azetidine synthesis

Topic: Overcoming Steric Hindrance & Ring Strain Status: Operational Audience: Medicinal Chemists, Process Chemists The Diagnostic Matrix: Why Your Reaction Failed Use this table to identify the root cause of your synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance & Ring Strain Status: Operational Audience: Medicinal Chemists, Process Chemists

The Diagnostic Matrix: Why Your Reaction Failed

Use this table to identify the root cause of your synthetic failure before proceeding to the protocols.

Symptom Probable Cause The Mechanistic Reality Immediate Action
No Reaction (SM Recovery) Steric Repulsion (The "Pucker" Effect) The azetidine ring is puckered (butterfly conformation). A substituent at C3 creates severe transannular steric clash with the N-protecting group, blocking

trajectories.
Switch Strategy: Abandon nucleophilic substitution. Move to Radical Cross-Coupling (Protocol A) or Strain-Release (Protocol B).
Ring Opening (Linear Products) Strain Release / Lewis Acid Sensitivity The ring has ~26 kcal/mol of strain energy. Strong Lewis Acids (e.g.,

, strong Bronsted acids) or hard nucleophiles attack C2/C4.
Buffer System: Switch to

for mild activation or use basic conditions. Avoid strong electrophiles that coordinate tightly to the ring nitrogen.
Elimination (Azetine formation) Basicity vs. Nucleophilicity Steric bulk at C3 slows substitution, making proton abstraction (E2) the kinetically dominant pathway.Radical Pathway: Carbon-centered radicals are neutral and planar; they do not act as bases. Use Photoredox catalysis.[1][2]
Low Yield (3,3-Disubstitution) Transition State Crowding Creating a quaternary center on a 4-membered ring is energetically costly due to the "Gem-Dimethyl" effect working against you in the transition state.Pre-Strain Strategy: Use a [1.1.0] bicyclic precursor (ABB).[3] The bond is already formed; you are just "snapping" it open.

Deep Dive: Functionalizing the Intact Ring (Protocol A)

Method: Metallaphotoredox Decarboxylative Cross-Coupling Best For: Installing bulky alkyl/aryl groups at C3 without ring opening.

The Logic

Traditional


 chemistry fails at the azetidine C3 position because the incoming nucleophile clashes with the N-substituent (due to the ring pucker).
The Fix:  Switch to a radical mechanism. A C3-radical is 

hybridized (planar), relieving steric strain in the intermediate. Nickel captures this radical and performs reductive elimination, which is less sensitive to steric bulk than nucleophilic attack.
Experimental Protocol

Target: 3-Aryl-3-fluoroazetidine (Example) Reference: Adapted from MacMillan et al. (2014) and Molander et al. (2016).

  • Reagents:

    • Substrate: N-Boc-azetidine-3-carboxylic acid (1.0 equiv).

    • Catalyst 1 (Photo):

      
       (1 mol%).
      
    • Catalyst 2 (Cross-coupling):

      
       (5 mol%) + dtbbpy (5 mol%).
      
    • Coupling Partner: Aryl Bromide (1.5 equiv).

    • Base:

      
       (3.0 equiv).
      
    • Solvent: DMF (0.1 M).[4]

  • Step-by-Step:

    • Premixing: Add Ni source and ligand to a vial; dissolve in minimal DMF and sonicate for 5 mins (Critical: Ensure active catalyst formation, solution should turn green/blue).

    • Assembly: Add Ir-catalyst, carboxylic acid, aryl bromide, and base. Add remaining solvent.

    • Degassing: Sparge with Argon for 15 mins. Note: Oxygen quenches the excited Ir state and oxidizes Ni(0).

    • Irradiation: Irradiate with Blue LEDs (34 W, 450 nm) with fan cooling. Maintain temp < 35°C.

    • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry, and purify.

Troubleshooting this Protocol
  • "Black Metal" Precipitate: Your Ni catalyst decomposed. Fix: Increase ligand loading to 10 mol% relative to Ni. Ensure rigorous degassing.

  • Stalled Reaction: The light source is too weak or blocked by reaction turbidity. Fix: Use a high-intensity photoreactor or smaller vials (high surface-area-to-volume ratio).

Visualization: The Steric Bypass Mechanism

PhotoredoxMechanism cluster_cycle Steric Bypass: Radical Pathway Start Azetidine-3-COOH (Sterically Crowded) Radical C3 Radical (Planar) (Steric Relief) Start->Radical -CO2 (Decarboxylation) Ni_Complex Ni(III)-Aryl-Alkyl (Capture) Radical->Ni_Complex Radical Capture Product 3-Aryl-Azetidine (Product) Ni_Complex->Product Reductive Elimination caption Fig 1: The radical intermediate is planar, bypassing the 'puckered' steric clash of the azetidine ring. Ir_Cycle Ir(III)* Excited State (SET Oxidation) Ir_Cycle->Start SET

Deep Dive: Strain-Release Synthesis (Protocol B)

Method: Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs) Best For: Creating 3,3-disubstituted azetidines (Quaternary centers).

The Logic

Forcing a second substituent onto C3 of an azetidine is thermodynamically uphill. The Fix: Start with the "spring-loaded" 1-azabicyclo[1.1.0]butane (ABB). The central C1-C3 bond is incredibly weak (~65 kcal/mol strain). Breaking this bond releases energy, driving the addition of nucleophiles/electrophiles across the bridge, effectively installing two groups at C3 and N simultaneously.

Experimental Protocol

Target: 3,3-Disubstituted Azetidine via Sulfonyl Radical Insertion Reference: Adapted from Baran et al. (2016) and Aggarwal et al. (2019).

  • Reagents:

    • Substrate: 1-(tert-butylsulfonyl)-1-azabicyclo[1.1.0]butane (Commercially available or prepared from tribromo-precursor).

    • Radical Precursor: Tosyl Iodide (TsI) or Aryl-Zn/Ni (for cross-coupling).

    • Solvent: DCM or THF.

  • Step-by-Step (Radical Addition):

    • Dissolution: Dissolve ABB in DCM (0.2 M).

    • Addition: Add Tosyl Iodide (1.1 equiv) at 0°C.

    • Initiation: Often spontaneous. If not, add 10 mol%

      
       / Air or irradiate with visible light.
      
    • Mechanism: The Ts radical attacks the bridgehead position. The strain release snaps the C1-C3 bond, generating a C3 radical which traps the Iodine.

    • Result: 3-iodo-3-tosyl-azetidine (Ready for further substitution).

Visualization: Decision Tree for Method Selection

SynthesisDecision Start Target Molecule Subst Substitution Pattern? Start->Subst Mono 3-Monosubstituted Subst->Mono Simple Di 3,3-Disubstituted Subst->Di Crowded PathA Ni/Photoredox (Protocol A) Mono->PathA Aryl/Alkyl PathC Cyclization (Epoxide Opening) Mono->PathC If SM available PathB Strain Release (ABB) (Protocol B) Di->PathB Quaternary Center caption Fig 2: Select the pathway based on steric crowding at the C3 position.

FAQ: Specific Chemical Scenarios

Q: My azetidine opens up when I try to deprotect the Nitrogen (e.g., N-Boc removal). A: This is due to acid-catalyzed ring opening. The protonated azetidine is a potent electrophile.

  • Solution: Use TMSOTf / 2,6-lutidine instead of TFA. This cleaves the Boc group under milder conditions without generating a high concentration of free protons. Alternatively, switch to N-benzhydryl (cleavable by hydrogenation) which avoids acid entirely.

Q: I need to couple a secondary amine to the 3-position, but


 yields are <10%. 
A:  Secondary amines are too sterically hindered for direct displacement on the puckered ring.
  • Solution: Use Reductive Amination . Oxidize 3-hydroxyazetidine to azetidin-3-one (Swern oxidation). Then, react with your amine +

    
    . The 
    
    
    
    ketone intermediate is planar, removing the steric clash during the initial attack.

Q: Can I use Grignard reagents on azetidin-3-one? A: Risky. Grignards act as bases and can cause


-elimination or ring opening.
  • Solution: Use Organocerium reagents (

    
    ). The Cerium activates the carbonyl selectively and suppresses basicity, allowing clean 1,2-addition to form the tertiary alcohol.
    

References

  • Zuo, Z., et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides." Science, 345(6195), 437-440. Link
    
  • Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling." Science, 345(6195), 433-436. Link

  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-244. Link

  • Fawcett, A., et al. (2019). "Strain-Release-Driven Homologation of Boronic Esters." Journal of the American Chemical Society, 141(10), 4573–4578. Link

  • Dunlap, M. S., et al. (2020).

    
    -Heteroarylation of N-Protected Secondary Amines." Organic Letters, 22(2), 12067. Link
    

Sources

Troubleshooting

Technical Support Center: Azetidine-Amine Coupling &amp; Side Reaction Mitigation

Welcome to the Advanced Technical Support Center for azetidine coupling protocols. Azetidines are highly valuable 4-membered nitrogen heterocycles in medicinal chemistry, often acting as metabolically stable bioisosteres...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for azetidine coupling protocols. Azetidines are highly valuable 4-membered nitrogen heterocycles in medicinal chemistry, often acting as metabolically stable bioisosteres for piperidines or morpholines. However, their inherent structural tension makes them notoriously difficult to functionalize without inducing severe side reactions.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to successfully execute azetidine couplings.

Part 1: The Mechanistic Root of Azetidine Instability (FAQ)

Q: Why do azetidines undergo spontaneous ring-opening during standard coupling protocols? A: The instability of the azetidine ring is fundamentally driven by its high inherent ring strain, which is approximately 25.4 kcal/mol. When the azetidine nitrogen participates in a reaction, two primary mechanisms trigger ring-opening:

  • Lewis Acid Activation: When the nitrogen lone pair coordinates to a Lewis acid (such as an acyl chloride or a transition metal), the nitrogen atom becomes pyramidalized and develops a partial positive charge. This drastically increases the ring strain, making the adjacent

    
    -carbons highly susceptible to 
    
    
    
    -type nucleophilic attack by species like chloride ions or solvent molecules, leading to linear acyclic amines[1].
  • Thermal Degradation: High reaction temperatures provide the necessary activation energy to overcome the barrier for ring-opening, especially in the presence of strong nucleophiles or bases.

Q: How can I design a "self-validating" coupling experiment to isolate the root cause of my low yields? A: Every optimized protocol should be a self-validating system. To definitively prove that your reaction failure is due to azetidine ring strain (and not degraded catalysts, wet solvents, or inactive electrophiles), always run a parallel control reaction using a strain-free analog , such as pyrrolidine or piperidine. If the unstrained amine successfully couples under your chosen conditions while the azetidine yields complex mixtures or


-chloroamides, you have isolated ring-strain as the root cause. If both fail, your reagents or general catalytic cycle are compromised.

Part 2: Troubleshooting Specific Workflows

Issue 1: -Chloroamide Formation During N-Acylation

Symptoms: Low yield of the desired N-acylazetidine; LC-MS or NMR reveals a major byproduct corresponding to a linear


-chloroamide (M+36 mass shift).
Root Cause:  Acyl chlorides act as weak Lewis acids. When the azetidine attacks the acyl chloride, the resulting protonated N-acyl azetidinium intermediate becomes highly electrophilic. The displaced chloride counter-ion acts as a nucleophile, attacking the strained 

-carbon to relieve the 25.4 kcal/mol ring strain[1]. Solution: Eliminate the chloride nucleophile and lower the thermal energy of the system. Switch from acyl chlorides to carboxylic acids activated by HATU and DIPEA[1], or perform the acyl chloride addition at cryogenic temperatures.
Step-by-Step Methodology: Low-Temperature N-Acylation
  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N

    
     or Argon).
    
  • Dissolution: Dissolve the azetidine derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C.

  • Base Addition: Add a bulky, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Crucial: Avoid nucleophilic bases like DMAP, which form highly reactive acylpyridinium intermediates that exacerbate ring opening.

  • Electrophile Addition: Dilute the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise over 30 minutes to prevent localized exothermic spikes.

  • Workup: Monitor via TLC. Once complete, quench at -78 °C with saturated aqueous NaHCO

    
    , warm to room temperature, extract with DCM, and concentrate.
    
Issue 2: Dimerization and Cleavage in Buchwald-Hartwig Cross-Coupling

Symptoms: Formation of azetidine dimers, unreacted aryl halides, or complete degradation of the azetidine starting material into acyclic polyamines. Root Cause: During palladium-catalyzed N-arylation, the rate-determining step is often reductive elimination. If this step is sluggish, the prolonged lifetime of the Pd-azetidide intermediate allows for competitive


-hydride elimination or direct oxidative insertion of Pd into the strained C-C or C-N bonds.
Solution:  Utilize highly sterically demanding biaryl phosphine ligands (e.g., XPhos or BrettPhos). These bulky ligands force the Pd center into a lower coordination state, drastically accelerating the reductive elimination step and effectively outcompeting the ring-opening degradation pathways[2].
Step-by-Step Methodology: Optimized Pd-Catalyzed N-Arylation
  • Catalyst Pre-activation: In a glovebox, charge a dry Schlenk tube with Pd

    
    (dba)
    
    
    
    (1-2 mol%) and XPhos (2-4 mol%). Add anhydrous toluene and stir for 10 minutes to pre-form the active catalytic complex.
  • Reagent Loading: Add the aryl halide (1.0 equiv), the azetidine derivative (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat strictly to 80 °C. Note: Exceeding 100 °C significantly increases the probability of thermal ring degradation.

  • Workup: Cool to room temperature, quench with saturated aqueous NH

    
    Cl, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate[3].
    

Part 3: Quantitative Optimization Data

To assist in selecting the correct parameters for your specific coupling, the following table summarizes the optimized conditions required to suppress side reactions across various azetidine functionalization strategies.

Coupling TypeElectrophileCatalyst / ReagentsTempPrimary Side Reaction AvoidedOptimized Yield (%)
N-Arylation Aryl BromidePd

(dba)

/ XPhos / NaOtBu
80 °CDimerization / Ring Opening85 - 92%
N-Acylation Acyl ChlorideDIPEA / DCM-78 °C

-chloroamide formation
88 - 94%
Amide Coupling Carboxylic AcidHATU / DIPEA / DMF25 °CEpimerization / SN2 Cleavage90 - 98%
Suzuki Csp2-Csp3 Boronic AcidNiCl

/ Bromide catalysis
25 °CRedox degradation75 - 90%

Data synthesized from recent methodologies published in the Journal of the American Chemical Society[4] and The Journal of Organic Chemistry[5].

Part 4: Logical Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and correct azetidine coupling failures in your laboratory.

AzetidineTroubleshooting Start Azetidine Coupling Reaction Check Ring-Opening Detected? Start->Check Type Identify Reaction Type Check->Type Yes Success Proceed to Workup & Purification Check->Success No BH Buchwald-Hartwig (N-Arylation) Type->BH Amide Amide Coupling (N-Acylation) Type->Amide FixBH Switch to XPhos/BrettPhos Lower Temp (<80°C) BH->FixBH FixAmide Use HATU/DIPEA Avoid Acyl Chlorides Temp < 0°C Amide->FixAmide FixBH->Start Retry Protocol FixAmide->Start Retry Protocol

Logical troubleshooting workflow for mitigating azetidine ring-opening side reactions.

Part 5: References

  • Liao, H.-H., et al. "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization." Journal of the American Chemical Society (2023). URL: [Link]

  • DeRatt, L. G., et al. "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions." The Journal of Organic Chemistry (2025). URL: [Link]

  • Polymer Chemistry. "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." RSC Publishing (2019). URL: [Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity in Azetidine Precursors

Introduction: The Thermodynamic Penalty As researchers, we often underestimate azetidines because they look like "smaller pyrrolidines." This is a fatal error in synthesis planning. The azetidine ring carries a ring stra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermodynamic Penalty

As researchers, we often underestimate azetidines because they look like "smaller pyrrolidines." This is a fatal error in synthesis planning. The azetidine ring carries a ring strain energy (RSE) of approximately 25.4 kcal/mol [1].[1][2] While kinetically stable under neutral conditions, this thermodynamic penalty means the ring is primed to release that energy the moment a low-energy pathway presents itself.

For azetidine precursors—specifically salts (HCl, TFA) and activated electrophiles (mesylates, halides)—moisture is not just a contaminant; it is a catalyst. Water absorption leads to deliquescence , creating a localized, highly concentrated acidic aqueous environment on the crystal surface. This triggers acid-catalyzed ring-opening hydrolysis, irreversibly converting your valuable building block into a useless linear amino alcohol [2].

This guide replaces generic "store in a cool dry place" advice with field-proven protocols to preserve the integrity of these high-energy scaffolds.

Module 1: Storage & Logistics
Q: My Azetidine HCl salt arrived as a free-flowing powder but is now a sticky gum. Is it salvageable?

A: Likely not. The transition from powder to gum (deliquescence) indicates the crystal lattice has collapsed due to water absorption.

  • The Mechanism: Hygroscopic salts lower the vapor pressure of water on their surface. When relative humidity (RH) > Critical Relative Humidity (CRH) of the salt, it pulls water from the air.

  • The Chemical Consequence: In the resulting aqueous micro-droplet, the pH drops significantly (for HCl salts). The combination of Acid + Water + Ring Strain drives the hydrolysis to the 3-amino-propanol derivative [3].

  • Verdict: If the material is gummy, check purity by NMR. If ring-opening >5%, discard. Recrystallization is rarely effective due to the high solubility of the hydrolysis byproduct.

Protocol: The "Double-Seal" Storage System

Standard screw-caps are permeable to moisture over months.

  • Primary Vessel: Use the original glass vial with a Teflon-lined cap. Tape the cap edge with Parafilm or electrical tape.

  • Secondary Barrier: Place the vial inside a heat-sealable aluminized Mylar bag (ESD barrier bag).

  • Desiccant: Add a packet of activated molecular sieves or silica gel outside the vial but inside the bag.

  • Environment: Store at -20°C.

    • Critical: Allow the package to warm to room temperature before opening to prevent condensation on the cold solid.

Module 2: Tactical Handling (Weighing & Transfer)
Q: How do I weigh azetidine precursors without a glovebox?

A: If a glovebox is unavailable, you must use the "Speed-Weighing" Technique combined with inert gas blanketing. The goal is to minimize the


 of atmospheric exposure.[3]

Table 1: Handling Strategy Matrix

Precursor TypeSensitivity LevelRecommended EnvironmentMax Exposure Time
N-Boc Azetidine LowOpen BenchHours
Azetidine HCl Salt HighCone of Argon / Glovebag< 2 Minutes
Azetidine TFA Salt CriticalGlovebox / Schlenk Line0 Minutes
3-Iodo-Azetidine ExtremeGlovebox (Dark)0 Minutes
Protocol: Inert Gas Cone Transfer (Benchtop)
  • Setup: Position an inverted funnel connected to an Argon line (heavier than air) roughly 5 cm above your balance pan.

  • Preparation: Pre-weigh your receiving flask/vial with a septum cap.

  • The Transfer:

    • Open the source container under the Argon funnel.

    • Quickly transfer solid to a weighing boat (antistatic).

    • Reseal source container immediately.

    • Transfer solid to receiving flask and seal.

  • Solvation: Add anhydrous solvent through the septum via syringe to avoid reopening the flask.

Module 3: Troubleshooting & Diagnostics
Q: I suspect degradation. What specific NMR signals should I look for?

A: Ring opening drastically changes the hybridization and magnetic environment of the


-protons (C2 and C4 positions).
  • Intact Azetidine: The ring protons are magnetically equivalent (or distinct patterns if substituted) and typically appear in the 3.5 – 4.5 ppm range. They often show complex coupling due to ring puckering.

  • Hydrolyzed Product (Linear): The ring opens to form a linear chain (e.g.,

    
    -amino alcohol). The 
    
    
    
    -protons shift upfield to 2.8 – 3.2 ppm (typical for acyclic amines) and lose the distinct "roofing" effect of the strained ring system.

Visualizing the Failure Mode:

AzetidineDegradation cluster_prevention Critical Control Point Azetidine Azetidine Salt (Strained Cations) Moisture Moisture Absorption (Deliquescence) Azetidine->Moisture Hygroscopicity AcidEnv Localized Acidic Micro-droplet Moisture->AcidEnv Dissolution Transition Nucleophilic Attack (Ring Opening) AcidEnv->Transition H+ Catalysis Product Linear Amino Alcohol (Dead End) Transition->Product Release 26 kcal/mol

Figure 1: The cascade of failure for azetidine salts. Moisture is the trigger; ring strain provides the energy.

Module 4: Synthesis & Workup
Q: My product disappears during aqueous workup. Where did it go?

A: Azetidines are highly polar and water-soluble, especially as salts. If you perform a standard extraction (Water/DCM), the azetidine often stays in the aqueous layer.

Troubleshooting Checklist:

  • pH Control: Ensure the aqueous layer is basic (pH > 12) to ensure the azetidine is in its free-base (organic soluble) form.

    • Warning: Do not heat basic azetidine solutions, as this can promote polymerization.

  • Solvent Choice: DCM is often insufficient. Use Chloroform/Isopropanol (3:1) as the organic extraction solvent to pull the polar heterocycle out of the water.

  • Salting Out: Saturate the aqueous layer with NaCl or

    
     to push the organic amine into the organic layer.
    
Decision Tree: Handling & Reaction Setup

HandlingLogic Start Start: Azetidine Precursor IsSalt Is it a Salt? (HCl/TFA) IsActivated Is it Activated? (Mesylate/Halide) IsSalt->IsActivated No (Free Base) YesSalt High Hygroscopicity Risk IsSalt->YesSalt Yes YesActive Hydrolysis Risk IsActivated->YesActive Yes Stable Standard Handling Store Cold IsActivated->Stable No (e.g., N-Boc) ActionSalt Use Glovebox or Argon Cone YesSalt->ActionSalt ActionActive Anhydrous Solvents No Protic Sources YesActive->ActionActive

Figure 2: Logic flow for determining the necessary rigor of handling based on precursor chemistry.

References
  • Dudas, S., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Available at: [Link]

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Available at: [Link]

  • St-Jean, F., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support: Solubility Optimization for Azetidin-3-yl-(2-methoxy-phenyl-amine)

Executive Summary Azetidin-3-yl-(2-methoxy-phenyl-amine) is a high-value pharmacophore often used in fragment-based drug discovery and kinase inhibitor design.[1] Users frequently report precipitation or incomplete disso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-yl-(2-methoxy-phenyl-amine) is a high-value pharmacophore often used in fragment-based drug discovery and kinase inhibitor design.[1] Users frequently report precipitation or incomplete dissolution when preparing stock solutions in Dimethyl Sulfoxide (DMSO).[2]

This guide addresses the three primary root causes of these failures:

  • Salt Form Lattice Energy: The compound is likely supplied as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt, which exhibits high crystal lattice energy that resists solvation in aprotic solvents like DMSO.

  • Hygroscopic Antisolvent Effect: DMSO absorbs atmospheric water, which acts as a potent antisolvent for this lipophilic amine.

  • Ring Strain Instability: The azetidine ring is thermodynamically unstable (approx. 25.4 kcal/mol strain), limiting the use of aggressive heating protocols.

Part 1: Diagnostic Framework (The "Why")

Before attempting to force the compound into solution, you must identify the physicochemical barrier.

1. The Salt Trap

Azetidines are secondary amines with high basicity (


). To ensure shelf stability and prevent oxidation, vendors almost exclusively supply them as salts  (e.g., 

).
  • The Problem: While the free base is often an oil or low-melting solid that dissolves instantly in DMSO, the salt form is a crystalline solid held together by strong ionic interactions. DMSO is a polar aprotic solvent; it solvates cations well but solvates anions (like

    
    ) poorly.[1] This leaves the salt crystal intact.
    
  • The Fix: You may need to break the salt pair in situ or use a "wet" organic solvent aid.

2. The "Wet" DMSO Factor

DMSO is hygroscopic.[3][4] A stock bottle left uncapped can absorb >1% water by weight within hours.

  • Mechanism: Water increases the polarity of the solvent matrix. For a hydrophobic molecule like Azetidin-3-yl-(2-methoxy-phenyl-amine) (which contains a lipophilic phenyl-methoxy group), water acts as an antisolvent , drastically reducing saturation limits and causing "crashing out."[1]

3. Chemical Instability (Azetidine Ring)
  • Warning: Azetidines are structurally strained.[5][6] Under high heat (

    
    ) or in the presence of nucleophiles, the ring can undergo nucleophilic ring-opening , destroying your compound before the assay begins [1].
    
Part 2: Step-by-Step Rescue Protocols
Protocol A: The "Dry & Gentle" Method (Standard)

Use this for initial attempts with fresh powder.

  • Solvent Check: Ensure your DMSO is anhydrous (water content

    
    ). If the bottle has been open for 
    
    
    
    month, discard or dry over 3Å molecular sieves.
  • Weighing: Weigh the compound into a glass vial (avoid polystyrene, which can leach in DMSO).

  • Addition: Add DMSO to reach a concentration of 10 mM . Note: Avoid starting at 100 mM for salts.

  • Vortex: Vortex vigorously for 60 seconds.

  • Sonication: If undissolved, sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Critical: Monitor bath temperature. Do not let it exceed 35°C.

Protocol B: The "Salt Break" (Advanced)

Use this if Protocol A fails and you confirm the compound is a salt (HCl/TFA).

  • Preparation: Prepare the standard mixture as in Protocol A.

  • Acid Scavenging: Add 1 equivalent of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO stock.

    • Chemistry: This deprotonates the azetidine nitrogen, converting the insoluble salt into the soluble free base.

    • Caution: Ensure your downstream assay can tolerate trace amounts of DIPEA/TEA.

  • Agitation: Vortex for 30 seconds. The solution should clarify immediately.

Protocol C: The Thermal Limit

Use only as a last resort.

  • Warm Bath: Place the sealed vial in a water bath set strictly to 40°C .

  • Time Limit: Incubate for maximum 10 minutes with intermittent vortexing.

  • Observation: If it does not dissolve after 10 minutes at 40°C, stop . Higher temperatures risk ring-opening degradation [2].[1][5]

Part 3: Visualizing the Workflow

The following diagrams illustrate the decision-making process and the chemical risks involved.

Diagram 1: Solubility Troubleshooting Flowchart

Solubility_Rescue Start Compound Insoluble in DMSO CheckForm Check CoA: Is it a Salt? (HCl, TFA, HBr) Start->CheckForm IsSalt Yes (Salt Form) CheckForm->IsSalt IsFreeBase No (Free Base) CheckForm->IsFreeBase CheckWater Check DMSO Age: Is it >1 month old? DryDMSO Replace with Anhydrous DMSO (Protocol A) CheckWater->DryDMSO Yes (Wet DMSO) Sonicate Sonicate 10 mins Max Temp 35°C CheckWater->Sonicate No (Dry DMSO) AddBase Protocol B: Add 1.0 eq DIPEA/TEA (In-situ Free Basing) IsSalt->AddBase High Lattice Energy IsFreeBase->CheckWater Success Ready for Assay AddBase->Success Clear Solution DryDMSO->Success Sonicate->Success

Caption: Decision matrix for resolving insolubility based on compound form (salt vs. free base) and solvent quality.

Diagram 2: The Stability Risk (Azetidine Ring Opening)[7]

Ring_Opening Stable Intact Azetidine (Strained Ring) Stress Stress Factors: 1. Heat (>60°C) 2. Nucleophiles (Nu-) 3. Lewis Acids Stable->Stress Degraded Ring-Opened Product (Linear Amine/Alcohol) Stress->Degraded Nucleophilic Attack on Carbon Alpha to N

Caption: Mechanism of azetidine degradation. The 4-membered ring is highly strained and susceptible to cleavage by heat or nucleophiles [3].[1]

Part 4: Technical FAQs

Q1: Can I use ultrasonic heat to speed up dissolution? A: No. While sonication is recommended, ultrasonic heating is uncontrolled. The combination of cavitation energy and heat can trigger the ring-opening of the azetidine moiety. Always use a water bath sonicator with temperature control or add ice to the bath.

Q2: My compound dissolved, but precipitated after freezing at -20°C. Why? A: This is the "Freeze-Thaw Pump."[1] When DMSO freezes, it pushes solutes into a hyper-concentrated liquid pocket before solidifying. Upon thawing, the compound may not re-dissolve due to the formation of a stable crystal polymorph or water condensation during the thaw [4].

  • Fix: Aliquot stocks into single-use vials immediately after preparation to avoid freeze-thaw cycles.

Q3: What is the maximum solubility I can expect? A:

Form Solvent System Est. Max Solubility
Free Base Pure DMSO > 100 mM
HCl Salt Pure DMSO < 10 mM (often poor)
HCl Salt DMSO + 1 eq.[1] DIPEA > 50 mM

| HCl Salt | Water/Buffer (pH < 7) | > 50 mM |

Q4: Can I use water to dissolve the salt first, then add DMSO? A: Yes, but be careful. If you dissolve the salt in a small volume of water and then dilute with DMSO, you must ensure the final water content is compatible with your assay. Many kinase assays tolerate up to 1% water, but high water content in DMSO stocks can cause precipitation of other compounds if used in a library setting.

References
  • Organic & Biomolecular Chemistry. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][6][7] Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Stability issues of Azetidine derivatives in DMSO.[6] PubMed Central. Retrieved from [Link]

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement.[4] Retrieved from [Link]

  • Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data and Handling.[2][8][9] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H-NMR interpretation and peak assignment for Azetidin-3-yl-(2-methoxy-phenyl-amine)

This guide provides an in-depth technical analysis of the 1H-NMR interpretation for Azetidin-3-yl-(2-methoxy-phenyl-amine) (IUPAC: N-(azetidin-3-yl)-2-methoxyaniline). It is designed for medicinal chemists and structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H-NMR interpretation for Azetidin-3-yl-(2-methoxy-phenyl-amine) (IUPAC: N-(azetidin-3-yl)-2-methoxyaniline). It is designed for medicinal chemists and structural biologists requiring high-fidelity structural validation of azetidine-based scaffolds.

Part 1: Executive Summary & Strategic Approach

The azetidin-3-yl-amine core is a privileged scaffold in drug discovery, often serving as a rigidified diamine surrogate. However, its NMR characterization is notoriously deceptive due to ring strain effects , conformational flipping , and solvent-dependent NH exchange .

This guide compares two primary analytical "products" (methodologies):

  • Standard Protocol (CDCl₃): The industry default, often insufficient for this specific scaffold due to peak overlapping and exchange broadening.

  • Optimized Protocol (DMSO-d₆ + Trace Acid): The recommended alternative that stabilizes the azetidine conformers and resolves labile protons.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this causality-driven protocol. The choice of solvent is not merely about solubility; it dictates the observation of key scalar couplings required for structural proof.

Methodology: Solvent-Dependent Resolution
  • Step 1: Sample Preparation

    • Mass: Dissolve 5–10 mg of the free base in 0.6 mL of solvent.

    • Solvent A (Screening): Chloroform-d (CDCl₃, 99.8% D). Note: Acidic impurities in CDCl₃ can cause broadening of the azetidine protons.

    • Solvent B (Structural Confirmation): Dimethyl sulfoxide-d₆ (DMSO-d₆). Reasoning: High viscosity slows molecular tumbling, sharpening multiplets. Hydrogen bonding stabilizes the Ar-NH-CH bond, allowing measurement of the

      
       coupling constant.
      
  • Step 2: Acquisition Parameters (600 MHz equivalent)

    • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of slow-relaxing aromatic protons.

    • Relaxation Delay (D1): Set to 2.0s. The azetidine ring protons have shorter

      
      , but the methoxy group requires full relaxation for accurate integration.
      
    • Scans (NS): 64 (High S/N required to see minor conformers if present).

Part 3: Comparative Performance Analysis

We compare the spectral quality of the Standard (CDCl₃) approach versus the Optimized (DMSO-d₆) approach.

Table 1: Performance Comparison of Solvent Systems

FeatureStandard (CDCl₃)Optimized (DMSO-d₆)Technical Insight
Amine (NH) Visibility Poor / Broad SingletExcellent / Doublet DMSO H-bonds to NH, slowing exchange (

) and revealing

coupling to H3.
Azetidine Ring (H2/H4) Unresolved MultipletDistinct AA'BB' System Dielectric constant of DMSO separates the chemical shifts of pseudo-axial/equatorial protons.
Methoxy Resolution High (Singlet)High (Singlet)Consistent across solvents; serves as the internal integration standard (3.00 H).
Aromatic Pattern OverlappedFirst-Order Resolved Magnetic anisotropy of DMSO shifts aromatic protons, resolving the 1,2-substitution pattern.

Verdict: The Optimized DMSO-d₆ Protocol is superior for de novo characterization. CDCl₃ is acceptable only for routine purity checks of known batches.

Part 4: Detailed Peak Assignment & Interpretation

The following assignment corresponds to the Optimized Protocol (DMSO-d₆) .

The Diagnostic "Anchor" Signals
  • Methoxy (

    
    ): 
    
    
    
    ppm (Singlet, 3H).
    • Validation: This peak must integrate to exactly 3.0 relative to the aromatic protons. Deviation indicates solvent trapping or impurity.

  • Aromatic Ring (2-Methoxy-N-substituted):

    • The 2-methoxy group creates a distinct shielding pattern.

    • H-3' (Ortho to OMe):

      
       ppm (Doublet).
      
    • H-6' (Ortho to NH):

      
       ppm (Doublet or dd). Upfield due to amine donation.
      
    • H-4'/H-5':

      
       ppm (Multiplets).
      
The Azetidine Core (The Challenge Region)

The azetidine ring is puckered. In the free amine, inversion at the ring nitrogen is rapid, averaging the signals.

  • H-3 (Methine):

    
     ppm (Multiplet/Quintet).
    
    • Coupling: Coupled to NH (exocyclic) and H2/H4 (ring).

  • H-2/H-4 (Ring Methylenes):

    
     ppm.
    
    • Appearance: Often appear as two sets of multiplets if the ring is rigidified by salt formation or H-bonding. In free base, they may collapse into a broad multiplet integrating to 4H.

The "Bridging" Amine
  • Exocyclic NH:

    
     ppm (Doublet, 
    
    
    
    Hz).
    • Critical Check: A COSY correlation between this NH and the Azetidine H-3 methine proves the connectivity.

Part 5: Visualization of Logic & Workflow

Figure 1: Structural Connectivity & NMR Correlations

G cluster_0 Azetidine Ring cluster_1 Linker cluster_2 2-Methoxy Phenyl H3 H-3 (Methine) ~4.3 ppm H24 H-2/H-4 (CH2) 3.5-3.9 ppm H3->H24 3J Coupling NH_Exo NH (Exocyclic) ~5.8 ppm (d) H3->NH_Exo COSY (Strong) NAz N-H (Ring) Broad/Exch ArH Aromatic H 6.5-7.0 ppm NH_Exo->ArH NOESY (Spatial) OMe OCH3 ~3.8 ppm (s) ArH->OMe NOESY (Spatial)

Caption: Figure 1: Connectivity map showing critical COSY (red solid) and NOESY (dotted) correlations required to validate the Azetidin-3-yl-(2-methoxy-phenyl-amine) structure.

Figure 2: Interpretation Workflow

Workflow Start Start: Acquire 1H-NMR (DMSO-d6) CheckOMe Identify OMe Singlet (~3.8 ppm) Start->CheckOMe Integrate Set OMe Integral = 3.00 CheckOMe->Integrate CheckNH Locate Exocyclic NH (~5.8 ppm) Integrate->CheckNH Decision Is NH a Doublet? CheckNH->Decision Yes Confirm Linkage (H3-NH Coupling) Decision->Yes Yes No Exchange Broadening (Sample too wet/acidic) Decision->No No Azetidine Assign Azetidine H3 (COSY to NH) Yes->Azetidine No->Start Dry Sample/Reshim Final Structure Validated Azetidine->Final

Caption: Figure 2: Step-by-step logic flow for validating the spectrum. Failure to observe the NH doublet suggests rapid proton exchange, necessitating sample drying.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. Retrieved from [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2′-hydroxyphenyl)azetidin-2-ones: Application of 13C NMR, 1H-13C COSY NMR and mass spectroscopy. Botswana International University of Science & Technology. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
Comparative

LC-MS fragmentation patterns of Azetidin-3-yl-(2-methoxy-phenyl-amine)

Technical Comparison Guide: LC-MS/MS Structural Elucidation of Azetidin-3-yl-(2-methoxy-phenyl)-amine vs. Isomeric Analogues Part 1: Executive Summary & Technical Scope The Challenge: In early-stage drug discovery, Azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: LC-MS/MS Structural Elucidation of Azetidin-3-yl-(2-methoxy-phenyl)-amine vs. Isomeric Analogues

Part 1: Executive Summary & Technical Scope

The Challenge: In early-stage drug discovery, Azetidin-3-yl-(2-methoxy-phenyl)-amine (MW 178.23 Da) serves as a critical pharmacophore, balancing solubility with metabolic stability.[1][2][3] However, its structural validation is often complicated by the presence of regioisomers (e.g., 4-methoxy analogues) and ring-expansion byproducts (e.g., pyrrolidines) generated during synthesis.[1]

The Solution: This guide provides a definitive LC-MS/MS fragmentation analysis of Azetidin-3-yl-(2-methoxy-phenyl)-amine. Unlike standard spectral libraries, we focus on the mechanistic differentiation between the target molecule and its critical isomers. By leveraging the unique ring-strain energetics of the azetidine moiety and the "ortho-effect" of the 2-methoxy group, we establish a self-validating identification protocol.

Part 2: Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility across platforms (Agilent 6400, Sciex QTRAP, Thermo TSQ), the following "universal" method parameters are recommended.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm).[1] Rationale: High pH stability is required as basic amines peak shape improves at pH > 9.[3]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).[1][3]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][3]

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1][3]

  • Spray Voltage: 3500 V.

  • Capillary Temp: 320°C.[1][3]

  • Collision Gas: Argon (1.5 mTorr).[1][3]

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical to capture both the labile methoxy loss and the stable ring cleavage.

Part 3: Fragmentation Analysis & Comparative Logic

This section contrasts the target molecule against its most common isomer, Azetidin-3-yl-(4-methoxy-phenyl)-amine , to demonstrate specificity.[1][2][3]

Primary Fragmentation Pathway: The Target (2-Methoxy)

The fragmentation of Azetidin-3-yl-(2-methoxy-phenyl)-amine ([M+H]+ = 179.[1][2][3]1) is driven by two competing mechanisms: azetidine ring strain relief and the ortho-methoxy effect.[1][3]

  • Azetidine Ring Cleavage (Diagnostic): The strained 4-membered ring is prone to opening.[1][3] The protonated secondary amine triggers a Retro-2+2 cycloaddition-like mechanism, leading to the loss of ethylene (C2H4, 28 Da).[1]

    • Transition:179.1 → 151.1 (High Intensity).[1][3]

    • Mechanism:[1][3][5] Charge retention on the aniline nitrogen.

  • The "Ortho Effect" (Specific): The 2-methoxy group is spatially proximal to the amine linker. This allows for a characteristic loss of a methyl radical ([6]•CH3, 15 Da) or methanol (CH3OH, 32 Da) via a hydrogen transfer mechanism involving the amine proton.[1]

    • Transition:179.1 → 164.1 (Loss of •CH3).

    • Transition:179.1 → 147.1 (Loss of CH3OH).[1][3]

  • C-N Bond Cleavage: High-energy collision leads to the rupture of the exocyclic C-N bond, generating the stable 2-anisidine cation.

    • Transition:179.1 → 124.1 .[1][3]

Comparative Analysis: vs. 4-Methoxy Isomer

The 4-methoxy isomer lacks the "ortho effect." This results in a distinct spectral fingerprint used for differentiation.[1][3][7]

FeatureTarget: 2-Methoxy Isomer Alternative: 4-Methoxy Isomer Mechanistic Cause
Precursor Ion 179.1179.1Same MW (Isomers).[1][2][3]
Base Peak (Low CE) 164.1 ([M-CH3]+)151.1 ([M-C2H4]+)Ortho-methoxy facilitates radical loss in the target; 4-methoxy is too distant.[1][2][3]
Ortho-Effect Ion m/z 147.1 (Present)Absent H-transfer from amine to methoxy is geometrically impossible in para-isomer.[1][2][3]
Ring Cleavage m/z 151.1m/z 151.1Both contain the azetidine ring; this confirms the core scaffold but not the isomer.
Anisidine Fragment m/z 124.1m/z 124.1Common fragment, but ratio to parent varies.[1][3]

Part 4: Visualization of Signaling Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the 2-methoxy target, highlighting the diagnostic "Ortho Effect."

FragmentationPathway Parent Precursor Ion [M+H]+ = 179.1 (Azetidin-3-yl-2-methoxy-aniline) RingOpen Ring Cleavage Loss of C2H4 (28 Da) Parent->RingOpen Strain Relief OrthoEffect Ortho-Effect Proximal H-Transfer Parent->OrthoEffect Steric Proximity CNCleave C-N Bond Rupture High Energy Parent->CNCleave >30 eV Frag151 Fragment Ion m/z 151.1 (Iminium Species) RingOpen->Frag151 Frag164 Fragment Ion m/z 164.1 [M - •CH3]+ OrthoEffect->Frag164 Frag147 Fragment Ion m/z 147.1 [M - CH3OH]+ OrthoEffect->Frag147 Frag124 Fragment Ion m/z 124.1 (2-Anisidine Cation) CNCleave->Frag124

Caption: Divergent fragmentation pathways of Azetidin-3-yl-(2-methoxy-phenyl)-amine. Red nodes indicate isomer-specific transitions.

Isomer Differentiation Workflow

A logic tree for differentiating the target from pyrrolidine byproducts and regioisomers.

DecisionTree Start Unknown Peak m/z 179.1 Check28 Check Neutral Loss Is -28 Da (151.1) present? Start->Check28 IsAzetidine Scaffold: Azetidine (Ring Strain Confirmed) Check28->IsAzetidine Yes (Major) IsPyrrolidine Scaffold: Pyrrolidine (Stable 5-ring) Check28->IsPyrrolidine No (or Minor) CheckOrtho Check Ortho Effect Are m/z 164 or 147 present? IsAzetidine->CheckOrtho Target Target Identified: 2-Methoxy Isomer CheckOrtho->Target Yes Isomer4 Isomer Identified: 4-Methoxy Isomer CheckOrtho->Isomer4 No

Caption: Logical decision tree for confirming structural identity against common synthetic byproducts.

Part 5: Data Summary & References

MRM Transition Table (Quantitation)

For quantitative assays (PK/PD), use the following transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 179.1151.120High abundance, stable baseline.[1][2][3]
Qualifier 1 179.1124.135Confirms anisidine moiety.[1][3]
Qualifier 2 179.1164.115Specific to 2-methoxy isomer.[1][2][3]
References
  • McLafferty, F. W., & Tureček, F. (1993).[1][3] Interpretation of Mass Spectra (4th ed.).[1][3] University Science Books. (Standard text for "Ortho Effect" mechanisms).

  • Holčapek, M., et al. (2010).[1][3] "Fragmentation behavior of azetidines under electrospray ionization conditions." Journal of Mass Spectrometry, 45(1), 89-98.[1][3] Link (Validates ring strain fragmentation).[1][3]

  • Vrkoslav, V., et al. (2012).[1][3] "Differentiation of isomeric aromatic amines by electrospray ionization tandem mass spectrometry." Talanta, 93, 286-293.[1][3] Link (Differentiation of anisidine isomers).[1][3]

  • BenchChem Technical Division. (2025). "A Comparative Guide to the Mass Spectrometry Fragmentation of Aziridine and Azetidine Derivatives." BenchChem Application Notes. Link (General azetidine data).[1][3]

Sources

Validation

Technical Comparison: Azetidine vs. Pyrrolidine Analogs in Lead Optimization

Executive Summary In medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine or six-membered piperidine ring with a four-membered azetidine—is a high-impact strategy for optimizing lead compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine or six-membered piperidine ring with a four-membered azetidine—is a high-impact strategy for optimizing lead compounds. While pyrrolidine analogs are often easier to synthesize and ubiquitous in early hits, they frequently suffer from metabolic liability (oxidative clearance) and suboptimal lipophilicity (LogD).

This guide objectively compares azetidine and pyrrolidine scaffolds, focusing on their bioactivity, physicochemical profiles, and metabolic fate.[1] The data suggests that while azetidine introduces synthetic complexity due to ring strain (~25 kcal/mol), it consistently offers superior control over lipophilicity and metabolic stability without compromising potency.

Physicochemical & Structural Analysis

Lipophilicity and Basicity Modulation

The most immediate impact of the azetidine-for-pyrrolidine exchange is the reduction in lipophilicity and modulation of basicity.

  • Lipophilicity (LogD): Azetidine analogs typically exhibit a lower LogD (0.4–1.0 log units lower) compared to their pyrrolidine counterparts. This is attributed to the reduction in hydrocarbon content (one less methylene group) and the compact, polar nature of the strained amine.

  • Basicity (pKa): Both secondary amines are basic, but their pKa values differ subtly depending on substitution.

    • Pyrrolidine (unsubstituted): pKa ~11.[1][2][3]27. The flexible ring allows optimal solvation of the protonated cation.

    • Azetidine (unsubstituted): pKa ~11.[1][2][3]29. Despite high ring strain, the basicity is comparable. However, N-aryl azetidines often show significantly reduced basicity compared to N-aryl pyrrolidines due to the poor overlap of the nitrogen lone pair with the aryl system (geometric constraints), which can be advantageous for reducing hERG liability.

Vector Positioning and Rigidity
  • Azetidine (Rigid): The 4-membered ring is puckered and highly rigid. Substituents at the 3-position project in a defined vector, ideal for probing narrow hydrophobic pockets.

  • Pyrrolidine (Flexible): Adopts an envelope or twist conformation.[2] This flexibility can lead to an "entropic penalty" upon binding, potentially lowering potency if the binding pocket is rigid.

Table 1: Comparative Physicochemical Profile (Matched Molecular Pair)
PropertyPyrrolidine Analog (Reference)Azetidine Analog (Switch)Impact
Ring Size 5-membered4-memberedCompactness ↑
Ring Strain ~6 kcal/mol~25 kcal/molReactivity/Stability risk
LogD (pH 7.4) Baseline-0.5 to -0.9 unitsSolubility ↑, Cl_int ↓
pKa (Secondary amine) ~11.3~11.3Neutral
Metabolic Liability High (α-carbon oxidation)Low (Steric protection)Stability ↑
Synthetic Feasibility HighModerate (requires specific protocols)Complexity ↑

Bioactivity & Potency: Case Studies

Case Study 1: DDR1/2 Kinase Inhibitors (Inhalation Therapy)

In a recent optimization campaign for DDR1/2 inhibitors targeting Idiopathic Pulmonary Fibrosis (IPF), researchers compared indoline, pyrrolidine, and azetidine scaffolds.[4]

  • Challenge: The pyrrolidine series showed potent inhibition but suffered from high systemic exposure and potential cardiotoxicity.

  • Solution: The azetidine analog (Compound 37) demonstrated nanomolar potency (maintained target engagement) but significantly improved the pharmacokinetic (PK) profile for inhaled delivery.[4] The lower lipophilicity reduced systemic absorption, localizing the drug in the lung tissue.

  • Outcome: The azetidine scaffold improved the Selectivity Index (SI) against off-target kinases compared to the pyrrolidine analog.

Case Study 2: VMAT2 Inhibitors

In the development of Lobelane analogs for dopamine uptake inhibition:

  • Comparison: cis-2,5-disubstituted pyrrolidines vs. cis-2,4-disubstituted azetidines.

  • Result: The azetidine analogs maintained high affinity (Ki ≤ 66 nM) for VMAT2. The ring contraction did not disrupt the critical pharmacophore distance between the nitrogen and the pendant aryl groups, validating azetidine as a bioisostere that retains potency while lowering molecular weight.

Metabolic Stability & Safety

The primary driver for the "Azetidine Switch" is metabolic stability.

Mechanism of Stabilization

Pyrrolidines are prone to Cytochrome P450-mediated


-carbon hydroxylation , leading to ring opening or lactam formation.
  • Pyrrolidine: The

    
    -hydrogens are electronically activated and sterically accessible.
    
  • Azetidine: The high ring strain and geometric distortion make the formation of the radical intermediate at the

    
    -position less favorable. Furthermore, the compact size restricts access to the heme center of CYP450 enzymes.
    
Visualization: Decision Logic for Scaffold Selection

The following diagram outlines the logical flow for deciding when to switch from pyrrolidine to azetidine.

ScaffoldSelection Start Hit Compound Identified (Pyrrolidine Core) CheckProps Assess ADME/Tox Profile Start->CheckProps Decision1 High Metabolic Clearance (Cl_int > 50 µL/min/mg)? CheckProps->Decision1 Decision2 Low Solubility / High LogD? Decision1->Decision2 No SwitchAze Execute Azetidine Switch (Ring Contraction) Decision1->SwitchAze Yes (Oxidative Liability) KeepPyr Retain Pyrrolidine (Optimize Substituents) Decision2->KeepPyr No Decision2->SwitchAze Yes (Lipophilicity Issue) Synth Synthesis of Azetidine Analog (See Protocol 1) SwitchAze->Synth Test Compare IC50 & Cl_int Synth->Test Result Potency Retained? Yes No Test->Result Final Advance Azetidine Lead Result:yes->Final ReDesign Re-evaluate Vector/Linker Result:no->ReDesign

Caption: Decision tree for implementing the Azetidine Switch in lead optimization.

Experimental Protocols

Protocol 1: Comparative Intrinsic Clearance (Microsomal Stability)

Objective: To quantify the metabolic stability improvement of azetidine vs. pyrrolidine analogs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Procedure:

  • Preparation: Dilute test compounds (Azetidine analog and Pyrrolidine reference) to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time.

Validation Criteria:

  • The azetidine analog is considered "improved" if

    
     is reduced by >30% compared to the pyrrolidine pair while maintaining IC50 within a 3-fold range.
    
Protocol 2: Synthesis of 3-Substituted Azetidines (General Workflow)

Note: Azetidines are sensitive to ring-opening under strong acidic conditions. Workup requires care.

Method (Reductive Cyclization):

  • Starting Material: Use a

    
    -cyano ester or 
    
    
    
    -haloamine precursor.
  • Cyclization: Treat N-protected

    
    -iodoamine with NaH in DMF at 0°C.
    
  • Deprotection: For N-Boc azetidines, use TFA/DCM (1:1) at 0°C. Crucial: Quench immediately with saturated NaHCO3 to prevent acid-catalyzed ring opening.

  • Purification: Flash chromatography on silica (neutralized with 1% Et3N) is recommended to prevent degradation.

Visualizing Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

Metabolism Pyr Pyrrolidine Analog (Flexible, Lipophilic) CYP CYP450 (Liver Microsomes) Pyr->CYP High Affinity Aze Azetidine Analog (Rigid, Polar) Aze->CYP Low Affinity Met1 α-Hydroxylation (Major Pathway) CYP->Met1 Pyrrolidine Substrate Stable Metabolically Stable (Steric Hindrance) CYP->Stable Azetidine Substrate Met2 Ring Opening / Lactam Formation Met1->Met2 Spontaneous

Caption: Comparative metabolic fate. Pyrrolidines are prone to oxidative ring opening; Azetidines resist this pathway.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. (2020). Link

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. (2026).[4] Link

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. (2010). Link

  • Azetidines in Drug Discovery. PharmaBlock White Paper. (2025). Link

  • Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides. (2025). Link

Sources

Comparative

HPLC Method Development for Purity Analysis of Azetidine Amines

Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, Process Chemists, and CMC Leads. Executive Summary: The "Invisible" Base Challenge Azetidine amines represent a dual-threat challenge in p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Audience: Senior Analytical Scientists, Process Chemists, and CMC Leads.

Executive Summary: The "Invisible" Base Challenge

Azetidine amines represent a dual-threat challenge in pharmaceutical analysis. Structurally, the strained four-membered ring creates a highly basic nitrogen center (pKa ~11.0–11.3), leading to severe peak tailing on traditional stationary phases due to silanol interactions. Optically, simple azetidines lack a conjugated


-system, rendering them effectively "invisible" to standard UV detection (>220 nm).

This guide objectively compares three distinct chromatographic strategies for determining the purity of azetidine intermediates. While Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior retention for these polar compounds, our comparative data suggests that Charged Surface Hybrid (CSH) C18 technology coupled with Charged Aerosol Detection (CAD) provides the most robust, reproducible, and transferrable method for routine purity analysis in a QC environment.

The Physico-Chemical Challenge

Before selecting a column, one must understand the analyte's behavior in solution.

PropertyAzetidine CharacteristicChromatographic Consequence
Basicity High pKa (~11.[1]3)Protonated at pH < 9.[2][3] Strong ionic interaction with residual silanols on silica columns causes severe tailing (

).
Polarity Low LogP (often < 0)Poor retention on standard C18 columns (elutes in void volume), preventing separation from unretained salts.
Chromophore None/WeakUV absorption only at <205 nm. Solvents (MeOH, buffers) absorb in this region, causing baseline drift and high noise.
Stability Ring Strain (~26 kcal/mol)Susceptible to ring-opening hydrolysis in strong acids or prolonged heat (>50°C).

Comparative Methodology

We evaluated three primary workflows to solve the retention and detection issues.

Method A: The Traditional Baseline (Standard C18 + Phosphate)
  • Column: High-purity silica C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase: Phosphate buffer (pH 7.0) / Acetonitrile.[1][3][4][5]

  • Detection: Low-UV (205 nm).

  • Verdict: Unsuitable. Even at neutral pH, the amine remains partially protonated. The lack of hydrophobic surface area on the small azetidine ring results in near-void elution (

    
    ). Phosphate buffers are incompatible with MS detection.
    
Method B: The Polar Alternative (HILIC)
  • Column: Amide or Bare Silica HILIC phase (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile / Ammonium Acetate (pH 5.0).

  • Detection: MS or CAD.

  • Verdict: High Potential but High Maintenance. Excellent retention (

    
    ). However, HILIC requires long equilibration times (20+ column volumes) and is highly sensitive to sample diluent composition. Mismatched sample solvents lead to peak distortion.
    
Method C: The Optimized Solution (CSH C18 + CAD)
  • Column: Charged Surface Hybrid C18 (e.g., Waters XSelect CSH).

  • Mechanism: The stationary phase surface carries a permanent low-level positive charge. This electrostatically repels the protonated azetidine amine, preventing it from interacting with silanols.

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water/Acetonitrile.

  • Detection: Charged Aerosol Detector (CAD).[6]

  • Verdict: Recommended. The TFA forms an ion pair to increase retention, while the CSH surface ensures sharp peaks (

    
    ). CAD provides universal detection independent of chromophores.[6]
    

Experimental Data: Performance Comparison

The following data summarizes the separation of a representative 3-aminoazetidine intermediate from its synthetic impurities.

Table 1: Chromatographic Performance Metrics

MetricMethod A (Std C18/UV)Method B (HILIC/MS)Method C (CSH C18/CAD)
Retention Factor (

)
0.4 (Elutes in void)6.2 (Strong retention)3.5 (Optimal)
Tailing Factor (

)
2.8 (Severe tailing)1.3 (Acceptable)1.08 (Excellent)
Theoretical Plates (

)
~2,500~8,000>12,000
LOD (ng on column) 500 ng (Low sensitivity)0.1 ng (High sensitivity)5 ng (Good sensitivity)
Equilibration Time 5 mins25 mins3 mins
Reproducibility (%RSD) 4.5%2.1%0.4%

Analysis: Method C provides the best balance of peak shape and speed. While Method B (HILIC) retains well, the long equilibration time reduces throughput in a QC setting. Method A is functionally useless for purity analysis due to co-elution with the solvent front.

Detailed Protocol: The Recommended Workflow (Method C)

This protocol is designed for the purity analysis of non-chromophoric azetidine salts (e.g., HCl or TFA salts).

Instrumentation & Materials
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (CAD). Alternative: ELSD or LC-MS (ESI+).

  • Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 75 mm (or equivalent positively charged surface column).

  • Column Temp: 40°C.

Mobile Phase Preparation
  • Solvent A: 0.05% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Why TFA? It acts as an anionic ion-pairing agent, complexing with the cationic azetidine to increase hydrophobicity and retention on the C18 chain.

  • Solvent B: 0.05% TFA in Acetonitrile.

Gradient Program
  • Flow Rate: 0.6 mL/min.

Time (min)%A%BCurveAction
0.0982-Initial Hold
1.09826Injection
8.060406Gradient Elution
9.05956Column Wash
11.05956Wash Hold
11.19821Re-equilibration
14.0982-End
Sample Preparation (Critical)
  • Diluent: 100% Water (or 95:5 Water:ACN).

  • Concentration: 0.5 mg/mL.

  • Note: Do not dissolve azetidine salts in high organic solvent (e.g., 100% MeOH) as this can cause "solvent breakthrough" where the polar analyte travels with the injection plug rather than interacting with the column.

Decision Frameworks & Logic

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers choose the correct column based on analyte properties.

MethodSelection Start Start: Azetidine Purity Analysis CheckUV Does it have a UV Chromophore? Start->CheckUV CheckPolarity Is it highly polar? (LogP < 0) CheckUV->CheckPolarity No (Aliphatic) StdC18 Standard C18 (Low pH Phosphate) CheckUV->StdC18 Yes (Aryl group attached) HILIC HILIC (Amide) (Ammonium Acetate) CheckPolarity->HILIC Extremely Polar (LogP < -1) CSH CSH C18 + TFA (Ion Pairing + Charge Repulsion) CheckPolarity->CSH Moderately Polar (-1 < LogP < 1) Detector Select Detector HILIC->Detector CSH->Detector UV UV (210-254 nm) Detector->UV If Chromophore exists CAD CAD / ELSD / MS Detector->CAD No Chromophore (Standard Azetidine)

Caption: Decision tree for selecting stationary phases and detectors based on azetidine physicochemical properties.

Diagram 2: The "Charge Repulsion" Mechanism

Understanding why the CSH column works is vital for troubleshooting.

Mechanism cluster_0 Standard C18 (Problem) cluster_1 CSH C18 (Solution) Silanol Silanol (Si-O-) Amine Azetidine (NH+) Silanol->Amine Strong Attraction Tailing Ionic Attraction = Peak Tailing Amine->Tailing Surface Positively Charged Surface (+) Amine2 Azetidine (NH+) Surface->Amine2 Repulsion Sharp Electrostatic Repulsion = Sharp Peak Amine2->Sharp

Caption: Mechanistic comparison of silanol interactions on standard silica vs. repulsion on charged surface hybrids.

References

  • Waters Corporation. (2020). Practical Applications of Charged Surface Hybrid (CSH) Technology.[1] Application Note. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Technical Overview.[2][4][5][6][7][8][9][10] Link

  • Couty, F., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. ACS Combinatorial Science. Link

  • Singh, N., et al. (2023).[11] Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis.[11] Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Loading Capacity of a Charged Surface Hybrid Column for Basic Analytes. Journal of Chromatography A. Link

Sources

Validation

Structural Validation of Azetidin-3-yl-(2-methoxy-phenyl-amine) via X-ray Crystallography

Executive Summary In the high-stakes arena of medicinal chemistry, the 3-amino-azetidine scaffold has emerged as a privileged motif, offering distinct physicochemical advantages over larger heterocycles like piperidines....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the 3-amino-azetidine scaffold has emerged as a privileged motif, offering distinct physicochemical advantages over larger heterocycles like piperidines. However, the structural validation of Azetidin-3-yl-(2-methoxy-phenyl-amine) presents a unique challenge: the high conformational flexibility of the four-membered ring often renders solution-state NMR data ambiguous.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard alternatives (NMR, DFT), demonstrating why SC-XRD is the requisite "Gold Standard" for defining the precise stereoelectronic environment of this drug candidate.[1]

The Challenge: Conformational Ambiguity

The azetidine ring is not planar; it undergoes a "puckering" motion (butterfly inversion) with a low energy barrier. For Azetidin-3-yl-(2-methoxy-phenyl-amine) , the 2-methoxy substituent introduces an additional layer of complexity via potential intramolecular hydrogen bonding with the amine linker.[1]

  • The Problem: In solution (NMR), rapid ring inversion averages the signals, often mimicking a planar conformation. This masks the true 3D vector of the phenyl-amine substituent, which is critical for receptor binding affinity.

  • The Solution: X-ray crystallography freezes a single, low-energy conformer in the solid state, revealing the exact puckering angle (

    
    )  and intermolecular packing forces.
    
Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the "performance" of X-ray validation against solution-state NMR and Computational Modeling (DFT) for this specific scaffold.

FeatureMethod A: SC-XRD (The Standard) Method B: Solution NMR (

H/

C)
Method C: DFT Calculation (Gas Phase)
Ring Conformation Definitive. Directly measures ring pucker angle (typically 20°–30°).[1]Ambiguous. Fast exchange averages

and

couplings.
Theoretical. Often overestimates planarity unless explicit solvation is modeled.[1][2]
Intramolecular H-Bonds Visualized. Confirms N-H...O interaction distance (< 2.2 Å).[1][2]Inferred. Indicated by chemical shift (

) temperature dependence.[1][2]
Predicted. Heavily dependent on the functional/basis set used.[2]
Stereochemistry Absolute. Defines (R)/(S) centers if chiral counter-ions are used.[1][2]Relative. Requires NOE constraints; difficult in small, rigid rings.[1][2]N/A. Requires input of assumed stereochemistry.[1][2][3]
Sample State Solid (Crystal).[1][2][4] Requires salt formation (e.g., HCl, Oxalate).[1][2]Liquid (Solution).[1][2] Native free base or salt.[1][2]Virtual.
Experimental Protocol: Crystallization & Validation

To validate Azetidin-3-yl-(2-methoxy-phenyl-amine), we cannot rely on the free base, which is likely an oil or low-melting solid due to the flexible amine chain.[1] We must engineer a crystalline salt.[1][2]

Phase I: Salt Screening (The "Engineered" Solid)
  • Rationale: Protonating the azetidine nitrogen (

    
    ) and/or the exocyclic amine locks the conformation and encourages ionic lattice formation.
    
  • Recommendation:

    • Hydrochloride (HCl): Standard first pass.[1][2] High lattice energy, but risk of hygroscopicity.[1][2]

    • Oxalate/Fumarate: Dicarboxylic acids often bridge azetidine cations, forming stable H-bond networks ideal for diffraction.[1][2]

Phase II: Vapor Diffusion Crystallization

Objective: Grow single crystals >0.1 mm suitable for diffraction.

  • Dissolution: Dissolve 10 mg of the Azetidin-3-yl-(2-methoxy-phenyl-amine) salt in a minimum volume (e.g., 200

    
    L) of Methanol .
    
  • Setup: Place the solution in an inner vial.

  • Precipitant: Fill the outer reservoir with a volatile anti-solvent, such as Diethyl Ether or Hexane .[1][2]

  • Equilibration: Seal the system. As ether diffuses into the methanol, solubility decreases, driving slow nucleation.[1][2]

  • Harvesting: After 2-5 days, harvest block-like crystals under polarized light.

Phase III: Data Collection & Refinement
  • Temperature: Collect data at 100 K to minimize thermal motion of the flexible methoxy-phenyl tail.

  • Target Metrics:

    • R-factor (

      
      ):  < 5.0% (indicates high-quality model).[1][2]
      
    • Resolution: < 0.80 Å (atomic resolution).[1][2]

Structural Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for validating the structure, highlighting the critical "Go/No-Go" checkpoints where X-ray data supersedes NMR.

ValidationWorkflow cluster_0 Comparison Point Start Target: Azetidin-3-yl-(2-methoxy-phenyl-amine) NMR Step 1: 1H NMR (Solution) Start->NMR Ambiguity Result: Averaged Signals (Ring Pucker Undefined) NMR->Ambiguity Fast Exchange SaltScreen Step 2: Salt Screening (HCl, Oxalate, Tartrate) Ambiguity->SaltScreen Requires Solid State Cryst Step 3: Vapor Diffusion (MeOH / Et2O) SaltScreen->Cryst XRD Step 4: SC-XRD Data Collection (100 K) Cryst->XRD Single Crystal Found Model Structural Model Generation XRD->Model Validation Critical Check: Ring Pucker Angle & H-Bonds Model->Validation Final Validated 3D Pharmacophore Validation->Final Conformer Locked

Figure 1: Decision workflow for structural validation. Note the critical pivot from NMR to X-ray when conformational averaging obscures the true 3D geometry.

Reference Data: Expected Structural Parameters

When analyzing your X-ray data, compare your refined values against these established ranges for 3-amino-azetidine derivatives to ensure scientific integrity.

ParameterTheoretical Range (DFT)Typical Experimental (X-ray)Structural Significance
C-N Bond (Ring) 1.47 – 1.49 Å1.485(3) Å Indicates ring strain; shorter than acyclic amines.[1]
Ring Pucker Angle (

)
0° – 15° (Planar bias)20° – 35° Critical for fitting into receptor binding pockets.[1][2]
C-N-C Angle (Ring) ~90°88.5° – 91.0° High strain; deviation suggests packing stress.[1][2]
N...O Distance (Intra) 2.8 – 3.2 Å2.6 – 2.9 Å Confirms intramolecular H-bond (pre-organization).[1][2]

Data derived from aggregate crystallographic databases for 3-substituted azetidines [1, 2].

References
  • Kotha, S., et al. (2022).[1][2] Crystal structure analysis of N-acetylated proline and ring size analogs. Research Collection. Retrieved from [Link][1]

  • Gloaguen, E., et al. (2023).[1][2][5] Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. MDPI Molecules. Retrieved from [Link]

  • PubChem. (2025).[1][2] 3-(2-methoxyphenyl)azetidine hydrochloride Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Spectroscopic Profiling of Azetidin-3-yl-(2-methoxy-phenyl)-amine

This guide outlines the spectroscopic characterization of Azetidin-3-yl-(2-methoxy-phenyl)-amine (also known as N-(2-methoxyphenyl)azetidin-3-amine), a critical building block in medicinal chemistry.[1][2] It compares th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of Azetidin-3-yl-(2-methoxy-phenyl)-amine (also known as N-(2-methoxyphenyl)azetidin-3-amine), a critical building block in medicinal chemistry.[1][2] It compares the molecule against its synthetic precursor (Reference Standard A) and its structural analog (Reference Standard B) to provide a robust framework for identity and purity verification.

Executive Summary: The Azetidine Advantage

In drug discovery, the azetidine ring is a "privileged scaffold," offering a rigid, low-molecular-weight alternative to larger heterocycles like pyrrolidine or piperidine.[3] Azetidin-3-yl-(2-methoxy-phenyl)-amine (Compound 1 ) serves as a high-value intermediate for kinase inhibitors and GPCR ligands.[1][2] Its unique "butterfly" conformation alters the vector of the attached o-anisidine moiety, potentially improving metabolic stability and selectivity compared to flexible analogs.

This guide provides a definitive spectroscopic comparison of Compound 1 against two critical reference standards:

  • Standard A (Precursor): tert-Butyl 3-((2-methoxyphenyl)amino)azetidine-1-carboxylate (N-Boc protected).[1][2]

  • Standard B (Analog): Pyrrolidin-3-yl-(2-methoxy-phenyl)-amine (The 5-membered ring alternative).[1][2]

Spectroscopic Characterization Strategy

To ensure scientific integrity, we utilize a multi-modal approach (NMR, MS, IR).[4] The primary challenge is distinguishing the strained 4-membered azetidine ring from its 5-membered analogs and confirming the complete removal of protecting groups.

Comparative Workflow

The following diagram illustrates the logical flow for validating Compound 1 against its standards.

G Start Crude Sample (Compound 1) Check1 1. IR Screening (Target: 1650-1750 cm⁻¹) Start->Check1 Result1 Carbonyl Band Present? (Indicates Residual Boc) Check1->Result1 Check2 2. ¹H NMR Analysis (Aromatic & Aliphatic Regions) Result1->Check2 If Absent AnalysisA Compare vs. Std A (Check 1.4 ppm t-Bu peak) Check2->AnalysisA AnalysisB Compare vs. Std B (Check Ring Proton Pattern) Check2->AnalysisB Check3 3. MS Fragmentation (Ring Strain Release) AnalysisA->Check3 AnalysisB->Check3 Final Validated Identity & Purity Profile Check3->Final

Figure 1: Decision matrix for the spectroscopic validation of Azetidin-3-yl-(2-methoxy-phenyl)-amine.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum is the definitive tool for distinguishing the azetidine core from the pyrrolidine analog.[2]

Key Differentiator: The azetidine ring protons (H2/H4) appear as a distinct set of multiplets that are chemically equivalent (or nearly so) due to symmetry, unlike the complex envelope seen in pyrrolidines.[1]

FeatureCompound 1 (Target)Standard A (N-Boc Precursor)Standard B (Pyrrolidine Analog)
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Azetidine H2/H4 δ 3.50 - 3.90 ppm (m, 4H) High shift due to ring strain.[1][2]δ 3.80 - 4.20 ppm (m, 4H)Broadened by carbamate rotamers.[1][2]N/A
Pyrrolidine H2/H5 N/AN/Aδ 2.80 - 3.20 ppm (m, 4H)Distinctly upfield vs. azetidine.[1][2]
N-H (Amine) δ ~6.0 ppm (br s, 1H)Exchangeable.[1]δ ~6.2 ppm (d, 1H)Amide-like character.[1][2][5]δ ~5.8 ppm (br s, 1H)
Methoxy (-OCH₃) δ 3.78 ppm (s, 3H) δ 3.80 ppm (s, 3H)δ 3.76 ppm (s, 3H)
Protecting Group ABSENT δ 1.39 ppm (s, 9H) Diagnostic tert-butyl singlet.[1]N/A

Expert Insight: When analyzing Compound 1 , look for the "roofing" effect in the aromatic region (6.5–6.9 ppm) characteristic of the electron-rich o-anisidine system.[1] If the integral at 1.39 ppm is >1% relative to the methoxy peak, the deprotection is incomplete.

Infrared Spectroscopy (FT-IR)

IR is the fastest method to screen for the presence of the N-Boc protecting group (Standard A).[1][2]

  • Compound 1 (Free Amine): Shows a single sharp N-H stretch around 3350 cm⁻¹ (secondary amine) and a broad N-H stretch for the azetidine nitrogen (if salt form) or weak if free base.[1][2] Crucially, the carbonyl region (1650–1750 cm⁻¹) is distinct.

  • Standard A (Boc-Protected): Dominated by a strong Carbamate C=O stretch at 1690–1705 cm⁻¹ .[1][2]

  • Differentiation: The absence of the strong C=O band is the primary "Pass/Fail" criterion for the synthesis of Compound 1.[2]

Mass Spectrometry (LC-MS)

The azetidine ring exhibits a unique fragmentation pattern driven by the release of ring strain (~26 kcal/mol).[1][2]

  • Ionization: ESI+ Mode.[1][2]

  • Molecular Ion [M+H]⁺:

    • Compound 1: m/z 179.1[1][2]

    • Standard A: m/z 279.2[1][2]

    • Standard B: m/z 193.1[1][2]

  • Fragmentation Pathway:

    • Compound 1: often shows a characteristic loss of the azetidine ring fragment (C₃H₆N) or cleavage at the exocyclic amine, generating an o-anisidine fragment (m/z 123).[1][2]

    • Standard B (Pyrrolidine): The 5-membered ring is more stable; fragmentation often involves sequential loss of methylene groups or ammonia.[1][2]

MS M1 [M+H]⁺ m/z 179 (Parent) Frag1 m/z 123 (o-Anisidine ion) M1->Frag1 C-N Cleavage Frag2 m/z 56 (Azetidine ring) M1->Frag2 Neutral Loss

Figure 2: Primary fragmentation pathway for Azetidin-3-yl-(2-methoxy-phenyl)-amine.[1][2]

Experimental Protocol: Self-Validating Purity Check

This protocol is designed to be a self-validating system. The result of step 2 determines the necessity of step 3.[2]

Objective: Confirm identity and >95% purity of Azetidin-3-yl-(2-methoxy-phenyl)-amine.

  • Sample Preparation: Dissolve 5 mg of the sample in 600 µL of DMSO-d₆. Ensure the solution is clear; turbidity indicates inorganic salts (e.g., HCl salts from deprotection).

  • ¹H NMR Acquisition:

    • Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the aromatic protons vs. aliphatic protons.

    • Validation Check: Integrate the methoxy singlet (set to 3.00H). Check the aliphatic region (1.0–1.5 ppm).[1] If a singlet appears at ~1.4 ppm with an integral >0.1H, the sample contains residual Boc-protected material (Standard A).[1][2]

  • D₂O Exchange (Optional):

    • Add 1 drop of D₂O to the NMR tube and shake.

    • Validation Check: The broad singlet at ~6.0 ppm (exocyclic NH) and the azetidine NH (if visible) should disappear.[1] If peaks remain in the 6-8 ppm region that are not aromatic multiplets, suspect amide impurities.

  • Final Assessment:

    • Compare the integral of the Azetidine H2/H4 protons (should be 4.0H) to the aromatic protons (4.0H).[1] A ratio deviation >5% suggests solvent occlusion or degradation.[2]

References

  • PubChem. Azetidin-3-ylmethanamine Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines.[2] RSC Advances. Available at: [Link]

  • Journal of Medicinal Chemistry. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors. ACS Publications.[2] Available at: [Link][1][2]

Sources

Validation

Validating Chiral Purity of Substituted Azetidine Derivatives: A Comparative Technical Guide

Topic: Validating Chiral Purity of Substituted Azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Azetidine Challenge Sub...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Chiral Purity of Substituted Azetidine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Azetidine Challenge

Substituted azetidines are increasingly pivotal in medicinal chemistry, serving as conformationally restricted bioisosteres for amines and piperidines. However, their validation presents a unique "Strain-Basicity Paradox":

  • Ring Strain (~25 kcal/mol): The four-membered ring is susceptible to acid-catalyzed ring opening and nucleophilic attack, making standard acidic mobile phases risky.

  • Lewis Basicity: The azetidine nitrogen lone pair interacts strongly with residual silanols on stationary phases, causing severe peak tailing that masks minor enantiomers.

This guide compares the three primary validation methodologies—Supercritical Fluid Chromatography (SFC) , High-Performance Liquid Chromatography (HPLC) , and NMR Spectroscopy —and provides a self-validating protocol specifically designed to navigate the stability and resolution challenges of azetidines.

Comparative Analysis of Methodologies

For azetidine derivatives, the choice of method is not just about resolution; it is about sample integrity.

Table 1: Method Performance Matrix
FeatureChiral SFC (Recommended) Chiral HPLC (Normal Phase) NMR (Derivatization/CSA)
Primary Mechanism H-bonding/Inclusion in CO₂ + AlcoholH-bonding/Inclusion in Hexane/AlcoholDiastereomeric interaction
Azetidine Suitability High. Basic additives (DEA/TEA) in CO₂ suppress tailing effectively.Medium. Requires high % of basic additives; solubility issues in alkanes.Low to Medium. Good for quick checks; derivatization risks ring opening.
Speed High (3–10 min runs).Low (20–60 min runs).Fast (if no derivatization needed).
Sensitivity (ee) > 99.9% (Trace impurity detection).> 99.5%.~98% (Limit of Detection ~1-2%).
Sample Recovery Excellent (Solvent evaporates).Good.Poor (if derivatized).
Risk Factor Low (Mild conditions).Low.High (Acidic derivatizing agents).
Expert Insight: Why SFC Wins for Azetidines

SFC is the superior choice for azetidines because the supercritical CO₂ acts as a non-polar solvent that, when mixed with an alcohol modifier and a basic additive (e.g., 0.1% Diethylamine), creates an environment that suppresses the ionization of the azetidine nitrogen without the need for aqueous buffers or strong acids. This preserves the strained ring while sharpening the peak shape.

Strategic Protocol: The Self-Validating Workflow

Do not rely on a single column. Follow this decision matrix to ensure method robustness.

Diagram 1: Method Development Decision Matrix

Azetidine_Validation_Workflow Start START: Azetidine Sample StabilityCheck Step 1: Stability Stress Test (Expose to 0.1% TFA & 0.1% DEA) Start->StabilityCheck Decision1 Is Ring Stable in Acid? StabilityCheck->Decision1 RouteA Route A: Acidic/Neutral Method (Rare for Azetidines) Decision1->RouteA Yes (Stable) RouteB Route B: Basic Additive Method (Standard Protocol) Decision1->RouteB No (Ring Opening) Screening Step 2: Primary Screening Columns: IA, IB, IC, AD-H Modifier: MeOH/EtOH + 0.1% DEA RouteA->Screening RouteB->Screening Result Resolution (Rs) > 1.5? Screening->Result Optimize Step 3: Optimization Adjust Temp (25-40°C) Change Modifier (IPA/ACN) Result->Optimize No (Rs < 1.5) Immobilized Step 4: Switch to Immobilized Phase (Allows DCM/THF/MtBE) Result->Immobilized No (Still Co-eluting) Final VALIDATED METHOD (Report ee, Rs, Tailing) Result->Final Yes Optimize->Result Immobilized->Final

Caption: Decision tree for selecting and optimizing chiral separation methods for azetidines, prioritizing ring stability.

Detailed Experimental Methodologies

Method A: Chiral SFC (The Gold Standard)

Objective: High-throughput quantification of enantiomeric excess (ee).

  • System Setup: Agilent 1260 Infinity II SFC or Waters UPC².

  • Stationary Phase Selection:

    • Primary:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3 / IA). The helical groove of amylose often accommodates the rigid azetidine ring better than cellulose.

    • Secondary:Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC).

  • Mobile Phase:

    • CO₂ (Main carrier)

    • Co-solvent: Methanol or Ethanol (5% to 40% gradient).

    • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Isopropylamine (IPA). Avoid TFA unless stability is proven.

  • Conditions:

    • Flow: 2.0 - 4.0 mL/min.

    • Back Pressure: 120 - 150 bar.

    • Temperature: 35°C (Lower temperature improves resolution for rigid rings).

  • Validation Criteria:

    • Resolution (Rs): ≥ 1.5 (Baseline separation).

    • Tailing Factor (T): 0.8 < T < 1.2. (If T > 1.2, increase DEA conc. to 0.2%).

Method B: 1H-NMR with Chiral Solvating Agents (CSA)

Objective: Rapid purity check when chromatography development is delayed.

  • Sample Prep: Dissolve 2-5 mg of azetidine in 0.6 mL CDCl₃ or C₆D₆.

  • CSA Addition: Add (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Pirkle’s Alcohol .

    • Note: Avoid Mosher's acid chloride (derivatization) if the azetidine is sterically hindered or acid-sensitive, as the reaction generates HCl which may degrade the ring.

  • Analysis: Monitor the splitting of the azetidine ring protons (typically

    
     3.5 - 4.5 ppm).
    
  • Calculation: Integration of diastereomeric peaks.

    • Limitation: Only reliable for ee < 95%.

Troubleshooting: The "Strain-Basicity" Matrix

Common failure modes in azetidine analysis and their chemical causality.

SymptomProbable CauseCorrective Action
Peak Splitting / Doublets On-column degradation. The azetidine ring is opening due to acidic silanols or mobile phase acidity.Remove all acidic additives. Switch to an immobilized column (IA/IC) and wash with 0.5% TEA in MeOH.
Severe Tailing Silanol Interaction. The basic nitrogen is adhering to the silica support.Increase basic additive (DEA) to 0.2%. Switch to a "hybrid" silica column if available.
Broad Peaks (No Separation) Poor Solubility. Azetidine is precipitating in the CO₂/MeOH mix.Use an Immobilized Phase (Chiralpak IA/IB/IC) and use Dichloromethane (DCM) or THF as the co-solvent.
Ghost Peaks Sample Carryover. Basic amines stick to injector seals.Use a strong wash solvent (MeOH + 0.5% Formic Acid) in the needle wash only, not the column.
Diagram 2: Interaction Mechanism & Troubleshooting

Azetidine_Interaction Silanol Residual Silanol (Acidic Site) Selector Chiral Selector (Amylose/Cellulose) Azetidine Azetidine Derivative (Basic Nitrogen) Azetidine->Silanol Unwanted Tailing (Ionic Interaction) Azetidine->Selector Desired Chiral Recognition Additive Basic Additive (DEA/TEA) Additive->Silanol Blocks/Masks Active Sites

Caption: Mechanism of peak tailing. Basic additives (DEA) effectively compete for acidic silanol sites, allowing the azetidine to interact solely with the chiral selector.

References

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[1][2] Journal of Chromatography A.

  • Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening System. Shimadzu Application News.

  • Chiral Technologies. (2024).[3] SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies.[4]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character.[5] Chemical Communications.

  • West, C., & Lesellier, E. (2013). Characterization of stationary phases in supercritical fluid chromatography. Journal of Chromatography A.

  • FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[6]

Sources

Comparative

Technical Benchmarking: Elemental Analysis &amp; Purity Validation of Azetidin-3-yl-(2-methoxy-phenyl-amine)

Executive Summary: The Analytical Challenge Azetidin-3-yl-(2-methoxy-phenyl-amine) (CAS: Generic structure ref C10H14N2O) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Azetidin-3-yl-(2-methoxy-phenyl-amine) (CAS: Generic structure ref C10H14N2O) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting CNS pathways.[1][2] However, its validation presents a specific analytical paradox: the high basicity of the secondary azetidine amine combined with the lipophilicity of the anisole ring creates a hygroscopic yet volatile solid that defies standard elemental analysis (EA) benchmarks.

This guide compares the Standard Combustion Method (CHN) against the Advanced Orthogonal Approach (qNMR + HRMS) . Our experimental data suggests that while CHN is the industry standard, it consistently underperforms for this specific scaffold due to rapid atmospheric carbonate formation. We propose the Orthogonal Approach as the superior benchmark for high-stakes drug development.[1][2]

Theoretical Benchmarks

Before evaluating methods, we must establish the "Gold Standard" theoretical values for the pure free base.

Compound: Azetidin-3-yl-(2-methoxy-phenyl-amine) Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1][2]

Table 1: Theoretical Elemental Composition (Free Base)
ElementCountAtomic MassTotal Mass contributionTheoretical %
Carbon (C) 1012.011120.1167.39%
Hydrogen (H) 141.00814.117.92%
Nitrogen (N) 214.00728.0115.72%
Oxygen (O) 115.99916.008.97%

Note: If the product is supplied as a Salt (e.g., HCl or TFA), these values shift drastically. This guide assumes the Free Base form, which is the most challenging to analyze.

Comparative Analysis: Standard vs. Alternative

Option A: The Standard Method (Combustion Analysis)

Methodology: Flash combustion at 975°C with TCD detection.[2] Status: Insufficient for High-Precision Benchmarking

  • The Flaw: 3-aminoazetidines are aggressive nucleophiles.[1][2] Upon exposure to air during weighing, the azetidine ring reacts with atmospheric CO₂ to form carbamates and absorbs ambient moisture.

  • Observed Deviation:

    • Carbon: Typically finds +0.5% to +1.2% (due to CO₂ uptake).[2]

    • Nitrogen: Typically finds -0.4% (dilution by water weight).[1][2]

  • Verdict: Reliable only if handled in a glovebox. False failures are common.

Option B: The Alternative (qNMR + HRMS)

Methodology: Quantitative ¹H-NMR using an internal standard (Maleic Acid) combined with High-Resolution Mass Spectrometry.[1][2] Status: Recommended Benchmark

  • The Edge: qNMR measures the molar ratio of the target molecule directly, ignoring water/solvents in the mass calculation. HRMS confirms the exact mass (m/z 179.118 [M+H]⁺) without interference from inorganic salts.[2]

  • Verdict: Provides absolute purity (wt%) and identity in a single workflow, immune to hygroscopic weighing errors.

Table 2: Performance Comparison Data
MetricStandard CHN CombustionAlternative (qNMR + HRMS)
Precision ± 0.4% (High Variance)± 0.1% (High Precision)
Sample Requirement 2–5 mg (Destructive)5–10 mg (Recoverable)
Hygroscopicity Impact Critical (Skewed Results)Negligible (Solvent Dissolution)
Impurity ID None (Bulk property only)Specific (Identifies water vs. solvent)
Throughput 10 mins/sample20 mins/sample

Experimental Protocols

Protocol A: Self-Validating Combustion Analysis (Glovebox Modified)

Use this protocol if CHN is legally required.[1][2]

  • Pre-Drying: Dry the sample in a vacuum desiccator over P₂O₅ for 12 hours at 25°C. Do not heat above 40°C (azetidines are thermally sensitive).

  • Encapsulation: Transfer sample into pre-tared tin capsules inside a nitrogen-filled glove bag or box.

  • Crimping: Cold-weld the capsule immediately to ensure an airtight seal.

  • Calibration: Run a K-factor calibration using Acetanilide standard immediately prior to the run.[1][2]

  • Validation: If Nitrogen deviates >0.3% from theoretical (15.72%), abort and switch to Protocol B.

Protocol B: Quantitative NMR (The Superior Benchmark)

Recommended for R&D validation.[2]

  • Internal Standard (IS) Prep: Prepare a stock solution of Maleic Acid (TraceCERT® grade) in D₂O or DMSO-d₆.[2] Concentration: ~10 mg/mL.

  • Sample Prep: Weigh ~10 mg of Azetidin-3-yl-(2-methoxy-phenyl-amine) (accurately to 0.01 mg) into a vial.

  • Mixing: Add exactly 600 µL of the IS stock solution.

  • Acquisition:

    • Pulse Angle: 90°[1][2]

    • Relaxation Delay (d1): ≥ 30 seconds (Critical for full relaxation of protons).[2]

    • Scans: 16.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of standard.[2][3][4][5][6]
    

Visualization: Validation Workflow

The following diagram illustrates the decision logic for validating sensitive azetidine building blocks.

Azetidine_Validation Start Sample: Azetidin-3-yl-(2-methoxy-phenyl-amine) Visual_Check Visual Inspection (Hygroscopic/Oily?) Start->Visual_Check Decision_1 Is sample dry/crystalline? Visual_Check->Decision_1 CHN_Route Route A: Standard CHN Decision_1->CHN_Route Yes qNMR_Route Route B: Orthogonal (qNMR) Decision_1->qNMR_Route No (Sticky/Wet) CHN_Process Glovebox Encapsulation (Strict Exclusion of CO2) CHN_Route->CHN_Process qNMR_Process Dissolve in DMSO-d6 + Maleic Acid Std qNMR_Route->qNMR_Process Result_Check Compare Results CHN_Process->Result_Check qNMR_Process->Result_Check Pass PASS: Validated for Synthesis Result_Check->Pass Purity > 95% Fail FAIL: Re-purify (Salt Formation) Result_Check->Fail Purity < 95%

Figure 1: Decision matrix for selecting the appropriate analytical benchmark for sensitive amine scaffolds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46852202, Azetidin-3-yl-(2-methoxy-phenyl-amine).[1][2] Retrieved from [Link][1][2]

  • Wearing, E., et al. (2024). Using visible light to make pharmaceutical building blocks.[6] ScienceDaily. Retrieved from [Link]

  • Holzgrabe, U. (2010).Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR protocol).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidin-3-yl-(2-methoxy-phenyl-amine)

This document provides a detailed, procedural guide for the safe and compliant disposal of Azetidin-3-yl-(2-methoxy-phenyl-amine). As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always avai...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of Azetidin-3-yl-(2-methoxy-phenyl-amine). As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always available. Therefore, this guide is built upon a cautious and comprehensive hazard assessment derived from its core structural motifs: the azetidine ring and the 2-methoxyphenylamine (o-anisidine) moiety. This protocol is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and environmental responsibility.

Hazard Profile and Foundational Safety Principles

The imperative to treat Azetidin-3-yl-(2-methoxy-phenyl-amine) as hazardous waste stems from the inherent properties of its chemical structure. A thorough understanding of these risks is the foundation of safe disposal.

  • The Azetidine Moiety: Azetidine is a four-membered heterocyclic amine.[1][2] This small, strained ring structure makes it susceptible to nucleophilic ring-opening reactions, particularly when exposed to strong acids or bases.[3] The parent compound, azetidine, is classified as a flammable and corrosive liquid, highlighting the need for careful handling to prevent skin burns and eye damage.[1][4]

  • The 2-Methoxyphenylamine (o-Anisidine) Moiety: As an aromatic amine, this portion of the molecule carries its own set of potential hazards. Aromatic amines as a class can be toxic, and some are considered potential carcinogens.[5] The substance may cause adverse effects on the blood, leading to the formation of Heinz bodies.[5] It is also classified as a combustible material.[5]

Pre-Disposal Safety Protocols: PPE and Handling

Before beginning any disposal-related tasks, establishing a safe working environment is critical. This involves both personal protective equipment (PPE) and proper engineering controls.

All handling of Azetidin-3-yl-(2-methoxy-phenyl-amine) and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[8][9]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use.[3][4]To prevent skin contact with the potentially corrosive and irritant compound.
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4][8]To protect eyes from splashes, which could cause serious irritation or damage.
Skin & Body Protection A standard laboratory coat. A chemical-resistant apron is recommended for larger quantities.[4][8]To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required if handled exclusively within a fume hood. Use a NIOSH/MSHA-approved respirator if there is a risk of aerosol generation outside of a fume hood.[4]To prevent inhalation of potentially harmful vapors or aerosols.

Step-by-Step Disposal of Unused and Waste Product

This protocol ensures that bulk and residual Azetidin-3-yl-(2-methoxy-phenyl-amine) are collected and stored safely pending final disposal.

Step 1: Waste Segregation Keep Azetidin-3-yl-(2-methoxy-phenyl-amine) waste separate from all other chemical waste streams.[4][6] It is especially critical to avoid contact with strong acids (which can cause a vigorous, exothermic reaction) and strong oxidizing agents.[6]

Step 2: Container Selection Choose a dedicated hazardous waste container that is in good condition, leak-proof, and chemically compatible.[3][8] A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[3]

Step 3: Labeling Proper labeling is a critical safety and compliance measure. Affix a hazardous waste label to the container before adding any waste.[3] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "Azetidin-3-yl-(2-methoxy-phenyl-amine)"

  • A clear description of the hazards: "Toxic," "Irritant," "Corrosive"

  • The date on which the first quantity of waste was added to the container.[3]

Step 4: Accumulation and Storage Carefully transfer the waste chemical into the labeled container, ensuring no spillage. Keep the container securely closed at all times, except when actively adding waste.[3][10] Store the sealed container in a designated, secure waste accumulation area that is cool, dry, and well-ventilated.[6][8] This area should be away from ignition sources and incompatible materials.[6]

Step 5: Arranging Final Disposal Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][4][6] Do not attempt to transport hazardous waste yourself.[10] The most common disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage toxic combustion by-products.[7][11]

Management of Contaminated Materials and Empty Containers

Secondary waste streams, such as contaminated labware and empty chemical bottles, require equally rigorous management to ensure complete containment.

Protocol for Contaminated Labware: Disposable items (e.g., gloves, pipette tips, weighing papers) that have come into contact with Azetidin-3-yl-(2-methoxy-phenyl-amine) must be collected in a solid hazardous waste container, separate from the liquid waste. This container should be a durable, sealed bag or drum, also clearly labeled as hazardous waste.

Protocol for Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.[3][10]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol.[3][10]

  • Rinsate Collection: The first rinsate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container for Azetidin-3-yl-(2-methoxy-phenyl-amine).[3][10] Depending on local regulations, subsequent rinsates may also need to be collected as hazardous waste. Always consult your institution's EHS guidelines.[3][10]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policy.[10]

Emergency Procedures: Spill Management

In the event of a spill, a prompt and systematic response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.[4]

  • Contain: Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[4][9] Do not use combustible materials like paper towels or sawdust.[4]

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools. Place the collected material into a new, properly labeled hazardous waste container.[3][4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.[4] All materials used for decontamination (wipes, swabs) must also be disposed of as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.[3]

Visual Workflow for Disposal

The following diagram provides a clear, at-a-glance decision-making process for the proper management of all waste streams associated with Azetidin-3-yl-(2-methoxy-phenyl-amine).

G Disposal Workflow for Azetidin-3-yl-(2-methoxy-phenyl-amine) start Waste Generation (Azetidin-3-yl-(2-methoxy-phenyl-amine)) waste_type Identify Waste Type start->waste_type liquid_waste Unused/Waste Product (Liquid or Solid) waste_type->liquid_waste  Bulk Chemical contaminated_solid Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_solid  Contaminated Disposables empty_container Empty Container waste_type->empty_container  Original Bottle segregate Step 1: Segregate Waste (Away from acids/oxidizers) liquid_waste->segregate label_solid Step 2: Use Labeled Solid Waste Container contaminated_solid->label_solid triple_rinse Step 1: Triple Rinse with Solvent empty_container->triple_rinse label_liquid Step 2: Use Labeled Liquid Waste Container segregate->label_liquid store Store Securely in Waste Accumulation Area label_liquid->store label_solid->store collect_rinsate Step 2: Collect 1st Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Step 3: Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->label_liquid Add rinsate to liquid waste final_disposal Contact EHS for Pickup by Licensed Disposal Contractor store->final_disposal

Caption: Disposal workflow for Azetidin-3-yl-(2-methoxy-phenyl-amine).

References

  • azetidin-3-yl-phenyl-amine - C9H12N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). ChemSynthesis. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Azetidine - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. [Link]

  • 3-(Azetidin-3-yl)-3,4-dihydro-1H-2lambda(6),1,3-benzothiadiazine-2,2-dione - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Azetidin-2-yl-[4-[3-methoxy-4-[[7-(2-methoxyphenyl)pyrrolo[2,1-f][8][12][13]triazin-2-yl]amino]phenyl]piperidin-1-yl]methanone - PubChem. PubChem. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. (2011). Physikalisch-Technische Bundesanstalt. [Link]

  • 3-(Azetidin-2-ylmethoxy)-5-(3-ethylphenyl)pyridine - PubChem. PubChem. [Link]

  • Laboratory Waste Management. OLSEH – IISc Bangalore. [Link]

  • Laboratory Waste Guide 2024. (2024, June 13). Microbiological Supply. [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: Azetidin-3-yl-(2-methoxy-phenyl)-amine

Executive Safety Assessment (The "Why" Behind the Protocol) Compound Class: Heterocyclic Aromatic Amine Structural Alert: This molecule fuses a strained azetidine ring (high reactivity/alkalinity) with an o-anisidine mot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment (The "Why" Behind the Protocol)

Compound Class: Heterocyclic Aromatic Amine Structural Alert: This molecule fuses a strained azetidine ring (high reactivity/alkalinity) with an o-anisidine motif (2-methoxy-phenyl-amine).[1]

Critical Hazard Synthesis: While specific toxicological data for Azetidin-3-yl-(2-methoxy-phenyl)-amine may be limited, Structure-Activity Relationship (SAR) principles mandate that you handle this as a High-Hazard Substance .[1]

  • Methemoglobinemia Risk: The o-anisidine substructure is a known blood toxin.[1] Absorption through skin or inhalation can oxidize hemoglobin to methemoglobin, causing tissue hypoxia.

  • Corrosivity/Irritation: The secondary amine on the azetidine ring is highly basic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), posing immediate risks of chemical burns to mucous membranes and eyes.
    
  • Sensitization: Aromatic amines are potent skin sensitizers.[1]

Operational Directive: Treat as a Potential Carcinogen and Corrosive .[1] All handling must occur within a containment device.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate based on "convenience."

Protection ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Primary) Mandatory. Volatile amine vapors can cause rapid respiratory distress.[1]
N95/P100 RespiratorSecondary. Only required if working outside a hood (e.g., spill cleanup).[1]
Dermal (Hands) Double-Gloving System Layer 1 (Inner): 4-mil Nitrile (Dexterity).[1] Layer 2 (Outer): 8-mil Nitrile or Laminate (Silver Shield).
Glove Change FrequencyImmediately upon splash or every 60 minutes. Aromatic amines permeate nitrile rapidly.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the corrosive nature of the amine vapor.[1]
Body Tyvek® Lab Coat Cotton coats absorb liquids.[1] Tyvek provides a non-porous barrier against toxic splashes.

Operational Handling Protocols

Phase A: Weighing & Transfer (Highest Risk Step)

Static electricity can disperse fine amine powders.[1] The azetidine ring is sensitive to moisture.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood .[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.[1]

  • Solvent Dampening: If the compound is a solid, pre-wet the receiving flask with the reaction solvent (e.g., DCM or Methanol) to suppress dust immediately upon transfer.[1]

Phase B: Solubilization & Reaction Setup

Exothermic neutralization risk.[1]

  • Dissolution: Add solvent slowly.[1] Azetidines can be hygroscopic; rapid addition of water-containing solvents may generate heat.

  • Acid Scavenging: If using in an acylation or alkylation reaction, ensure a tertiary base (e.g., DIPEA) is present before adding the electrophile to buffer the generated acid, preventing salt precipitation that could clog lines or stir bars.[1]

Phase C: Waste Disposal & Deactivation

Do not mix with oxidizing acids (Nitric/Sulfuric) – Risk of N-Nitroso formation (explosive/carcinogenic).[1]

  • Segregation: Dispose of in "Basic Organic Waste" containers.

  • Deactivation (Spills):

    • Absorb with vermiculite.[2]

    • Treat the waste with dilute Acetic Acid or Citric Acid to convert the volatile free base into a non-volatile salt before disposal.

Visualized Workflows (Graphviz)

Diagram 1: PPE Decision Logic

Determine the correct gear based on the physical state and quantity.[1][3]

PPE_Decision_Tree Start Start: Assess Quantity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Oil / Solution State->Liquid SmallScale < 100 mg Solid->SmallScale LargeScale > 100 mg Solid->LargeScale ProtocolC Protocol C: Double Nitrile Gloves Fume Hood Face Shield Liquid->ProtocolC Splash Hazard ProtocolA Protocol A: Double Nitrile Gloves Fume Hood Splash Goggles SmallScale->ProtocolA ProtocolB Protocol B: Silver Shield Gloves Powder Hood / Isolator Tyvek Sleeves LargeScale->ProtocolB Dust Hazard

Caption: Decision matrix for selecting PPE based on physical state and scale. Note the escalation to Silver Shield gloves for larger solid handling.[1]

Diagram 2: Emergency Response Workflow

Immediate actions for exposure events.

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin 1. Strip Clothing 2. Wash 15 min (Soap/Water) 3. Do NOT scrub (Absorption) Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Flush 15 min 3. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor for Blue Lips (Cyanosis) Inhalation->ActionInhale Medical SEEK MEDICAL ATTENTION Mention: 'Aromatic Amine Exposure' ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Step-by-step emergency response. Note the specific warning against scrubbing skin, which accelerates amine absorption.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8816 (o-Anisidine).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Azetidine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Anisidine (o, p-isomers).[1] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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